Product packaging for Pilocarpine(Cat. No.:CAS No. 92-13-7)

Pilocarpine

Katalognummer: B147212
CAS-Nummer: 92-13-7
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: QCHFTSOMWOSFHM-WPRPVWTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pilocarpine is a lactone alkaloid originally extracted from plants of the Pilocarpus genus and is a direct-acting, non-selective parasympathomimetic agonist of muscarinic acetylcholine receptors . Its primary research value lies in its mechanism of action; it binds to and activates muscarinic receptors, primarily the M3 subtype, which is found in exocrine glands and smooth muscle . Activation of the M3 receptor stimulates the Gq protein pathway, activating phospholipase C beta (PLCβ), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately causing an upregulation of intracellular calcium and smooth muscle contraction . This mechanism underpins its key research applications. In studies of exocrine gland function, this compound is used to stimulate the secretion of saliva and sweat, making it a valuable tool for investigating conditions like xerostomia (dry mouth) . In ophthalmology research, it is employed to study intraocular pressure regulation and pupillary constriction (miosis), relevant to glaucoma . Its action on the ciliary muscle of the eye also makes it a compound of interest for presbyopia research . Furthermore, in neuroscience, this compound is widely used at specific doses to induce status epilepticus in rodent models for the study of temporal lobe epilepsy and associated neuronal injury . Pharmacokinetic data indicates that this compound has a relatively short elimination half-life, ranging from approximately 0.76 to 1.35 hours following oral administration in humans, which is an important consideration for designing experimental protocols . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B147212 Pilocarpine CAS No. 92-13-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHFTSOMWOSFHM-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021162
Record name Pilocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

OIL OR CRYSTALS, NEEDLES

CAS No.

92-13-7, 54-71-7
Record name Pilocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilocarpine [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pilocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pilocarpine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pilocarpine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204-205 °C, 34 °C
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pilocarpine on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine, a naturally occurring alkaloid, is a well-established parasympathomimetic agent that exerts its pharmacological effects through the activation of muscarinic acetylcholine receptors (mAChRs). As a direct-acting cholinergic agonist, this compound mimics the action of acetylcholine, leading to a variety of physiological responses. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the five subtypes of muscarinic receptors (M1-M5). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.

This compound Binding Affinity at Muscarinic Receptor Subtypes

This compound exhibits non-selective binding across the five muscarinic receptor subtypes, albeit with some variations in affinity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound pKiThis compound Ki (nM)SpeciesRadioligandReference
M1 5.72000Human[3H]-pirenzepine[1]
M2 5.019800Rat[3H]-N-methylscopolamine[1]
M3 5.17943HumanNot Specified[1]
M4 5.26310HumanNot Specified[1]
M5 Not SpecifiedNot SpecifiedHumanNot Specified[1]

Note: The IUPHAR/BPS Guide to PHARMACOLOGY provides pKi values, which are the negative logarithm of the Ki value. The Ki values in nM have been calculated from these for easier interpretation. Data for the M5 receptor from this specific source was not available.

Functional Potency and Efficacy of this compound

The functional activity of this compound at each muscarinic receptor subtype is characterized by its potency (EC50) and efficacy (Emax). The EC50 is the concentration of the drug that produces 50% of the maximal response, while the Emax represents the maximum response that can be elicited by the drug.

M1, M3, and M5 Receptors (Gq/11-coupled)

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Receptor SubtypeAssayThis compound EC50 (µM)This compound Emax (% of control agonist)Control AgonistCell LineReference
M1 Phosphoinositide (PI) Turnover1835%CarbacholRat Hippocampus
M3 Phosphoinositide (PI) TurnoverNot specifiedPartial AgonistCarbacholNot specified
M5 Mitogen-Activated Protein Kinase (MAPK) ActivationNot specifiedPartial AgonistCarbacholCHO Cells
M2 and M4 Receptors (Gi/o-coupled)

The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Receptor SubtypeAssayThis compound EC50 (µM)This compound Emax (% of control agonist)Control AgonistCell LineReference
M2 Low-Km GTPase activity4.550%CarbacholRat Cortex
M4 cAMP Inhibition>100Increased maximal effectCarbacholCHO M4 cells

Signaling Pathways Activated by this compound

This compound's interaction with muscarinic receptors triggers distinct downstream signaling cascades depending on the receptor subtype.

Gq/11 Signaling Pathway (M1, M3, M5)

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_receptor M1/M3/M5 Receptor This compound->M_receptor Gq Gq M_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, secretion) Ca_ER->Cellular_Response PKC->Cellular_Response

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
Gi/o Signaling Pathway (M2, M4)

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_receptor M2/M4 Receptor This compound->M_receptor Gi Gi M_receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response

Gi/o Signaling Pathway for M2 and M4 Receptors.

Biased Agonism of this compound at Muscarinic Receptors

Recent studies have revealed that this compound can act as a biased agonist, particularly at the M3 receptor. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the case of this compound at the M3 receptor, it has been shown to be a full agonist for Gq-mediated calcium mobilization but can act as an antagonist for PIP2 hydrolysis under certain conditions. Furthermore, evidence suggests that this compound may preferentially activate the β-arrestin pathway downstream of the M3 receptor.

Biased_Agonism cluster_pathways Downstream Signaling Pathways This compound This compound M3_Receptor M3 Receptor This compound->M3_Receptor Gq_Pathway Gq/PLC Pathway (Ca²⁺ Mobilization) M3_Receptor->Gq_Pathway Partial Agonist/ Antagonist Arrestin_Pathway β-Arrestin Pathway M3_Receptor->Arrestin_Pathway Biased Agonist

Biased Agonism of this compound at the M3 Receptor.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.

Radioligand_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target muscarinic receptor subtype start->prep_membranes incubate Incubate membranes with a fixed concentration of radiolabeled antagonist and varying concentrations of this compound prep_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound fraction separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Experimental Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from cultured cells or tissue homogenates through differential centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for determining EC50 and Emax at Gq-coupled receptors)

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the M1, M3, or M5 receptor are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence upon binding to calcium.

  • Stimulation: A baseline fluorescence is recorded before the addition of varying concentrations of this compound to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each this compound concentration is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Adenylyl Cyclase Inhibition Assay (for determining EC50 and Emax at Gi-coupled receptors)

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to this compound in cells expressing Gi-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured and prepared for the assay.

  • Stimulation of Adenylyl Cyclase: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.

  • This compound Treatment: The cells are then incubated with varying concentrations of this compound.

  • cAMP Quantification: The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production by this compound is used to generate a dose-response curve, from which the IC50 (which corresponds to the EC50 in this inhibitory assay) and Emax values are determined.

Conclusion

This compound's mechanism of action at muscarinic receptors is multifaceted, involving non-selective binding to all five subtypes and the activation of distinct downstream signaling pathways. While traditionally viewed as a general muscarinic agonist, recent evidence highlights the complexity of its pharmacology, including the phenomenon of biased agonism, particularly at the M3 receptor. A thorough understanding of these nuances, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of more selective and effective muscarinic receptor-targeted therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing the field of cholinergic pharmacology.

References

An In-depth Technical Guide to the Chemical and Physical Properties of the Pilocarpine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pilocarpine is a naturally occurring imidazole alkaloid isolated from shrubs of the genus Pilocarpus.[1][2] It functions as a non-selective muscarinic acetylcholine receptor agonist with a notable affinity for the M3 subtype, though it also interacts with M1 and M4 receptors.[3][4][5] This activity underlies its therapeutic use as a miotic and antiglaucoma agent, and for the treatment of xerostomia (dry mouth). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of this compound and its common salt forms are summarized in the tables below. These data are crucial for its formulation, delivery, and analysis.

Table 1: General Chemical Properties of this compound

PropertyValueReference
IUPAC Name (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Colorless oil or crystalline solid (needles)
CAS Number 92-13-7

Table 2: Physicochemical Properties of this compound and its Salts

PropertyThis compound BaseThis compound HydrochlorideThis compound Nitrate
Melting Point 34 °C201-205 °C173.5-174.0 °C (decomposes)
Boiling Point 260 °C at 5 mmHg (with partial conversion to isothis compound)Not applicableNot applicable
Solubility Soluble in water, alcohol, chloroform; sparingly soluble in ether, benzene; almost insoluble in petroleum ether.Very soluble in water; freely soluble in ethanol; practically insoluble in diethyl ether.1 g dissolves in 4 mL water, 75 mL alcohol; insoluble in chloroform, ether.
pKa pKₐ₁= 7.15; pKₐ₂= 12.57 @ 20 °CpKₐ₁= 6.8, pKₐ₂= 1.3Not specified
Specific Optical Rotation +106° (c=2, 18°C/D)+88.5° to +91.5°+77° to +83°

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey DataReference
UV-Vis Spectroscopy λmax: 215 nm in methanol and PBS (pH 7.4)
Infrared (IR) Spectroscopy Principal peaks at 3217.10 cm⁻¹ (N-H stretching), 1764.75 cm⁻¹ (C=O stretching), 1612.38 cm⁻¹ (C=N stretching), 1552.59 cm⁻¹ (N-H bending), and ~3400.27 cm⁻¹ (O-H stretching).
¹H NMR Spectroscopy Chemical shifts and coupling constants provide detailed structural information.
¹³C NMR Spectroscopy Used for structural elucidation and quantitative analysis of this compound and its degradation products.
Mass Spectrometry Electron ionization mass spectra are available for structural confirmation. LC-MS/MS methods have been developed for quantitative analysis in biological matrices.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline the protocols for key analytical techniques.

Determination of Melting Point

The melting point of this compound hydrochloride is determined using a capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dried this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C/min until the temperature is about 30 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

    • The experiment is performed in triplicate to ensure accuracy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to determine the wavelength of maximum absorbance (λmax) and for quantification.

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure for λmax Determination:

    • A standard solution of this compound hydrochloride is prepared in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4).

    • The spectrophotometer is blanked using the same solvent.

    • The absorbance of the this compound solution is scanned over a wavelength range of 200-400 nm.

    • The wavelength at which the maximum absorbance occurs is recorded as λmax.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound and its related substances, such as its epimer, isothis compound.

  • Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), mobile phase.

  • Illustrative HPLC Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Column: A reverse-phase C18 column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 215 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard solutions of this compound and isothis compound are prepared and injected into the HPLC system to determine their retention times.

    • A calibration curve is generated by injecting a series of standard solutions of known concentrations.

    • The sample solution is then injected, and the peak areas are used to calculate the concentration of this compound and its impurities based on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices like plasma.

  • Apparatus: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Procedure:

    • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound from the biological matrix. An internal standard (a structural analog of this compound) is added before extraction.

    • Chromatography: The extracted sample is injected into an HPLC system for separation. An isocratic or gradient elution with a suitable mobile phase is used.

    • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in positive ion mode using electrospray ionization (ESI). Data is collected using multiple reaction monitoring (MRM) for high specificity and sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and a general experimental workflow for its analysis.

This compound Signaling Pathway

This compound primarily acts as an agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is coupled to a Gq protein. This interaction initiates a signaling cascade that leads to various physiological responses. Recent studies also suggest a biased agonism towards the β-arrestin pathway.

Pilocarpine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's primary signaling cascade via the M3 muscarinic receptor.

Experimental Workflow for this compound Analysis

The analysis of this compound from a plant source or pharmaceutical formulation follows a structured workflow to ensure accurate identification and quantification.

Experimental_Workflow Start Sample (Plant Material or Pharmaceutical Formulation) Extraction Extraction (e.g., with Chloroform) Start->Extraction Purification Purification (e.g., Acid-Base Extraction, Chromatography) Extraction->Purification Qualitative_Analysis Qualitative Analysis Purification->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis Purification->Quantitative_Analysis FTIR FTIR Spectroscopy Qualitative_Analysis->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Qualitative_Analysis->NMR MS Mass Spectrometry Qualitative_Analysis->MS HPLC HPLC-UV Quantitative_Analysis->HPLC LCMS LC-MS/MS Quantitative_Analysis->LCMS Report Final Report FTIR->Report NMR->Report MS->Report HPLC->Report LCMS->Report

Caption: A generalized workflow for the analysis of this compound.

References

The Ocular Journey of Pilocarpine: A Deep Dive into its Pharmacokinetics and Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of pilocarpine following topical ocular administration. This compound, a cornerstone in glaucoma therapy, exerts its effects through a complex interplay of absorption, distribution, metabolism, and elimination within the intricate environment of the eye. Understanding these processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing potential side effects. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of this compound Distribution

The distribution of topically applied this compound is a dynamic process, with concentrations varying significantly across different ocular tissues and over time. The following tables summarize key pharmacokinetic parameters and tissue concentrations reported in studies utilizing the albino rabbit model, a standard for ophthalmic research.

Table 1: Peak Concentration (Cmax) and Time to Peak Concentration (Tmax) of this compound in Ocular Tissues and Plasma

TissueCmax (µg/g or µg/mL)Tmax (hours)Study Reference
Cornea23.4 ± 3.50.25Lee et al. (1980)[1]
Aqueous Humor1.67 (mean)0.03 - 0.53Lerman & Reininger (1971)[2]
Iris-Ciliary Body10.2 ± 1.80.5Lee et al. (1980)[1]
ConjunctivaNot ReportedNot Reported
EyeballNot ReportedNot Reported
Plasma0.015 (5mg oral dose)1.25DrugBank[3]
Plasma0.041 (10mg oral dose)0.85DrugBank[3]
Plasma (Ophthalmic)0.897 ± 0.2872.2DrugBank

Note: Data from different studies may not be directly comparable due to variations in formulation, dose, and analytical methods.

Table 2: Area Under the Curve (AUC) and Mean Residence Time (MRT) of this compound

TissueAUC (µg·h/g or µg·h/mL)MRT (hours)Study Reference
Eyelid SkinNot Reported14.9Yamauchi et al. (2019)
ConjunctivaNot Reported8.50Yamauchi et al. (2019)
EyeballNot Reported6.29Yamauchi et al. (2019)
Plasma2.699 ± 0.741 (ophthalmic)8.11DrugBank, Yamauchi et al. (2019)

Table 3: this compound Concentration in Aqueous Humor Over Time

Time (minutes)Concentration (µg/mL)VehicleStudy Reference
15Variable2% this compound SolutionEllis et al. (1991)
30Variable2% this compound SolutionEllis et al. (1991)
60Variable2% this compound SolutionEllis et al. (1991)
120Variable2% this compound SolutionChien et al. (1983)

Note: Specific concentrations at each time point are highly dependent on the formulation. For instance, vehicles containing polyvinylpyrrolidone or hydroxypropyl methylcellulose have been shown to increase aqueous humor concentrations compared to saline solutions.

Experimental Protocols

The data presented above are derived from meticulously designed preclinical studies. Understanding the methodologies employed is crucial for interpreting the results and designing future experiments.

Animal Model

The most commonly used animal model for studying the ocular pharmacokinetics of this compound is the New Zealand albino rabbit . This model is chosen for its large eye size, which facilitates tissue dissection and sample collection. Both male and female rabbits are used, and they are typically housed under standard laboratory conditions.

Drug Formulation and Administration

This compound is typically administered as a solution of This compound hydrochloride or nitrate in a suitable vehicle. The concentration of these solutions often ranges from 1% to 4%.

  • Topical Instillation: A precise volume (e.g., 25-50 µL) of the this compound solution is instilled into the lower conjunctival sac of the rabbit eye. Care is taken to avoid blinking to ensure maximal contact time.

  • Controlled Delivery Systems: In some studies, membrane-controlled delivery systems are used to provide a continuous, zero-order release of this compound.

Sample Collection

At predetermined time points after drug administration, animals are euthanized, and ocular tissues are rapidly dissected.

  • Aqueous Humor: A fine-gauge needle is used to aspirate aqueous humor from the anterior chamber.

  • Cornea, Iris-Ciliary Body, Lens, Vitreous Humor, and Conjunctiva: These tissues are carefully excised and weighed.

  • Blood/Plasma: Blood samples are collected, typically from a marginal ear vein, and centrifuged to obtain plasma.

Analytical Methods for this compound Quantification

The concentration of this compound in biological samples is determined using highly sensitive and specific analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying this compound in ocular tissues and fluids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high sensitivity and specificity, allowing for the detection of low concentrations of this compound and its metabolites in plasma and other biological matrices. Sample cleanup is often performed using liquid-liquid extraction.

  • Gas-Liquid Chromatography (GLC): This technique has also been employed for the determination of this compound concentrations.

  • Radiolabeling: In some studies, radiolabeled this compound (e.g., with ³H or ¹⁴C) is used to trace its distribution within the eye and the body. Radioactivity in tissue samples is then measured using liquid scintillation counting.

Visualizing the Pathways

To better understand the processes involved in this compound's action and its experimental investigation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection (at various time points) cluster_analysis Analysis cluster_outcome Outcome animal_model Albino Rabbit Model topical_instillation Topical Instillation (e.g., 50 µL) animal_model->topical_instillation drug_formulation This compound Solution (e.g., 2% this compound Nitrate) drug_formulation->topical_instillation aqueous_humor Aqueous Humor Aspiration topical_instillation->aqueous_humor ocular_tissues Ocular Tissue Dissection (Cornea, Iris, etc.) topical_instillation->ocular_tissues blood_sample Blood Sample Collection topical_instillation->blood_sample sample_processing Sample Processing (e.g., Homogenization, Extraction) aqueous_humor->sample_processing ocular_tissues->sample_processing blood_sample->sample_processing quantification This compound Quantification (LC-MS/MS or HPLC) sample_processing->quantification pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) quantification->pk_parameters tissue_distribution Tissue Distribution Profile quantification->tissue_distribution

Caption: Experimental workflow for pharmacokinetic studies of topical this compound.

pilocarpine_signaling_pathway This compound This compound M3_Receptor Muscarinic M3 Receptor (in Ciliary Muscle) This compound->M3_Receptor PLC Phospholipase C (PLC) M3_Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_release->Intracellular_Ca Ca_influx->Intracellular_Ca eNOS eNOS Activation Intracellular_Ca->eNOS COX_activation COX Activation Intracellular_Ca->COX_activation Contraction Ciliary Muscle Contraction Intracellular_Ca->Contraction Apoptosis Senescence & Apoptosis (with excessive Ca²⁺) Intracellular_Ca->Apoptosis NO_production Nitric Oxide (NO) Production eNOS->NO_production PGE2_production Prostaglandin E₂ (PGE₂) Production COX_activation->PGE2_production

Caption: this compound signaling pathway in the ciliary muscle.

Systemic Absorption and Metabolism

While the primary goal of topical administration is local action, a portion of the instilled dose is invariably absorbed systemically. This can occur through the conjunctival vessels, nasolacrimal drainage into the gastrointestinal tract, and subsequent absorption. Although systemic concentrations are generally low, they can lead to side effects in some individuals.

This compound is metabolized in the cornea to pilocarpic acid, and this metabolism appears to be more extensive in pigmented rabbits compared to albino rabbits. This finding suggests that corneal metabolism, in addition to drug-pigment binding, may contribute to the observed differences in this compound's effects in individuals with different iris pigmentation.

Conclusion

The pharmacokinetics of topically applied this compound are characterized by rapid absorption into the anterior segment of the eye, with peak concentrations typically reached within 30 minutes in key tissues like the cornea and iris-ciliary body. The distribution is not uniform, with higher concentrations observed in more vascularized and pigmented tissues. While the majority of the drug acts locally, systemic absorption does occur, although plasma concentrations remain low. The methodologies outlined in this guide provide a framework for conducting robust preclinical studies to further elucidate the ocular disposition of this compound and to develop novel formulations with improved therapeutic profiles. A thorough understanding of these pharmacokinetic principles is essential for the continued development of safe and effective treatments for glaucoma and other ocular conditions.

References

An In-depth Technical Guide to Pilocarpine as a Non-selective Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine is a naturally occurring alkaloid derived from the leaves of plants of the genus Pilocarpus. It functions as a non-selective agonist at muscarinic acetylcholine receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine. Due to its broad spectrum of activity across the five muscarinic receptor subtypes (M1-M5), this compound elicits a wide range of parasympathomimetic effects, making it a valuable tool in pharmacological research and a therapeutic agent for conditions such as glaucoma and xerostomia (dry mouth). This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its interaction with muscarinic receptor subtypes, the downstream signaling pathways it activates, and detailed protocols for key experimental assays used in its characterization.

Core Pharmacology of this compound

This compound's pharmacological profile is defined by its ability to bind to and activate all five muscarinic receptor subtypes, which are G protein-coupled receptors (GPCRs). While it is considered non-selective, some studies suggest a degree of selectivity for certain subtypes over others. The therapeutic and physiological effects of this compound are a composite of its actions at these different receptors, which are differentially expressed throughout the body.

Quantitative Pharmacological Data

The binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at each muscarinic receptor subtype are crucial parameters for understanding its pharmacological activity. The following tables summarize these values from various in vitro studies. It is important to note that these values can vary depending on the experimental system, cell type, and assay conditions.

Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (μM)Reference
M1RatHippocampal/Striatal Regions[3H]-l-QNB40.6 ± 9.4[1]
M2RatThalamic/Brainstem Regions[3H]-l-QNB14.9 ± 6.2[1]
M3Not SpecifiedNot SpecifiedNot Specified~30[2]

Table 2: this compound Functional Potency (EC50) and Efficacy (Emax) at Muscarinic Receptor Subtypes

Receptor SubtypeSpeciesAssay TypeEC50 (μM)Emax (% of Carbachol)Reference
M1/M3RatPhosphoinositide (PI) Turnover (Hippocampus)1835%[3]
M2Ratlow-Km GTPase (Cortex)4.550%[3]
M1CHO CellsIntracellular Ca2+ Mobilization6.8Not Specified
M3HEK293T CellsIntracellular Ca2+ Mobilization11 ± 2Not a full agonist

Signaling Pathways Activated by this compound

The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the G protein to which the receptor subtype is coupled.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by this compound, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. This compound-induced activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in cellular excitability, as seen in the heart.

Signaling Pathway Diagrams

M1_M3_M5_Signaling This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound-induced signaling via Gq/11-coupled M1, M3, and M5 muscarinic receptors.

M2_M4_Signaling This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits (α subunit) GIRK GIRK Channel Gi_o->GIRK activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) cAMP->Cellular_Response K_efflux ↑ K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Cellular_Response

Caption: this compound-induced signaling via Gi/o-coupled M2 and M4 muscarinic receptors.

Experimental Protocols

The characterization of this compound's activity at muscarinic receptors relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Non-specific binding control: Atropine (1-10 µM).

  • This compound hydrochloride.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., 10^-10 to 10^-3 M).

    • For determination of non-specific binding, add a high concentration of atropine instead of this compound.

    • For determination of total binding, add assay buffer instead of this compound or atropine.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of this compound.

Objective: To determine the EC50 and Emax of this compound for G protein activation at M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from cells expressing a single muscarinic receptor subtype.

  • [35S]GTPγS.

  • Guanosine diphosphate (GDP).

  • This compound hydrochloride.

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • A fixed concentration of GDP (e.g., 10-30 µM).

    • Increasing concentrations of this compound.

    • For basal binding, add buffer instead of this compound.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Pre-incubation: Add the membrane preparation and pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.

  • Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of this compound.

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization via M1, M3, or M5 receptors.

Materials:

  • Live cells expressing the muscarinic receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound hydrochloride.

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope or a fluorescence plate reader with an injection port.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere and grow.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological salt solution. A dispersing agent like Pluronic F-127 is often included to aid in dye solubilization.

    • Remove the cell culture medium and wash the cells with the physiological salt solution.

    • Add the dye loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

  • Washing: After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.

  • Measurement:

    • Place the plate or coverslip in the fluorescence imaging system.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound to the cells.

    • Record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured. For Fluo-4, the change in fluorescence intensity at ~516 nm with excitation at ~494 nm is measured.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each this compound concentration.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture expressing Muscarinic Receptor Subtype Membrane_Prep Membrane Preparation (for Binding Assays) Cell_Culture->Membrane_Prep Dye_Loading Calcium Dye Loading (for Functional Assay) Cell_Culture->Dye_Loading Binding_Assay Radioligand or GTPγS Binding Assay Membrane_Prep->Binding_Assay Functional_Assay Intracellular Calcium Mobilization Assay Dye_Loading->Functional_Assay Data_Acquisition Data Acquisition (Scintillation Counting or Fluorescence Reading) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Determination Determination of Ki, EC50, Emax Curve_Fitting->Parameter_Determination

Caption: General experimental workflow for characterizing this compound's activity at muscarinic receptors.

Conclusion

This compound remains a cornerstone in the study of the cholinergic system due to its broad agonist activity at all five muscarinic receptor subtypes. Its complex pharmacological profile, characterized by varying affinities and efficacies at each subtype, necessitates the use of a combination of detailed in vitro assays for a thorough understanding of its mechanism of action. This technical guide provides a foundational understanding of this compound's pharmacology, its downstream signaling effects, and the experimental methodologies crucial for its investigation. For researchers and drug development professionals, a comprehensive grasp of these principles is essential for leveraging this compound as a research tool and for the development of more selective and efficacious muscarinic receptor modulators.

References

The Genesis of a Cholinergic Agonist: A Technical History of Pilocarpine from Pilocarpus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpine, a parasympathomimetic alkaloid, has been a cornerstone in the treatment of glaucoma and xerostomia for over a century.[1][2] Its origins lie within the leaflets of the neotropical shrubs of the genus Pilocarpus, from which it was first isolated in the late 19th century. This technical guide provides a comprehensive overview of the history, origin, and scientific development of this compound. It details the ethnobotanical uses of Pilocarpus species, the timeline of this compound's discovery and medical introduction, and quantitative data on its prevalence in various species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and analysis of this compound, and presents visualizations of its key signaling pathway and the experimental workflow for its isolation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational science of this essential medicine.

Historical Perspective and Ethnobotanical Origins

The story of this compound begins not in a laboratory, but in the traditional medicine practices of indigenous peoples of South America. The native Tupí people of Brazil referred to plants of the Pilocarpus genus as "jaborandi," which translates to "what causes slobbering," a direct reference to the plant's potent sialagogue (saliva-inducing) properties.[3][4] For centuries, these leaves were used for their diaphoretic (sweat-inducing) and sialogogue effects to treat fevers and other ailments.[5]

The introduction of jaborandi to Western medicine can be traced back to 1873, when Dr. Symphronio Coutinho of Brazil brought samples of the leaves to France, demonstrating their powerful physiological effects. This sparked significant interest among European physicians and chemists. The key active compound, this compound, was independently isolated in 1875 by Arthur William Gerrard in London and Edmond Hardy in Paris.

Shortly after its isolation, the therapeutic potential of this compound was recognized. In 1876, it was introduced into ophthalmology as a miotic agent to constrict the pupil. A year later, it was being used to lower intraocular pressure in glaucoma patients, a role it continues to play today.

Timeline of Key Events:

  • Pre-19th Century: Indigenous tribes in South America use Pilocarpus leaves (jaborandi) for their diaphoretic and sialogogue properties.

  • 1873: Dr. Symphronio Coutinho introduces jaborandi leaves to European medicine.

  • 1875: The alkaloid this compound is independently isolated by A.W. Gerrard and E. Hardy.

  • 1876: this compound is first used in ophthalmology as a miotic.

  • 1877: The use of this compound for the treatment of glaucoma is established.

  • Early 20th Century: this compound becomes a widely used and essential medicine, primarily for ophthalmic applications.

The Botanical Source: Pilocarpus Species

This compound is an imidazole alkaloid found exclusively in the genus Pilocarpus, which belongs to the Rutaceae family. This genus comprises approximately 13 species of shrubs and small trees native to the Neotropics of South America, with a significant presence in Brazil. While several species contain this compound, the primary commercial sources have historically been Pilocarpus microphyllus (Maranham jaborandi) and Pilocarpus jaborandi (Pernambuco jaborandi). P. microphyllus is currently the main source for industrial this compound production.

The concentration of this compound and other related imidazole alkaloids can vary significantly between different Pilocarpus species and even within the same species depending on environmental factors and the time of harvest.

Quantitative Analysis of this compound Content

The following table summarizes the this compound and total alkaloid content in the leaves of various Pilocarpus species, providing a comparative overview for researchers.

Pilocarpus SpeciesTotal Alkaloids (% of dry weight)This compound (% of total alkaloids)Reference
P. microphyllus (Maranhão)1.00 ± 0.1435.0 ± 1.0
P. jaborandi0.88 ± 0.0470.8 ± 1.2
P. racemosus0.98 ± 0.0545.6 ± 0.8
P. trachyllophus0.90 ± 0.0638.7 ± 0.9
P. pennatifolius0.89 ± 0.052.6 ± 0.1
P. spicatus0.88 ± 0.04Not Detected

Experimental Protocols

The extraction and purification of this compound from Pilocarpus leaves involve a multi-step process that has been refined over the years for both laboratory and industrial-scale production.

Laboratory-Scale Extraction and Purification of this compound

This protocol provides a detailed methodology for the isolation of this compound from dried Pilocarpus leaves.

Materials and Reagents:

  • Dried and powdered Pilocarpus microphyllus leaves

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • 3% (v/v) Hydrochloric acid (HCl) solution

  • Concentrated ammonium hydroxide (NH₄OH) solution

  • Activated carbon

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (95%)

  • 6M Nitric acid (HNO₃)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • pH meter or pH indicator strips

Protocol:

  • Alkaloid Basification:

    • Moisten 100 g of dried, powdered Pilocarpus leaves with a 10% NaOH solution until the powder is damp. This converts the this compound salt present in the plant material into its free base form, which is soluble in organic solvents.

    • Allow the basified powder to stand for 30 minutes.

  • Solvent Extraction:

    • Transfer the basified plant material to a Soxhlet extractor or a large flask for maceration.

    • Extract the material with 500 mL of chloroform for 6-8 hours in the Soxhlet apparatus, or by stirring for 24 hours at room temperature if using maceration.

    • Filter the chloroform extract to remove the plant debris.

  • Acid-Base Extraction for Purification:

    • Transfer the chloroform extract to a separatory funnel.

    • Extract the chloroform phase three times with 100 mL portions of 3% HCl solution. This compound will move into the acidic aqueous phase as a salt.

    • Combine the acidic aqueous extracts.

  • Decolorization and Initial Purification:

    • Neutralize the combined acidic extract to a pH of 7-8 using concentrated ammonium hydroxide.

    • Add 5 g of activated carbon to the neutralized solution and stir for 1-2 hours to adsorb impurities.

    • Filter the solution to remove the activated carbon.

  • Re-extraction of this compound Base:

    • Make the filtrate alkaline (pH 9-10) with concentrated ammonium hydroxide.

    • Extract the alkaline solution three times with 100 mL portions of chloroform. The this compound free base will now move back into the organic phase.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Crystallization of this compound Nitrate:

    • Filter the dried chloroform extract and evaporate the solvent using a rotary evaporator to obtain a crude this compound oil.

    • Dissolve the oil in a minimal amount of 95% ethanol.

    • Slowly add a solution of 3 parts ethanol to 1 part 6M nitric acid dropwise while stirring until the pH is between 5 and 7.

    • Cool the solution in an ice bath or refrigerator overnight to induce crystallization of this compound nitrate.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • Recrystallize the this compound nitrate from hot ethanol to obtain a purified product.

Analytical Quantification by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A buffer solution of acidified water, phosphoric acid, and triethylamine mixed with methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 25 °C.

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified this compound nitrate in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the this compound content in the sample by comparing its peak area to the calibration curve.

Pharmacological Action and Signaling Pathways

This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. The therapeutic effects of this compound are primarily mediated through the M3 subtype of muscarinic receptors.

The Canonical Gq-Mediated Signaling Pathway

The primary mechanism of action for this compound involves the activation of the Gq family of G-proteins coupled to M3 receptors. This initiates a downstream signaling cascade that leads to the physiological responses associated with this compound, such as smooth muscle contraction and glandular secretion.

Diagram of the this compound-M3 Receptor Signaling Pathway:

Pilocarpine_Signaling This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Response Physiological Response (e.g., Secretion, Contraction) Ca2_release->Response PKC->Response

Caption: this compound's canonical M3 receptor signaling pathway.

This pathway involves the following key steps:

  • This compound binds to and activates the M3 muscarinic receptor.

  • The activated receptor stimulates the Gq protein.

  • The alpha subunit of the Gq protein activates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

  • DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • The rise in intracellular Ca²⁺ and the activation of PKC lead to the ultimate physiological responses, such as smooth muscle contraction (in the eye, causing miosis and increased aqueous humor outflow) and increased secretion from glands (e.g., salivary and sweat glands).

Experimental and Industrial Workflow

The journey from the Pilocarpus plant to a purified, therapeutic-grade this compound involves a series of well-defined steps. The following diagram illustrates a typical workflow.

Diagram of this compound Extraction and Purification Workflow:

Pilocarpine_Workflow Plant Pilocarpus Leaves (Harvested and Dried) Milling Milling/Grinding Plant->Milling Basification Basification (e.g., with NaOH) Milling->Basification Extraction Solvent Extraction (e.g., Chloroform) Basification->Extraction Filtration1 Filtration Extraction->Filtration1 AcidExtraction Acidic Aqueous Extraction (e.g., HCl) Filtration1->AcidExtraction Crude Extract Neutralization Neutralization & Decolorization (NH₄OH, Activated Carbon) AcidExtraction->Neutralization Aqueous Phase Filtration2 Filtration Neutralization->Filtration2 ReBasification Re-basification & Re-extraction (NH₄OH, Chloroform) Filtration2->ReBasification Drying Drying and Concentration ReBasification->Drying Organic Phase Crystallization Crystallization (as this compound Nitrate) Drying->Crystallization Crude this compound Purification Recrystallization/Purification Crystallization->Purification FinalProduct Pure this compound Salt Purification->FinalProduct

Caption: A generalized workflow for this compound extraction.

Conclusion

This compound stands as a remarkable example of a therapeutic agent derived from a natural source with a rich ethnobotanical history. From its traditional use by indigenous peoples to its isolation and characterization in the 19th century, and its subsequent establishment as a vital medication, the journey of this compound is a testament to the value of natural product drug discovery. This technical guide has provided a comprehensive overview of its origins, the botanical sources, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and a visualization of its mechanism of action. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the history and science of established drugs like this compound can provide valuable insights for the discovery and development of new therapeutic agents.

References

Pilocarpine's Role as a Partial Agonist on M3 Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of pilocarpine's interaction with the M3 muscarinic acetylcholine receptor (M3R). While classically defined as a muscarinic agonist, extensive research has revealed a more complex pharmacological profile, characterizing it as a partial agonist with significant biased signaling properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.

Core Concepts: Partial Agonism and Biased Signaling

This compound's effects on the M3 receptor are highly dependent on the cellular context, receptor expression levels, and the specific signaling pathway being measured.[1][2] Unlike full agonists such as carbachol, which elicit a maximal response, this compound often produces a submaximal effect, classifying it as a partial agonist.[3][4]

Furthermore, this compound exhibits biased agonism , also known as functional selectivity. This means it can preferentially activate one downstream signaling pathway over another.[1] Specifically, at the M3 receptor, this compound shows a bias towards the β-arrestin pathway, while demonstrating weak or even antagonistic effects on the canonical Gq-protein-mediated pathway.

M3 Muscarinic Receptor Signaling Pathways

The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit. However, alternative pathways, such as those mediated by β-arrestin, play a crucial role in the nuanced pharmacology of ligands like this compound.

Canonical Gq-Mediated Signaling

Activation of the M3 receptor by a full agonist typically initiates the following cascade:

  • Gq Protein Activation: The agonist-bound receptor activates the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate PKC, which then phosphorylates various downstream targets, leading to a cellular response.

Diagram of the Canonical M3R-Gq Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets This compound This compound (Weak Agonist/ Antagonist) This compound->M3R Binds Carbachol Carbachol (Full Agonist) Carbachol->M3R Activates

Caption: Canonical Gq-protein signaling pathway of the M3 muscarinic receptor.

This compound-Biased β-Arrestin Signaling

This compound demonstrates a preference for a G-protein-independent pathway involving β-arrestin, leading to the activation of the extracellular signal-regulated kinase (ERK).

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the M3 receptor.

  • β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.

  • Scaffolding and ERK Activation: β-arrestin acts as a scaffold protein, recruiting components of the MAPK cascade, such as Src kinase, which ultimately leads to the phosphorylation and activation of ERK1/2.

Diagram of this compound-Biased M3R-β-Arrestin Signaling

Biased_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M3R_P P-M3R B_Arrestin β-Arrestin M3R_P->B_Arrestin Recruits GRK GRK M3R_P->GRK Activates Src Src B_Arrestin->Src Activates MAPK_Cascade MAPK Cascade (Raf/MEK) Src->MAPK_Cascade Activates ERK ERK1/2 MAPK_Cascade->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Response Gene Transcription, Proliferation pERK->Response Activates This compound This compound This compound->M3R_P Preferentially Stabilizes Binding_Assay_Workflow A Prepare Reagents: - M3R Membranes - Radioligand ([³H]-NMS) - this compound dilutions B Incubate in 96-well plate (Buffer + this compound + [³H]-NMS + Membranes) A->B C Rapid Vacuum Filtration (Separates bound from free ligand) B->C D Wash Filters (Remove non-specific binding) C->D E Dry Filters & Add Scintillation Cocktail D->E F Measure Radioactivity (Scintillation Counter) E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

Cholinergic signaling pathways activated by pilocarpine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cholinergic Signaling Pathways Activated by Pilocarpine In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring alkaloid classified as a direct-acting cholinergic agonist, exerting its effects primarily on muscarinic acetylcholine receptors (mAChRs) with minimal activity at nicotinic receptors[1]. As a parasympathomimetic, it mimics the action of the endogenous neurotransmitter acetylcholine[2]. For decades, this compound has been a cornerstone in treating conditions like glaucoma and xerostomia (dry mouth)[2][3][4]. Its therapeutic utility stems from its ability to stimulate secretions from exocrine glands and contract smooth muscles. In the laboratory, this compound is an invaluable tool for studying the intricacies of muscarinic receptor signaling.

This guide provides a detailed examination of the core signaling pathways activated by this compound in vitro, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications. This compound's pharmacology is notably complex; depending on the receptor subtype, cell type, and expression levels, it can act as a full agonist, partial agonist, or even an antagonist, exhibiting biased signaling toward specific downstream pathways.

Core Signaling Pathways Activated by this compound

This compound can activate all five muscarinic receptor subtypes (M1-M5), but its most well-characterized actions are mediated through the Gq/11-coupled M1 and M3 receptors and the Gi/o-coupled M2 and M4 receptors. The therapeutic effects observed in humans are predominantly mediated by the M3 receptor.

The Canonical Gq/11-PLC-Ca²⁺ Pathway

The primary and most-studied pathway initiated by this compound, particularly upon binding to M1 and M3 receptors, is the canonical Gq/11 pathway. This cascade is fundamental to many of its physiological effects, such as smooth muscle contraction and glandular secretion.

The sequence of events is as follows:

  • Receptor Activation: this compound binds to and activates M1 or M3 muscarinic receptors.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of M1/M3 activation.

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a multitude of downstream protein targets to elicit cellular responses.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pilo This compound M1M3 M1/M3 Receptor Pilo->M1M3 Gq11 Gq/11 M1M3->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cyto Ca²⁺ ER->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ Ca_Cyto->PKC Ca_Cyto->Downstream

This compound's canonical Gq/11 signaling pathway.
Biased Agonism and Alternative Pathways

Recent research has revealed that this compound's interaction with muscarinic receptors is more nuanced than simple agonism. It can act as a "biased agonist," preferentially activating certain downstream pathways over others, particularly at the M3 receptor.

  • β-Arrestin-Mediated ERK Activation: In some cell types, such as MIN6 mouse insulinoma cells, this compound fails to induce the canonical Gq-mediated Ca²⁺ mobilization but can still stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2). This action is often mediated by β-arrestin and is dependent on the activation of Src family kinases. In this context, this compound-bound M3R assumes a conformation that is unfavorable for Gq activation but can still engage the β-arrestin signaling cascade.

  • Antagonistic Behavior: Paradoxically, in cells with endogenous M3R expression like HEK293T, this compound can fail to stimulate Ca²⁺ mobilization and instead act as an antagonist, blocking the effects of other muscarinic agonists like carbachol (CCh). This effect appears to be dependent on receptor expression levels; when M3R is overexpressed, this compound can once again act as an agonist for Ca²⁺ release.

Biased_Agonism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pilo This compound M3R M3 Receptor Pilo->M3R Arrestin β-Arrestin M3R->Arrestin Recruits Src Src Kinase Arrestin->Src Activates MAPK_Cascade MAPK Cascade (MEK) Src->MAPK_Cascade Activates ERK p-ERK1/2 MAPK_Cascade->ERK Phosphorylates Gene_Expression Altered Gene Expression ERK->Gene_Expression

This compound's biased signaling via β-arrestin to activate ERK.

Quantitative Data Summary

The potency and efficacy of this compound vary significantly depending on the receptor subtype, the cell line used, and the specific signaling readout being measured.

Cell LineReceptorAssayAgonistEC₅₀Eₘₐₓ (% of Control/Max)Reference
CHO-K1M1 (overexpressed)Ca²⁺ MobilizationThis compound0.08 ± 0.02 µM100% (vs. CCh)
CHO-K1M1 (overexpressed)PIP2 HydrolysisThis compound0.8 ± 0.2 µM100% (vs. CCh)
CHO-K1M3 (overexpressed)Ca²⁺ MobilizationThis compound2.0 ± 0.4 µM100% (vs. CCh)
CHO-K1M3 (overexpressed)PIP2 HydrolysisThis compoundNo ActivityN/A
HEK293TM3 (endogenous)Ca²⁺ MobilizationThis compoundNo ActivityN/A
HEK293TM3 (endogenous)Ca²⁺ MobilizationCarbachol (CCh)11 ± 2 µM100%
MIN6M3 (endogenous)ERK1/2 PhosphorylationThis compound~100 µM~32% (vs. Oxo-M)
Rat HippocampusM1/M3PI TurnoverThis compound18 µM35% (vs. Carbachol)
Rat CortexM2low-Km GTPaseThis compound4.5 µM50% (vs. Carbachol)

Experimental Protocols

Calcium Mobilization Assay

This is the most common assay to assess Gq/11-coupled receptor activation by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HEK293T, CHO-K1) expressing the muscarinic receptor of interest onto 96- or 384-well black-walled, clear-bottom microplates and grow to ~90% confluency.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) diluted in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with the buffer to remove excess extracellular dye.

  • Compound Addition & Measurement: Place the plate into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading. Use the instrument's integrated fluidics to add varying concentrations of this compound.

  • Data Acquisition: Immediately following compound addition, continuously measure the fluorescence intensity over time (e.g., every second for 3-5 minutes). Agonist activation will cause a rapid increase in fluorescence as the dye binds to Ca²⁺ released from the ER.

  • Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Calcium_Assay_Workflow A 1. Plate cells in a microplate B 2. Load cells with a Ca²⁺-sensitive dye (e.g., Fura-2 AM) A->B C 3. Wash to remove excess dye B->C D 4. Measure baseline fluorescence in a plate reader (FLIPR) C->D E 5. Add this compound solution D->E F 6. Record fluorescence change over time E->F G 7. Analyze data: Plot dose-response curve & calculate EC₅₀ F->G

Workflow for a typical in vitro calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK pathway, a common downstream target and a key indicator of biased agonism.

Methodology:

  • Cell Culture & Starvation: Grow cells (e.g., MIN6, HSY) in 12-well plates. Prior to stimulation, starve the cells of serum for at least 4 hours to reduce basal ERK phosphorylation.

  • Inhibitor Pre-treatment (Optional): To probe the involvement of specific upstream kinases (like Src), pre-incubate cells with selective inhibitors (e.g., PP2) during the starvation period.

  • Agonist Stimulation: Stimulate the cells with various concentrations of this compound for a short duration (typically 5 minutes at 37°C), as ERK activation is often transient.

  • Cell Lysis: Rapidly aspirate the medium and lyse the cells directly in the well by adding 1x SDS-PAGE sample buffer. Sonicate the lysate briefly to shear chromosomal DNA.

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (e.g., anti-P-ERK1/2 T202/Y204).

    • Wash and then incubate with a horseradish peroxidase (HRP) or fluorescently-labeled secondary antibody.

  • Detection & Analysis:

    • Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or infrared fluorescence).

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like actin.

    • Quantify the band intensity using densitometry software. The signal for phosphorylated ERK is normalized to the signal for the loading control.

Inositol Trisphosphate (IP₃) Production Assay

This biochemical assay directly measures the production of the second messenger IP₃ following receptor activation.

Methodology:

  • Cell Culture and Labeling: Culture cells to a high density. For radiolabeling, incubate cells with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation: Pre-incubate the labeled cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to an accumulation of IP₃. Stimulate the cells with this compound for a defined period.

  • Extraction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate proteins and extract the soluble inositol phosphates.

  • Separation and Quantification: Neutralize the extract. Separate the different inositol phosphates (IP₁, IP₂, IP₃) using anion-exchange chromatography columns.

  • Measurement: Quantify the amount of [³H]IP₃ in the collected fractions using liquid scintillation counting. Alternatively, competitive binding ELISA kits are commercially available for non-radioactive quantification of IP₃.

Conclusion

This compound is a multifaceted muscarinic agonist whose in vitro activity is highly dependent on the cellular and receptor context. While its primary signaling mechanism in many systems is the canonical Gq/11 pathway leading to PLC activation and calcium mobilization, it is crucial for researchers to recognize its potential for biased agonism. In certain cell types, this compound preferentially activates the β-arrestin-ERK pathway while failing to stimulate, or even antagonizing, the Gq/11-Ca²⁺ cascade. This complexity underscores the importance of using multiple assay readouts (e.g., Ca²⁺, IP₃, ERK phosphorylation) to fully characterize the pharmacological profile of this compound and other muscarinic ligands in any given in vitro system. A thorough understanding of these distinct signaling pathways is essential for the accurate interpretation of experimental data and for the development of novel therapeutics targeting the muscarinic cholinergic system.

References

Navigating the Nuances: A Technical Guide to Pilocarpine Hydrochloride and Pilocarpine Nitrate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of pilocarpine hydrochloride and this compound nitrate, two common salt forms of the muscarinic acetylcholine receptor agonist this compound, widely utilized in biomedical research. This document aims to equip researchers with the critical information necessary to select the most appropriate salt form for their specific experimental needs, ensuring data accuracy, reproducibility, and overall study success. We will delve into their chemical and physical properties, stability profiles, and provide detailed experimental protocols for key research applications.

Core Physicochemical and Stability Characteristics

The choice between this compound hydrochloride and this compound nitrate can hinge on fundamental differences in their physicochemical properties and stability. These characteristics influence everything from solution preparation and storage to in vivo bioavailability and efficacy.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride and this compound nitrate is presented in Table 1. A notable distinction is the hygroscopic nature of the hydrochloride salt, meaning it readily absorbs moisture from the atmosphere, which can affect its handling and weighing accuracy.[1][2] In contrast, this compound nitrate is not hygroscopic.[1][3] Solubility also differs, with the hydrochloride form being more soluble in water than the nitrate form.[4]

PropertyThis compound HydrochlorideThis compound Nitrate
Molecular Formula C₁₁H₁₆N₂O₂·HClC₁₁H₁₇N₃O₅
Molecular Weight 244.72 g/mol 271.27 g/mol
Appearance Colorless crystals or white crystalline powderColorless crystals or a white, crystalline powder
Solubility in Water 1 g in 0.3 mL1 g in 4 mL
Solubility in Alcohol 1 g in 3 mL1 g in 75 mL
Melting Point 200-203°C173.5-174.0°C (with decomposition)
Hygroscopicity HygroscopicNot hygroscopic
pH of Solution (1 in 10) 3.5 - 4.5Aqueous solutions are slightly acid to litmus
Stability and Degradation

The stability of this compound is a critical factor in research, as degradation can lead to a loss of potency and the formation of inactive or even interfering byproducts. Both this compound hydrochloride and nitrate are susceptible to degradation, primarily through hydrolysis and epimerization to isothis compound and pilocarpic acid, respectively.

Several studies have highlighted that the stability of this compound solutions is highly dependent on pH and temperature. Generally, this compound is more stable in acidic conditions. As the pH increases, the rate of degradation also increases, particularly at elevated temperatures.

A comparative study of ophthalmic solutions revealed that all tested samples of this compound nitrate met the United States Pharmacopeia (USP) requirements for strength, while eight samples of this compound hydrochloride exceeded the upper limit. This suggests that under typical storage and handling conditions in a clinical setting, this compound nitrate solutions may exhibit greater stability.

Key Research Applications and Methodologies

This compound, in both its hydrochloride and nitrate forms, serves as an indispensable tool in various research models, primarily due to its ability to stimulate the parasympathetic nervous system.

Ocular Research: Glaucoma and Miosis

Both salts are extensively used in ophthalmic research, particularly in the study of glaucoma and the modulation of pupil size (miosis). This compound reduces intraocular pressure by increasing the outflow of aqueous humor.

One study that investigated the efficacy and bioavailability of different this compound eye drops in patients with glaucoma found that a this compound borate formulation was more effective at reducing intraocular pressure compared to both this compound hydrochloride and nitrate solutions. The 2% this compound borate solution showed a particularly prolonged effect and resulted in almost double the amount of the drug in the aqueous humor of rabbits compared to the 2% hydrochloride and nitrate solutions. While this study did not find a significant difference in efficacy between the hydrochloride and nitrate salts, it highlights the importance of the chosen salt and formulation in ocular drug delivery. Another study noted that the ocular bioavailability of this compound nitrate can be increased by decreasing the volume of the instilled drop.

Modeling Xerostomia (Dry Mouth)

This compound is widely used to induce salivation and to model conditions of salivary gland hypofunction, such as Sjögren's syndrome and radiation-induced xerostomia.

Experimental Protocol: Induction of Salivary Secretion in a Rat Model

This protocol describes a general method for stimulating salivation in rats to study salivary gland function.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).

  • Drug Preparation: Prepare a fresh solution of this compound hydrochloride or this compound nitrate in sterile saline. A typical dose range for this compound hydrochloride is 0.1-0.8 mg/kg for intravenous or intraperitoneal administration.

  • Administration: Administer the this compound solution via the desired route (e.g., intraperitoneal injection).

  • Saliva Collection: Carefully collect saliva from the oral cavity using a pre-weighed cotton ball or a micropipette over a specified time period (e.g., 30 minutes).

  • Quantification: Determine the volume of saliva by weighing the cotton ball before and after collection or by direct measurement with the micropipette. The salivary flow rate can then be calculated.

Modeling Status Epilepticus

This compound hydrochloride is a well-established chemoconvulsant used to induce status epilepticus in rodents, creating a widely used model for studying temporal lobe epilepsy.

Experimental Protocol: this compound-Induced Status Epilepticus in Mice

This protocol is a common method for inducing status epilepticus in mice.

  • Animal Model: Adult male mice (e.g., C57BL/6 or FVB) are typically used.

  • Pre-treatment: To reduce peripheral cholinergic effects, administer a subcutaneous injection of scopolamine methyl nitrate or atropine sulfate (e.g., 1 mg/kg) 30 minutes prior to this compound injection.

  • This compound Administration: Administer a single intraperitoneal injection of this compound hydrochloride at a dose of 280-300 mg/kg.

  • Seizure Monitoring: Continuously monitor the mice for behavioral seizures using a standardized scale (e.g., the Racine scale). Status epilepticus is typically defined as continuous seizure activity lasting for a defined period (e.g., >30 minutes).

  • Termination of Status Epilepticus: After a predetermined duration of status epilepticus (e.g., 1-2 hours), administer an anticonvulsant such as diazepam (e.g., 10 mg/kg, i.p.) or levetiracetam to terminate the seizures and reduce mortality.

  • Post-procedural Care: Provide supportive care, including hydration with subcutaneous fluids and access to softened food, to aid in recovery.

Workflow for this compound-Induced Status Epilepticus Model.

Mechanism of Action: Muscarinic Receptor Signaling

This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which triggers a variety of cellular responses, including smooth muscle contraction and glandular secretion. The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

This compound's Muscarinic Receptor Signaling Pathways.

Conclusion and Recommendations

The selection of this compound hydrochloride versus this compound nitrate for research applications should be a carefully considered decision based on the specific requirements of the study.

  • This compound hydrochloride is more water-soluble, which may be advantageous for preparing highly concentrated stock solutions. However, its hygroscopic nature requires careful handling and storage to prevent absorption of atmospheric moisture, which could lead to inaccuracies in concentration. It is the more commonly cited salt form for inducing status epilepticus in rodent models.

  • This compound nitrate is not hygroscopic, offering easier handling and potentially greater long-term stability in solid form. While slightly less soluble in water, its stability in ophthalmic solutions may be superior under certain conditions.

For in vivo studies, particularly in ophthalmology, the formulation of the this compound solution can have a greater impact on bioavailability and efficacy than the choice of salt alone. Researchers should consider the buffer system, pH, and viscosity of their formulations.

Ultimately, the choice between these two salts will depend on a balance of factors including the desired concentration, the need for long-term stability, and the specific experimental model being employed. For applications where precise concentration and stability are paramount, the non-hygroscopic nature of this compound nitrate may be preferable. For studies requiring high aqueous concentrations, this compound hydrochloride may be the more suitable option, provided appropriate handling procedures are in place. Researchers are encouraged to consult the primary literature and consider pilot studies to determine the optimal salt and formulation for their specific research questions.

References

Molecular Pharmacology of Pilocarpine: An In-depth Technical Guide to its Interaction with M1, M2, and M3 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine, a parasympathomimetic alkaloid derived from the plant Pilocarpus microphyllus, has been a cornerstone in cholinergic pharmacology for over a century. Primarily classified as a muscarinic acetylcholine receptor (mAChR) agonist, its therapeutic applications in treating glaucoma and xerostomia are well-established.[1] However, a deeper understanding of its molecular interactions with the five muscarinic receptor subtypes (M1-M5) reveals a more complex pharmacological profile than that of a simple agonist. This guide provides a comprehensive technical overview of the molecular pharmacology of this compound, with a specific focus on its interaction with the M1, M2, and M3 receptor subtypes, which mediate the majority of its therapeutic and physiological effects. Recent studies have highlighted that this compound can act as a partial agonist and, in some contexts, even an antagonist, exhibiting significant signaling bias. This guide will delve into the quantitative aspects of its receptor binding and functional activity, detail the experimental protocols used to elucidate these properties, and visualize the intricate signaling pathways it modulates.

Data Presentation: Quantitative Pharmacology of this compound

The interaction of this compound with M1, M2, and M3 receptors is characterized by its binding affinity (Ki, Kd), potency (EC50), and efficacy (Emax). These parameters are crucial for understanding its pharmacological effects and are summarized in the tables below. It is important to note that these values can vary depending on the experimental system, including the cell line, receptor expression levels, and the specific functional assay employed.

Table 1: this compound Binding Affinities (Ki/Kd) for M1, M2, and M3 Receptors
Receptor SubtypeLigand/RadioligandTissue/Cell LineKi (nM)Kd (nM)Reference
M3 [3H]-NMSDog Atria Homogenates34.6 (high affinity), 2200 (low affinity)[2]

Note: NMS refers to N-methylscopolamine. Data for M1 and M2 binding affinities from the provided search results were not sufficiently detailed for inclusion in this table.

Table 2: this compound Functional Potency (EC50) at M1, M2, and M3 Receptors
Receptor SubtypeFunctional AssayCell LineEC50 (µM)Reference
M1 Phosphoinositide TurnoverRat Hippocampus18[3]
M1 Calcium MobilizationCHO-M16.8[4][5]
M1 β-arrestin RecruitmentHEK293296
M1 Gαq RecruitmentHEK293250
M2 Low-Km GTPase ActivityRat Cortex4.5
M3 Calcium MobilizationCHO-K1 (overexpressing M3R)0.8 ± 0.2
M3 PIP2 HydrolysisCHO-K1 (overexpressing M3R)No effect
Table 3: this compound Efficacy (Emax) at M1 and M2 Receptors
Receptor SubtypeFunctional AssayComparison AgonistEmax (% of Comparison Agonist)Reference
M1 Phosphoinositide TurnoverCarbachol35%
M2 Low-Km GTPase ActivityCarbachol50%

Signaling Pathways of this compound at M1, M2, and M3 Receptors

This compound's interaction with M1, M2, and M3 receptors initiates distinct intracellular signaling cascades. M1 and M3 receptors primarily couple to Gq/11 proteins, while M2 receptors couple to Gi/o proteins. Furthermore, evidence suggests that this compound can induce biased signaling, preferentially activating certain downstream pathways over others.

M1 and M3 Receptor Signaling

Upon activation by this compound, M1 and M3 receptors, which are coupled to Gq/11 proteins, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

Interestingly, studies have shown that this compound's action on the M3 receptor can be biased. While it may not effectively stimulate PIP2 hydrolysis in some cell systems with endogenous receptor levels, it can activate the extracellular signal-regulated kinase (ERK) 1/2 pathway. This activation appears to be mediated through a β-arrestin-dependent and Src family kinase-sensitive pathway, highlighting a G-protein-independent signaling mechanism.

M1_M3_Signaling This compound This compound M1_M3 M1/M3 Receptor This compound->M1_M3 Binds to Gq11 Gq/11 M1_M3->Gq11 Activates BetaArrestin β-Arrestin M1_M3->BetaArrestin Recruits PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Src Src Kinase BetaArrestin->Src Activates ERK ERK1/2 Activation Src->ERK

This compound-induced M1/M3 receptor signaling pathways.
M2 Receptor Signaling

The M2 muscarinic receptor is coupled to inhibitory G proteins (Gi/o). When activated by this compound, the α-subunit of the Gi/o protein dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of various downstream effector proteins.

M2_Signaling This compound This compound M2 M2 Receptor This compound->M2 Binds to Gio Gi/o M2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

This compound-induced M2 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's molecular pharmacology relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound for muscarinic receptors.

Objective: To quantify the affinity of this compound for M1, M2, and M3 receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes with Receptors Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate This compound Prepare Serial Dilutions of this compound This compound->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate Ki from Competition Curve Count->Analyze

Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate Gq/11-coupled receptors (M1 and M3), leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing calcium release via M1 and M3 receptors.

Materials:

  • Cells stably expressing the M1 or M3 receptor (e.g., CHO-M1, HEK293-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and a reference full agonist (e.g., carbachol).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Then, automatically add the different concentrations of this compound or the reference agonist to the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence intensity (peak minus baseline) for each well. Normalize the data to the maximal response of the reference agonist. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PlateCells Plate M1/M3 Expressing Cells LoadDye Load Cells with Calcium-Sensitive Dye PlateCells->LoadDye Baseline Record Baseline Fluorescence LoadDye->Baseline PrepareAgonist Prepare this compound Dilutions AddAgonist Add this compound PrepareAgonist->AddAgonist Baseline->AddAgonist RecordResponse Record Fluorescence Change Over Time AddAgonist->RecordResponse CalculateResponse Calculate Peak Response RecordResponse->CalculateResponse PlotCurve Plot Dose-Response Curve CalculateResponse->PlotCurve DetermineParams Determine EC50 and Emax PlotCurve->DetermineParams

Workflow for an intracellular calcium mobilization assay.
cAMP Inhibition Assay

This functional assay is used to measure the ability of this compound to activate Gi/o-coupled M2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production via the M2 receptor.

Materials:

  • Cells stably expressing the M2 receptor (e.g., CHO-M2).

  • Forskolin (an adenylyl cyclase activator).

  • This compound and a reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen).

  • A plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Culture: Culture M2-expressing cells and prepare them for the assay, either in suspension or plated in a 384-well white plate.

  • Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay format.

  • Measurement: Incubate the plate as recommended by the kit manufacturer and then read the signal on a compatible plate reader.

  • Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (which reflects the EC50 for inhibition) and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK1/2 signaling pathway, which can be downstream of both G-protein-dependent and β-arrestin-dependent pathways.

Objective: To determine if this compound stimulates the phosphorylation of ERK1/2 and to elucidate the upstream signaling components.

Materials:

  • Cells expressing the muscarinic receptor of interest.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Culture and Starvation: Culture cells to an appropriate confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours before the experiment.

  • Ligand Stimulation: Treat the cells with different concentrations of this compound for a specific time course (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the lysates and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an anti-total-ERK1/2 antibody.

  • Data Analysis: Quantify the band intensities for both phosphorylated and total ERK1/2. Express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

Conclusion

This compound exhibits a multifaceted molecular pharmacology at M1, M2, and M3 muscarinic receptors. While it is generally considered a muscarinic agonist, its activity is highly dependent on the receptor subtype, the cellular context, and the specific signaling pathway being measured. The quantitative data reveal it to be a partial agonist at M1 and M2 receptors for G-protein-mediated responses. At the M3 receptor, its profile is even more complex, acting as a biased agonist that can preferentially activate the β-arrestin-ERK pathway over the canonical Gq/11-PLC pathway, and in some cases, it can even act as an antagonist of Gq/11 signaling. This nuanced understanding, derived from the detailed experimental protocols described herein, is critical for the rational design and development of novel muscarinic receptor modulators with improved therapeutic profiles and reduced side effects. The continued investigation into the signaling bias of this compound and other muscarinic ligands will undoubtedly pave the way for more selective and effective cholinergic therapies.

References

Pilocarpine's Pro-secretory Effects on Exocrine Glands: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of pilocarpine, a parasympathomimetic alkaloid, on exocrine gland secretion in animal models. This compound is a valuable pharmacological tool for studying secretory mechanisms and a therapeutic agent for conditions characterized by glandular hypofunction, such as xerostomia (dry mouth) and xerophthalmia (dry eyes). This document summarizes key quantitative data, details experimental protocols for assessing glandular function, and illustrates the underlying cellular signaling pathways.

Quantitative Effects of this compound on Exocrine Secretion

This compound stimulates fluid and electrolyte secretion from various exocrine glands, primarily through the activation of muscarinic acetylcholine receptors. The following tables summarize the quantitative effects of this compound on salivary, lacrimal, and pancreatic gland secretion in different animal models.

Table 1: Effect of this compound on Salivary Gland Secretion

Animal ModelThis compound DoseRoute of AdministrationMeasured ParameterResultReference(s)
Rat0.1 - 1 mg/kgIntraperitonealSaliva Flow RateDose-dependent increase[1]
Rat (Wistar)0.2 mg/100g body weightNot SpecifiedSalivary FlowData available for comparison with reserpine-treated rats[2]
Mouse (Normal)0.05 - 0.4 mg/kgOralSalivary Flow Rate & Total VolumeDose-dependent increase[3]
Mouse (Sjögren's Syndrome Model)0.1 - 0.4 mg/kgOralSalivary SecretionIncreased secretion[3]
Rat (Alloxan-induced diabetic)Not SpecifiedNot SpecifiedSalivary Flow RateSignificantly decreased compared to non-diabetic controls[4]

Table 2: Effect of this compound on Lacrimal Gland Secretion

Animal ModelThis compound DoseRoute of AdministrationMeasured ParameterResultReference(s)
Mouse30 mg/kgSubcutaneousTear Production (Schirmer Test)Increase in tear production
Rat30 mg/kgSubcutaneousTear Production (Schirmer Test)Increase in tear production
Dog3 mg/kgSubcutaneousTear Production (Schirmer Test)Increase in tear production
Dog (Normotensive & Glaucomatous Beagle)0.5% - 8% solutionTopicalPupil SizeDose-dependent reduction
Rabbit20 or 80 µg/hrContinuous from ocular therapeutic systemsTear Film pHLittle to no effect

Table 3: Effect of this compound on Pancreatic Gland Secretion

Animal ModelThis compound DoseRoute of AdministrationMeasured ParameterResultReference(s)
Rat0.2 mg/100 g body weightNot SpecifiedPancreatic Juice Volume57.0% of control rats (in a reserpine-treated model)
Rat0.2 mg/100 g body weightNot SpecifiedAmylase Output63.8% of control rats (in a reserpine-treated model)
Rat0.2 mg/100 g body weightNot SpecifiedBicarbonate Output29.9% of control rats (in a reserpine-treated model)
Rat10 µM (maximal concentration)In vitro (isolated pancreatic acini)Amylase Release63% of the secretion stimulated by a maximal concentration of carbachol

Experimental Protocols

Accurate assessment of this compound's effects on exocrine secretion requires standardized and meticulously executed experimental protocols. This section details common methodologies for measuring salivary, lacrimal, and pancreatic secretions in animal models.

Measurement of Salivary Secretion in Rodents

Objective: To quantify the volume of saliva produced in response to this compound stimulation.

Materials:

  • This compound hydrochloride solution

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Small, pre-weighed cotton swabs or absorbent paper

  • Microcentrifuge tubes

  • Precision balance

Procedure:

  • Animal Preparation: Anesthetize the animal following approved institutional protocols.

  • Baseline Measurement: Carefully place a pre-weighed cotton swab into the animal's oral cavity for a defined period (e.g., 1-2 minutes) to collect any basal saliva. Remove the swab and determine its weight. The change in weight corresponds to the mass of saliva collected.

  • This compound Administration: Administer a known dose of this compound, typically via intraperitoneal injection.

  • Stimulated Saliva Collection: At a predetermined time point after this compound administration, place a new pre-weighed cotton swab into the oral cavity for a specific duration (e.g., 5-15 minutes).

  • Quantification: Remove the saliva-saturated swab and immediately weigh it. The difference between the post- and pre-collection weight provides the amount of saliva secreted.

  • Data Expression: Salivary flow rate can be expressed as microliters or milligrams of saliva per minute.

Saliva_Collection_Workflow cluster_prep Preparation cluster_collection Saliva Collection cluster_analysis Analysis Animal_Prep Anesthetize Animal Baseline Collect Basal Saliva Animal_Prep->Baseline Swab_Prep Prepare & Weigh Cotton Swabs Swab_Prep->Baseline Pilo_Admin Administer this compound Baseline->Pilo_Admin Stimulated Collect Stimulated Saliva Pilo_Admin->Stimulated Weigh_Swabs Weigh Saturated Swabs Stimulated->Weigh_Swabs Calculate_Flow Calculate Salivary Flow Rate Weigh_Swabs->Calculate_Flow

Caption: Step-by-step protocol for the Schirmer test in rodents.

Measurement of Pancreatic Secretion in Rats

Objective: To collect and analyze pancreatic juice to determine the effect of this compound on volume and composition.

Materials:

  • This compound hydrochloride solution

  • Anesthetic agent

  • Surgical instruments for laparotomy

  • Polyethylene cannula

  • Surgical microscope or loupes

  • Fraction collector or microcentrifuge tubes

Procedure:

  • Animal Preparation and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the duodenum and pancreas.

  • Duct Cannulation: Under magnification, carefully dissect and identify the main pancreatic duct. Ligate the duct distally and insert a fine polyethylene cannula into the duct towards the pancreas. Secure the cannula with a ligature.

  • Basal Collection: Allow the animal to stabilize and collect basal pancreatic juice for a defined period.

  • This compound Administration: Administer this compound, typically intravenously or intraperitoneally.

  • Stimulated Collection: Collect the stimulated pancreatic juice in pre-weighed tubes at timed intervals.

  • Analysis: Measure the volume of the collected juice. The composition can be analyzed for protein (e.g., amylase) and electrolyte (e.g., bicarbonate) concentrations using standard biochemical assays.

  • Data Expression: Secretory rates are expressed as volume, protein output, or electrolyte output per unit of time.

Pancreatic Duct Cannulation and Juice Collection

Pancreatic_Cannulation_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Laparotomy Perform Midline Laparotomy Anesthesia->Laparotomy Expose_Pancreas Expose Duodenum and Pancreas Laparotomy->Expose_Pancreas Isolate_Duct Isolate Pancreatic Duct Expose_Pancreas->Isolate_Duct Cannulate_Duct Cannulate Pancreatic Duct Isolate_Duct->Cannulate_Duct Collect_Basal Collect Basal Pancreatic Juice Cannulate_Duct->Collect_Basal Administer_Pilo Administer this compound Collect_Basal->Administer_Pilo Collect_Stimulated Collect Stimulated Pancreatic Juice Administer_Pilo->Collect_Stimulated Analyze_Juice Analyze Juice Volume and Composition Collect_Stimulated->Analyze_Juice End End Analyze_Juice->End

Caption: Workflow for pancreatic secretion analysis post-pilocarpine.

Signaling Pathways of this compound-Induced Exocrine Secretion

This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In exocrine glands, the M3 subtype is the predominant receptor mediating fluid and electrolyte secretion, with some contribution from the M1 subtype.

Upon binding to the M3 receptor, this compound initiates a signaling cascade that leads to the secretion of water and electrolytes. The primary pathway involves the activation of the Gq/11 family of G proteins.

This compound-Induced Signaling Cascade in Exocrine Gland Acinar Cells

Pilocarpine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->PKC Co-activates Secretion Fluid & Electrolyte Secretion Ca_increase->Secretion Triggers ERK ERK Activation PKC->ERK ERK->Secretion Modulates

Caption: this compound's primary signaling pathway in exocrine glands.

Key Steps in the Signaling Pathway:

  • Receptor Binding: this compound binds to and activates the M3 muscarinic receptor on the basolateral membrane of acinar cells.

  • G-Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein, leading to its activation.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. This leads to a rapid increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).

  • PKC Activation: DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).

  • Downstream Effects: The rise in intracellular Ca²⁺ is the primary trigger for the fusion of secretory vesicles with the apical membrane and the opening of ion channels, leading to the secretion of fluid and electrolytes. PKC can further modulate this process and is also involved in other cellular responses, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that this compound can activate ERK through a Src-dependent transactivation of the EGF receptor, a pathway distinct from that of another muscarinic agonist, carbachol. The role of cyclic AMP (cAMP) in this compound-mediated secretion is less direct but may be involved in the modulation of the secretory response, particularly in mucin secretion.

This technical guide provides a foundational understanding of this compound's effects on exocrine gland secretion in animal models. The presented data, protocols, and pathway diagrams are intended to aid researchers in the design and interpretation of their studies in the fields of pharmacology, physiology, and drug development.

References

Differential Effects of Pilocarpine on Endogenous Versus Overexpressed M3 Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological differences of pilocarpine, a widely used muscarinic agonist, on M3 acetylcholine receptors (M3R) expressed at endogenous, physiological levels versus those in common overexpression systems. Recent findings have revealed that receptor expression levels can dramatically alter the perceived action of a ligand, shifting its classification from an antagonist to an agonist and engaging distinct signaling pathways. This phenomenon, known as probe dependence, has significant implications for drug screening and development.

Core Findings: this compound's Dual Personality at the M3 Receptor

This compound, a drug traditionally classified as a partial or full muscarinic agonist for its role in treating glaucoma and dry mouth, exhibits a striking dual personality when interacting with the M3 receptor. Its effects are critically dependent on the receptor's expression level and the specific signaling pathway being measured.

At endogenously expressed M3 receptors , such as those in native HEK293T and MIN6 cells, this compound acts as an antagonist of the canonical Gαq signaling pathway. It fails to induce calcium mobilization and, in fact, competitively inhibits the action of other agonists like carbachol (CCh).[1][2] However, at these same endogenous receptors, this compound displays biased agonism , activating the extracellular signal-regulated kinase (ERK) 1/2 pathway through a β-arrestin and Src-dependent mechanism.[1][2][3]

Conversely, in systems where the M3 receptor is overexpressed via transient transfection (e.g., in HEK293T or CHO-K1 cells), this compound behaves as a conventional agonist , robustly stimulating intracellular calcium release. This agonist activity, however, is not universal across all Gαq-mediated events. Even in overexpression systems, this compound fails to stimulate significant phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis and acts as an antagonist of CCh-stimulated PIP2 breakdown.

These findings underscore that the high receptor densities in overexpression systems, commonly used for drug screening, can produce pharmacological profiles that do not accurately reflect the drug's action in a native physiological context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing this compound's effects on endogenous versus overexpressed M3 receptors.

Table 1: this compound Activity on Intracellular Calcium (Ca²⁺) Mobilization
Receptor System Cell Type This compound Effect
Endogenous M3RHEK293T, MIN6No Ca²⁺ mobilization; acts as an antagonist.
Overexpressed M3RHEK293T, CHO-K1Acts as a full agonist, inducing Ca²⁺ transients.
Table 2: this compound Activity on Phosphoinositide (PIP2) Hydrolysis
Receptor System Cell Type This compound Effect
Overexpressed M1R (Control)HEK293T, CHO-K1Stimulates PIP2 hydrolysis.
Overexpressed M3RHEK293T, CHO-K1No stimulation of PIP2 hydrolysis; acts as an antagonist against CCh.
Table 3: this compound Activity on ERK1/2 Phosphorylation
Receptor System Cell Type This compound Effect
Endogenous M3RMIN6Partial agonist; stimulates ERK1/2 phosphorylation.
Maximal effect is ~32% of that induced by Oxotremorine-M.
Effect is blocked by the Src family kinase inhibitor PP2.
Table 4: Comparative Potency of Muscarinic Agonists in a Physiological System
Assay Agonist Relative Potency
Mouse-eye pupil constriction (ex vivo)This compound~1000 times less potent than Oxotremorine-M or Carbachol.
Note: All three ligands have similar binding affinities (Kd) for M3R.

Signaling Pathways and Experimental Workflows

The differential effects of this compound are rooted in its ability to selectively engage distinct downstream signaling cascades based on receptor context.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pilo This compound M3R M3 Receptor Pilo->M3R Binds Pilo->M3R Gq Gαq/11 M3R->Gq Activates (Overexpressed) Antagonizes (Endogenous) M3R->Gq PLC PLCβ Gq->PLC Activates Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca

Caption: Canonical M3R Gαq Signaling Pathway.

Biased_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol to Nucleus Pilo This compound M3R_endo Endogenous M3 Receptor Pilo->M3R_endo Binds Pilo->M3R_endo Arrestin β-Arrestin M3R_endo->Arrestin Recruits M3R_endo->Arrestin Src Src Kinase Arrestin->Src Activates Arrestin->Src ERK ERK1/2 Phosphorylation Src->ERK Leads to Src->ERK

Caption: this compound's Biased Signaling at Endogenous M3R.

Experimental_Workflow cluster_endo Endogenous M3R System (e.g., untransfected HEK293T, MIN6) cluster_over Overexpressed M3R System (e.g., transfected HEK293T, CHO-K1) start Start: Treat Cells with this compound ca_endo Measure Intracellular Ca²⁺ start->ca_endo erk_endo Measure ERK1/2 Phosphorylation start->erk_endo ca_over Measure Intracellular Ca²⁺ start->ca_over pip2_over Measure PIP2 Hydrolysis start->pip2_over result_ca_endo Result: No Response (Antagonism) ca_endo->result_ca_endo result_erk_endo Result: Increased pERK (Biased Agonism) erk_endo->result_erk_endo result_ca_over Result: Robust Ca²⁺ Release (Agonism) ca_over->result_ca_over result_pip2_over Result: No Response (Antagonism) pip2_over->result_pip2_over

Caption: Experimental Logic and Differential Outcomes.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Pronin et al. (2017) and represent best practices for investigating the differential effects of ligands on M3 receptors.

Cell Culture and Transient Transfection
  • Cell Lines:

    • HEK293T (Human Embryonic Kidney): Expresses endogenous M3R. Ideal for both endogenous studies and as a host for overexpression.

    • MIN6 (Mouse Insulinoma): Expresses endogenous M3R and is a model for pancreatic β-cell function.

    • CHO-K1 (Chinese Hamster Ovary): Lacks endogenous muscarinic receptors, making it a clean background for M3R overexpression studies.

  • Culture Conditions:

    • HEK293T and CHO-K1: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

    • MIN6: Culture in DMEM with 25 mM glucose, supplemented with 15% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM β-mercaptoethanol.

    • Maintain all cells in a humidified incubator at 37°C with 5% CO₂.

  • Transient Transfection (for Overexpression Studies):

    • Plate cells (e.g., HEK293T or CHO-K1) in the desired format (e.g., 6-well plates or on poly-L-lysine-coated glass coverslips).

    • On the following day, when cells are approximately 70-80% confluent, transfect using a suitable reagent like Lipofectamine 2000 or FuGENE HD.

    • Prepare DNA-lipid complexes according to the manufacturer's protocol. For a single well of a 6-well plate, use approximately 1-2 µg of plasmid DNA (e.g., human M3R in a pcDNA3.1 vector).

    • For co-expression with fluorescent reporters (e.g., for PIP2 assays), mix plasmids in the desired ratio.

    • Add the transfection complex to the cells and incubate for 24-48 hours before performing assays.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the activation of the Gαq-PLC-IP3 pathway.

  • Cell Plating: Plate cells (either untransfected for endogenous M3R or transfected for overexpressed M3R) onto 12-mm glass coverslips and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Wash cells once with buffer.

    • Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for an additional 20-30 minutes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with buffer at 37°C.

    • Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

    • Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Stimulation: Switch the perfusion to a buffer containing the desired concentration of this compound or other agonists.

  • Data Analysis: The F340/F380 ratio, which is proportional to the intracellular Ca²⁺ concentration, is plotted against time. Calculate the peak response over baseline to determine the magnitude of Ca²⁺ mobilization.

PIP2 Hydrolysis Assay

This assay directly visualizes the depletion of PIP2 from the plasma membrane following PLC activation.

  • Transfection: Co-transfect cells (e.g., HEK293T) with the M3R expression plasmid and a plasmid encoding a fluorescent PIP2 biosensor (e.g., PH-PLCδ-GFP), which binds specifically to PIP2.

  • Imaging Preparation: 24-48 hours post-transfection, mount the coverslip with transfected cells on a fluorescence microscope (confocal or widefield).

  • Image Acquisition:

    • Acquire baseline images of the GFP signal. In unstimulated cells, the fluorescence will be localized at the plasma membrane.

    • Stimulate the cells with this compound or other agonists.

  • Data Analysis: Upon PLC activation and PIP2 hydrolysis, the PH-PLCδ-GFP probe will translocate from the membrane to the cytosol. Quantify the change in fluorescence intensity between the membrane and cytosolic compartments over time. A decrease in membrane fluorescence indicates PIP2 hydrolysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway, a key target of biased signaling.

  • Cell Culture and Serum Starvation: Plate cells (e.g., MIN6) in 6-well plates. Once confluent, starve the cells in a low-serum (0.5%) or serum-free medium for 4-12 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the starved cells with this compound or other compounds for a defined period (typically 5-10 minutes for peak ERK activation). For inhibitor studies, pre-incubate with the inhibitor (e.g., 10 µM PP2) for 30 minutes before adding the agonist.

  • Cell Lysis:

    • Place the plate on ice and quickly wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the image using a digital imager.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to control for loading.

    • Quantify band intensities using densitometry software. Express the p-ERK signal as a ratio of the total ERK signal.

References

Foundational Research on Pilocarpine for Glaucoma and Xerostomia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational research on pilocarpine for the treatment of glaucoma and xerostomia. It details the mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

This compound is a parasympathomimetic agent, specifically a cholinergic agonist that primarily targets muscarinic acetylcholine receptors (mAChRs).[1][2] It is a tertiary alkaloid derived from plants of the Pilocarpus genus.[3] While it can activate all five muscarinic receptor subtypes (M1-M5), its primary therapeutic effects in glaucoma and xerostomia are mediated through the M3 receptor subtype.[1][4]

Glaucoma Treatment

In the eye, this compound's efficacy in treating glaucoma stems from its ability to reduce intraocular pressure (IOP). It achieves this by stimulating muscarinic receptors in the iris sphincter and ciliary muscle.

  • Action on Iris Sphincter: Activation of M3 receptors on the iris sphincter muscle causes it to contract, leading to miosis (constriction of the pupil).

  • Action on Ciliary Muscle: Contraction of the ciliary muscle increases tension on the scleral spur, which in turn opens up the trabecular meshwork.

This dual action facilitates the drainage of aqueous humor from the eye's anterior chamber through the trabecular meshwork and into the canal of Schlemm, thereby lowering IOP.

Xerostomia Treatment

For xerostomia (dry mouth), this compound functions as a sialogogue, or saliva-stimulating agent. This effect is also mediated by the M3 receptors, which are abundantly expressed in salivary glands. By binding to and activating these receptors on the acinar cells of the salivary glands, this compound mimics the action of acetylcholine and stimulates the secretion of saliva. This helps to alleviate the symptoms of dry mouth commonly caused by conditions like Sjögren's syndrome or as a side effect of radiation therapy for head and neck cancers.

Signaling Pathways

The therapeutic effects of this compound are initiated by the activation of a G-protein coupled receptor signaling cascade following M3 receptor binding.

M3 Receptor Signaling in Salivary Glands

Upon binding to the M3 muscarinic receptor on salivary gland acinar cells, this compound initiates a signaling cascade that leads to saliva secretion.

Salivary_Signaling cluster_cell Salivary Acinar Cell This compound This compound M3R M3 Receptor This compound->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_influx ↑ Intracellular Ca²⁺ Ca_release->Ca_influx Secretion Saliva Secretion Ca_influx->Secretion Triggers

This compound's M3 receptor signaling pathway in salivary glands.
M3 Receptor Signaling in the Eye

In the eye, this compound's binding to M3 receptors on the ciliary and iris sphincter muscles triggers contraction, leading to increased aqueous humor outflow.

Ocular_Signaling cluster_muscle Ciliary / Iris Sphincter Muscle Cell cluster_effect Physiological Effect This compound This compound M3R M3 Receptor This compound->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Triggers Miosis Miosis Contraction->Miosis TM_Opening Trabecular Meshwork Opening Contraction->TM_Opening Outflow ↑ Aqueous Humor Outflow TM_Opening->Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Outflow->IOP_Reduction

This compound's mechanism for reducing intraocular pressure.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound.

Glaucoma: Dose-Response and IOP Reduction
Study TypeSubjectThis compound ConcentrationKey Finding
Dose-Response StudyNormotensive and Glaucomatous Beagle Dogs0.5%, 1%, 2%, 3%, 4%, 6%, 8%All concentrations significantly reduced IOP and pupil size compared to baseline and placebo (P < 0.01).
Dose-Effect StudyHuman (Ocular Hypertension)Ocusert delivery system (release rates >50 µ g/hour )A greater release rate results in a greater ocular hypotensive effect. The effect is not significantly modified for release rates above 50 µg per hour.
Retrospective StudyPrimary Open Angle Glaucoma (POAG) Patients2% eye drops (adjunctive therapy)Significant reduction in IOP from a baseline of 25.0±2.1 mmHg to 19.0±1.73 mmHg at 6 months (p<0.001).
Clinical TrialPrimary Angle Closure Glaucoma1% this compound liposome eye dropsLiposome formulation showed a slow-release profile, prolonging the action time compared to standard 1% this compound eye drops.
Xerostomia: Salivary Flow Rate Increase
Study PopulationThis compound DosageDurationKey Finding
Radiation-Induced Xerostomia5.0 mg or 10.0 mg tablets t.i.d.12 weeksStatistically significant improvements in salivary flow in this compound groups vs. placebo.
Radiation-Induced Xerostomia & Sjögren's Syndrome5.0 mg tablets q.i.d.12 weeksSignificant amelioration of mouth dryness-related symptoms and saliva production compared to placebo.
Healthy Volunteers (Topical)1% and 2% solutions (mouthwash)Single DoseSignificantly increased salivary flow compared to saline, with a dose-dependent effect.
Patients with Xerostomia0.1% mouthwash4 weeksIncreased saliva secretion from minor salivary glands compared to placebo.
Salivary Gland Hypofunction5-mg capsules t.i.d.5 monthsSignificantly increased salivary output in 21 of 31 patients. Subjective improvement reported by 27 of 31 individuals.

Experimental Protocols

Measurement of Intraocular Pressure (IOP) in Animal Models

A common protocol for assessing the effect of this compound on IOP in animal models, such as rabbits, involves the following steps:

  • Animal Acclimatization: Rabbits are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Induction of Ocular Hypertension: In some studies, glaucoma is induced, for example, by injecting a corticosteroid to create experimental ocular hypertension.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer, such as a Schiotz Tonometer.

  • Drug Administration: A specific volume (e.g., 40 µL) of the test formulation (this compound niosomal gel) is administered to the left eye, while the right eye may serve as a control.

  • Post-Administration IOP Measurement: IOP readings are taken at multiple time intervals after drug administration (e.g., 2, 4, 6, 8, 10, and 24 hours) to determine the onset, peak, and duration of the pressure-lowering effect.

Assessment of Salivary Flow in Human Subjects

Protocols for evaluating this compound's effect on xerostomia typically involve both objective and subjective measurements.

  • Participant Selection: Patients with clinically significant xerostomia (e.g., due to radiation therapy or Sjögren's syndrome) are recruited.

  • Baseline Assessment:

    • Objective Measurement (Sialometry): Unstimulated whole saliva is collected for a set period (e.g., 10 minutes) by having the subject spit into a pre-weighed container. The volume or weight of the collected saliva is measured to determine the flow rate (ml/min).

    • Subjective Measurement: Patients complete questionnaires using tools like a Visual Analog Scale (VAS) to rate the severity of oral dryness and its impact on functions like speaking and chewing.

  • Intervention: Participants are randomized to receive either oral this compound tablets (e.g., 5 mg t.i.d.) or a placebo in a double-blind manner.

  • Follow-up Assessments: Objective and subjective measurements are repeated at specified intervals throughout the study period (e.g., at weeks 4, 8, and 12) to assess changes from baseline.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of oral this compound for xerostomia.

Clinical_Trial_Workflow cluster_setup Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Sialometry & Questionnaires) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Oral this compound (e.g., 5mg tid) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp4 Week 4 Assessment GroupA->FollowUp4 GroupB->FollowUp4 FollowUp8 Week 8 Assessment FollowUp4->FollowUp8 FollowUp12 Week 12 Assessment FollowUp8->FollowUp12 DataAnalysis Data Analysis (Compare changes from baseline) FollowUp12->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Workflow for a typical xerostomia clinical trial.

References

Methodological & Application

Application Notes and Protocols for Pilocarpine-Induced Status Epilepticus in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pilocarpine model is a widely utilized and well-characterized animal model for inducing status epilepticus (SE), which subsequently leads to a chronic epileptic state that mimics human temporal lobe epilepsy (TLE).[1][2] Systemic administration of the muscarinic cholinergic agonist, this compound, reliably produces prolonged seizures (status epilepticus), a subsequent seizure-free latent period, and the eventual development of spontaneous recurrent seizures (SRSs).[1][3] This model is invaluable for investigating the pathophysiology of epilepsy, studying epileptogenesis, and for the preclinical evaluation of potential anti-epileptic drugs. These application notes provide detailed protocols for inducing this compound-mediated status epilepticus in both rats and mice, along with key quantitative data and a summary of the underlying signaling pathways.

I. Experimental Protocols

Two primary protocols are widely used: the standard high-dose this compound protocol and the lithium-pilocarpine protocol, which requires a lower dose of this compound. The choice of protocol may depend on the specific research question, rodent species and strain, and desired severity of the initial insult.

A. Standard High-Dose this compound Protocol for Rats

This protocol involves the administration of a high dose of this compound to induce status epilepticus.

  • Animal Preparation:

    • Species/Strain: Male Sprague-Dawley or Wistar rats (8-9 weeks old) are commonly used.[4]

    • Housing: Animals should be housed in a controlled environment with ad libitum access to food and water.

    • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Procedure:

    • Step 1: Pre-treatment with a Muscarinic Antagonist: To mitigate the peripheral cholinergic effects of this compound (e.g., excessive salivation, gastrointestinal distress), administer scopolamine methyl nitrate (1 mg/kg, i.p.) or atropine methyl bromide. This should be done 30 minutes prior to this compound injection.

    • Step 2: this compound Administration: Administer this compound hydrochloride at a dose of 300-400 mg/kg via intraperitoneal (i.p.) injection. A common starting dose for rats is 380-385 mg/kg, i.p.

    • Step 3: Seizure Monitoring and Scoring: Continuously monitor the animals for behavioral seizures. Seizure severity is typically graded using a modified Racine scale (see Table 2). The onset of status epilepticus is characterized by continuous seizures or a series of seizures without recovery in between, often corresponding to Stage 4/5 on the Racine scale.

    • Step 4: Termination of Status Epilepticus: To reduce mortality and control the duration of SE, an anticonvulsant is administered. Diazepam (4-10 mg/kg, i.p. or i.m.) is commonly used 1-2 hours after the onset of SE. Alternatively, a combination of diazepam (10 mg/kg) and pentobarbital (30 mg/kg) can be used.

    • Step 5: Post-SE Care: Animals require intensive supportive care following SE. Provide hydration with subcutaneous or intraperitoneal injections of sterile Ringer's lactate or saline. Soft, palatable food should be made readily available. Monitor body weight daily for the first week post-SE.

B. Lithium-Pilocarpine Protocol for Rats

This protocol utilizes lithium chloride pre-treatment to potentiate the convulsant effects of this compound, thereby allowing for a significantly lower dose of this compound.

  • Animal Preparation: As described in the standard protocol.

  • Procedure:

    • Step 1: Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours prior to this compound injection.

    • Step 2: Pre-treatment with a Muscarinic Antagonist (Optional but Recommended): Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before this compound.

    • Step 3: this compound Administration: Administer a lower dose of this compound hydrochloride (20-30 mg/kg, i.p.).

    • Step 4: Seizure Monitoring and Scoring: As described in the standard protocol.

    • Step 5: Termination of Status Epilepticus: As described in the standard protocol.

    • Step 6: Post-SE Care: As described in the standard protocol.

C. This compound Protocol for Mice

Inducing status epilepticus in mice can be associated with higher mortality rates, and thus, careful dose selection and monitoring are crucial.

  • Animal Preparation:

    • Species/Strain: C57BL/6 or NMRI mice are commonly used.

    • Housing and Acclimation: As described for rats.

  • Procedure:

    • Step 1: Pre-treatment with a Muscarinic Antagonist: Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes prior to this compound injection.

    • Step 2: this compound Administration: A single high dose of this compound (e.g., 280-300 mg/kg, i.p.) can be used. To reduce mortality, a repeated low-dose protocol can be employed: inject an initial dose (e.g., 100 mg/kg, i.p.) followed by subsequent smaller doses (e.g., 50 mg/kg, i.p.) every 30 minutes until SE is induced.

    • Step 3: Seizure Monitoring and Scoring: Continuously monitor the animals using a modified Racine scale (see Table 2).

    • Step 4: Termination of Status Epilepticus: Administer a benzodiazepine such as diazepam (5 mg/kg, i.p.) or midazolam (10 mg/kg, i.p.) 1 to 3 hours after the onset of SE. Levetiracetam has also been shown to be effective in improving survival rates.

    • Step 5: Post-SE Care: Provide intensive supportive care, including hydration and softened food, as described for rats.

II. Data Presentation

The following tables summarize key quantitative data associated with the this compound-induced status epilepticus model.

Table 1: Drug Dosages and Administration Routes

Drug Rodent Dosage Route Purpose Reference
This compound HCl (High Dose)Rat300-400 mg/kgi.p.SE Induction
This compound HCl (Lithium)Rat20-30 mg/kgi.p.SE Induction
This compound HClMouse280-300 mg/kgi.p.SE Induction
Lithium ChlorideRat3 mEq/kg (127 mg/kg)i.p.Potentiation
Scopolamine Methyl NitrateRat/Mouse1 mg/kgi.p./s.c.Peripheral Effect Blockade
DiazepamRat4-10 mg/kgi.p./i.m.SE Termination
DiazepamMouse5 mg/kgi.p.SE Termination
MidazolamMouse10 mg/kgi.p.SE Termination
PentobarbitalRat30 mg/kgi.p.SE Termination (often with Diazepam)

Table 2: Modified Racine Scale for Behavioral Seizure Scoring

Stage Behavioral Manifestations
IMouth and facial movements (twitching)
IIHead nodding
IIIForelimb clonus
IVRearing with bilateral forelimb clonus
VRearing and falling with generalized tonic-clonic seizures

Source: Adapted from Racine (1972) and subsequent modifications for the this compound model.

Table 3: Timeline and Outcomes of this compound-Induced SE

Parameter Typical Range/Observation Rodent Reference
Latency to first seizure10-30 minutesRat/Mouse
Latency to SE onset30-60 minutesRat/Mouse
Recommended SE duration1-3 hoursRat/Mouse
Latent period (seizure-free)Days to weeksRat/Mouse
Onset of spontaneous seizuresFrom 3 days to several weeks post-SERat/Mouse
Mortality RateHighly variable (10-50% or more), dependent on protocol and SE durationRat/Mouse

III. Visualization of Pathways and Workflows

A. Signaling Pathway of this compound-Induced Seizures

This compound, a muscarinic acetylcholine receptor agonist, initiates a cascade of events leading to neuronal hyperexcitability and status epilepticus. The primary mechanism involves the activation of M1 muscarinic receptors, which leads to an imbalance in excitatory and inhibitory neurotransmission. This is followed by the activation of NMDA receptors, contributing to sustained seizure activity and excitotoxicity.

G This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Binds & Activates Excitatory_Inhibitory_Imbalance Excitatory/Inhibitory Imbalance M1_Receptor->Excitatory_Inhibitory_Imbalance Glutamate_Release ↑ Glutamate Release Excitatory_Inhibitory_Imbalance->Glutamate_Release NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Sustains Seizures Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Status_Epilepticus Status Epilepticus (SE) NMDA_Receptor->Status_Epilepticus Neuronal_Injury Neuronal Injury/ Excitotoxicity Ca_Influx->Neuronal_Injury Status_Epilepticus->Neuronal_Injury

Caption: Signaling cascade in this compound-induced status epilepticus.

B. Experimental Workflow for this compound Model

The following diagram illustrates the typical experimental workflow for the this compound-induced status epilepticus model, from animal preparation to the chronic epilepsy phase.

G cluster_acute Acute Phase (Day 0) cluster_latent Latent Phase cluster_chronic Chronic Phase Animal_Prep Animal Acclimation & Baseline Measures Scopolamine Scopolamine/Atropine (1 mg/kg, i.p.) T = -30 min Animal_Prep->Scopolamine This compound This compound (e.g., 380 mg/kg, i.p.) T = 0 min Scopolamine->this compound Monitor_SE Behavioral Monitoring (Racine Scale) This compound->Monitor_SE Terminate_SE Diazepam/Midazolam (e.g., 10 mg/kg, i.p.) T = 1-2 hours post-SE Monitor_SE->Terminate_SE Post_SE_Care Supportive Care (Hydration, Food) Terminate_SE->Post_SE_Care Latent_Period Seizure-Free Period (Days to Weeks) Post_SE_Care->Latent_Period SRS Spontaneous Recurrent Seizures (SRS) Latent_Period->SRS Long_Term_Monitoring Long-Term Monitoring (Video-EEG) SRS->Long_Term_Monitoring

Caption: Experimental workflow of the this compound epilepsy model.

References

Application Notes and Protocols for Pilocarpine-Induced Salivation in Saliva Sample Collection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine is a parasympathomimetic agent that acts as a muscarinic cholinergic agonist.[1][2][3] It is widely utilized in research and clinical settings to stimulate exocrine glands, most notably the salivary glands, making it an invaluable tool for the collection of saliva samples.[2][4] By activating muscarinic receptors, this compound effectively increases salivary flow, facilitating the collection of adequate volumes for various analytical purposes, including biomarker discovery, pharmacokinetic studies, and diagnostic assays. This document provides detailed application notes and standardized protocols for the use of this compound to induce salivation for saliva sample collection in both human and animal subjects.

Mechanism of Action

This compound primarily exerts its sialagogue effect by stimulating muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype located on the acinar cells of the salivary glands. The activation of these G-protein-coupled receptors initiates a signaling cascade that leads to increased intracellular calcium levels. This elevation in calcium triggers the secretion of water and electrolytes, resulting in a copious flow of saliva. While this compound can activate all five muscarinic receptor subtypes, its therapeutic effects on salivation are predominantly mediated through the M3 receptor. Systemically administered this compound can also act on central muscarinic receptors, which in turn activate autonomic efferent fibers to induce salivation.

Signaling Pathway of this compound-Induced Salivation

This compound This compound M3_Receptor Muscarinic M3 Receptor (Salivary Gland Acinar Cell) This compound->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion

This compound's signaling cascade for salivation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on this compound administration for saliva collection from various studies.

Table 1: Human Studies
IndicationThis compound DosageAdministration RouteOnset of ActionPeak EffectSalivary Flow IncreaseReference
Xerostomia (Radiation-induced)5-10 mg, 3 times dailyOralRapid1-2 hours2- to 10-fold increase vs. placebo
Sjögren's Syndrome5 mg, 4 times a dayOral--Significant improvement
Healthy Volunteers2% solution (5 mL)Mouthwash--Comparable to 5 mg oral tablet
Elderly with Xerostomia0.01% solutionMouthwash--Significant increase
Table 2: Animal Studies (Rodents)
SpeciesThis compound DosageAdministration RouteCollection TimeSaliva Volume (Example)Reference
Mouse0.5 mg/kg body weightSubcutaneous10 minutes-
Mouse100 mg/kg body weightIntraperitoneal12 minutes-
Mouse0.25, 0.5, 1.0 mg/kg body weightIntraperitoneal15 minutesDose-dependent increase
Rat4 µmol/kgIntraperitoneal7 minutes~463 mg
Rat3 mg/kgIntraperitoneal-Weak secretory response

Experimental Protocols

Protocol 1: Saliva Collection in Mice

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Analytical balance

  • Microcentrifuge tubes

  • Syringes with appropriate gauge needles (e.g., 29G)

  • Capillary tubes or micropipette with tips

  • Collection tubes (pre-weighed)

  • Anesthetic (e.g., ketamine/xylazine mixture or isoflurane)

Procedure:

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A common concentration is 1 mg/mL, but this should be adjusted based on the desired dosage. Protect the solution from light.

  • Animal Preparation: Weigh the mouse to calculate the precise dose of this compound and anesthetic. Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine mixture or using an isoflurane chamber.

  • This compound Administration: Once the mouse is fully anesthetized, administer the calculated dose of this compound via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Saliva Collection:

    • Position the mouse on its side or angled downwards to facilitate saliva flow.

    • Gross salivation typically begins within 2 minutes of injection.

    • Collect saliva directly from the oral cavity using a pre-weighed capillary tube or a micropipette.

    • Place the collected saliva into a pre-weighed collection tube.

    • Continue collection for a standardized period, typically 10-15 minutes.

  • Sample Processing:

    • Weigh the collection tube containing the saliva to determine the total volume (assuming a density of 1 g/mL).

    • The saliva can be used immediately or stored at -80°C for future analysis.

Protocol 2: Saliva Collection in Humans (Oral Rinse/Mouthwash Method)

Materials:

  • This compound hydrochloride solution (e.g., 1% or 2%) or oral tablets

  • Sterile water or placebo solution (for control groups)

  • Graduated collection tubes

  • Stopwatch

Procedure:

  • Subject Preparation: Instruct participants to refrain from eating, drinking, or oral hygiene for at least one hour prior to collection.

  • Baseline Saliva Collection: Collect an unstimulated whole saliva sample for a defined period (e.g., 5 minutes) by having the subject drool into a pre-weighed tube.

  • This compound Administration:

    • Oral Rinse: Provide the subject with a measured volume (e.g., 5 mL) of the this compound solution (e.g., 1% or 2%). Instruct them to rinse their mouth for a specific duration (e.g., 1 minute) and then expectorate.

    • Oral Tablet: Administer a 5 mg this compound tablet with a glass of water.

  • Stimulated Saliva Collection: Following administration, begin collecting stimulated whole saliva at timed intervals (e.g., every 15 minutes for 75 minutes) into pre-weighed tubes.

  • Sample Processing:

    • Determine the volume of saliva collected at each time point by weight.

    • Store samples appropriately for the intended analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound-induced saliva collection experiment in a research setting.

Experimental Workflow for Saliva Collection

Start Start Prep Preparation of This compound Solution Start->Prep Animal_Prep Animal/Subject Preparation & Weighing Start->Animal_Prep Pilo_Admin This compound Administration Prep->Pilo_Admin Anesthesia Anesthesia (for animal studies) Animal_Prep->Anesthesia Anesthesia->Pilo_Admin Saliva_Collect Saliva Collection (Timed) Pilo_Admin->Saliva_Collect Measure Measure Saliva Volume/Weight Saliva_Collect->Measure Store Sample Storage (-80°C) Measure->Store Analysis Downstream Analysis Store->Analysis End End Analysis->End

A generalized workflow for saliva sample collection.

Important Considerations and Safety

  • Dose-Response: The volume of saliva secreted is dose-dependent. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the specific research model and desired outcome.

  • Side Effects: this compound is a potent drug with potential side effects, including excessive sweating, nausea, rhinitis, dizziness, and increased urination. In animal studies, higher doses can cause distress. Monitor subjects closely for any adverse reactions.

  • Fresh Preparation: this compound solutions can lose activity over time and are light-sensitive. Therefore, they should be prepared fresh on the day of use.

  • Anesthesia: In animal studies, anesthesia can affect salivary flow. It is important to use a consistent anesthetic regimen to minimize variability.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Human studies require approval from an institutional review board (IRB) and informed consent from participants.

References

Application Notes and Protocols for EEG and Video Monitoring in the Pilocarpine Model of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for utilizing electroencephalography (EEG) and video monitoring in the pilocarpine-induced rodent model of temporal lobe epilepsy (TLE). This model is a cornerstone in epilepsy research, recapitulating key features of human TLE, including an initial precipitating injury (status epilepticus), a latent period, and the subsequent development of spontaneous recurrent seizures.

Introduction to the this compound Model

Systemic administration of the muscarinic cholinergic agonist, this compound, induces a state of prolonged, continuous seizures known as status epilepticus (SE) in rodents.[1] This initial insult leads to neuronal damage, particularly in limbic structures like the hippocampus, and subsequent aberrant neuronal plasticity.[2][3] Following a latent period of days to weeks, animals develop spontaneous recurrent seizures (SRSs), a hallmark of chronic epilepsy.[1][2] Continuous video-EEG monitoring is the gold standard for characterizing the progression of epileptogenesis, quantifying seizure frequency and duration, and evaluating the efficacy of potential anti-epileptic therapies in this model.

Experimental Protocols

EEG Electrode Implantation Surgery (Rat/Mouse)

This protocol outlines the surgical procedure for implanting cortical EEG electrodes for chronic monitoring.

Materials:

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Stainless steel screw electrodes

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics as per institutional guidelines

Procedure:

  • Anesthesia and Analgesia: Anesthetize the animal using isoflurane (or another approved anesthetic) and administer pre-operative analgesics. Place the animal in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and disinfect the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.

  • Skull Preparation: Gently clean and dry the skull surface. Use a scalpel to score the skull in a crosshatch pattern to improve the adherence of the dental cement.

  • Electrode Placement: Using a stereotaxic drill, create small burr holes over the desired cortical regions (e.g., frontal cortex, parietal cortex).

  • Screw Implantation: Carefully screw the stainless steel electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue. A reference electrode is typically placed over a region with minimal expected epileptic activity, such as the cerebellum.

  • Headmount Fixation: Connect the electrode leads to a headmount. Apply a layer of dental cement over the screws and the base of the headmount to secure it to the skull.

  • Suturing and Post-operative Care: Suture the skin around the implant. Administer post-operative analgesics and antibiotics as required and monitor the animal closely during recovery. Allow for a recovery period of at least one week before commencing experiments.

Induction of Status Epilepticus with this compound

This protocol describes the chemical induction of SE. Doses may need to be optimized based on the rodent species, strain, age, and gender.

Materials:

  • This compound hydrochloride

  • Scopolamine methyl nitrate (or another peripheral cholinergic antagonist)

  • Lithium chloride (optional, for potentiation)

  • Diazepam or another anticonvulsant to terminate SE

  • Saline solution

Procedure:

  • Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to this compound injection. In some protocols, lithium chloride (3 mEq/kg, i.p.) is administered 18-24 hours before this compound to potentiate its convulsant effects and reduce the required dose.

  • This compound Administration: Inject this compound hydrochloride (doses vary, see Table 1) intraperitoneally (i.p.).

  • Behavioral Monitoring: Continuously observe the animal for the onset and progression of seizures using the modified Racine scale (see Table 2). The onset of SE is typically defined as continuous seizure activity (Racine stage 4-5) for a predetermined duration (e.g., >30 minutes).

  • Termination of SE: After a defined period of SE (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) or another anticonvulsant to terminate the seizures. This step is crucial for reducing mortality.

  • Post-SE Care: Provide supportive care, including hydration (subcutaneous saline) and easily accessible food, to aid in recovery.

Continuous Video-EEG Monitoring

This protocol details the long-term monitoring of animals for the development of spontaneous recurrent seizures.

Procedure:

  • Habituation: Acclimate the animal to the recording chamber for a period before starting the monitoring.

  • Connection to Recording System: Connect the animal's headmount to the EEG recording system. Ensure the cable allows for free movement.

  • Data Acquisition: Record EEG signals and synchronized video footage continuously. The monitoring period can range from days to weeks, depending on the study's objectives.

  • Seizure Detection and Analysis: Visually score the video recordings for behavioral seizures. Analyze the EEG data for electrographic seizures, which are characterized by high-frequency, high-amplitude discharges that are clearly distinct from the background activity.

Data Presentation

This compound Administration Protocols
Animal Model Pre-treatment This compound Dose (i.p.) Notes Reference
Rat Scopolamine methyl nitrate (1 mg/kg)310-380 mg/kgSingle high dose.
Rat Lithium chloride (3 mEq/kg) 18-24h prior, Scopolamine methyl nitrate (1 mg/kg)30 mg/kg (single dose) or 10 mg/kg (repeated every 30 min)Lithium potentiation reduces this compound dose and mortality.
Mouse Scopolamine (0.5 mg/ml)280 mg/kgSupplemental doses of 30-60 mg/kg can be given if seizures do not occur.
Modified Racine Scale for Behavioral Seizure Scoring

This scale is used to quantify the severity of behavioral seizures.

Stage Behavioral Manifestations
1 Mouth and facial movements, chewing, facial twitching.
2 Head nodding.
3 Forelimb clonus.
4 Rearing with forelimb clonus.
5 Rearing and falling with loss of postural control (generalized tonic-clonic seizure).
EEG Characteristics During this compound-Induced Seizures
Seizure Phase EEG Characteristics Behavioral Correlate (Racine Scale) Reference
Pre-ictal Low voltage, fast activity; emergence of theta rhythm (4-8 Hz) in the hippocampus.Normal behavior to Stage 1-2.
Ictal Onset High-voltage, high-frequency spikes and sharp waves, initially in the hippocampus and amygdala, then spreading to the cortex.Stage 3-4.
Status Epilepticus (SE) Continuous, high-amplitude, high-frequency polyspike discharges (8-10 Hz).Continuous Stage 4-5 seizures.
Post-ictal Suppression of background EEG activity (post-ictal depression).Immobility, recovery period.
Interictal (Chronic Phase) Intermittent spikes and sharp waves.Normal behavior between spontaneous seizures.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Induction of Status Epilepticus cluster_2 Chronic Monitoring A EEG Electrode Implantation Surgery B Surgical Recovery (≥ 1 week) A->B C Pre-treatment (e.g., Scopolamine) B->C D This compound Administration C->D E Behavioral Monitoring (Racine Scale) D->E F Termination of SE (e.g., Diazepam) E->F G Latent Period F->G H Continuous Video-EEG Monitoring G->H I Data Analysis (Seizure Quantification) H->I

Caption: Experimental workflow for the this compound model of TLE.

This compound-Induced Cholinergic Signaling Pathway

G This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Gq Gq Protein Activation M1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Neuronal_Excitability Increased Neuronal Excitability IP3->Neuronal_Excitability DAG->Neuronal_Excitability SE Status Epilepticus Neuronal_Excitability->SE

Caption: Simplified cholinergic signaling cascade initiated by this compound.

References

Application of Pilocarpine Ophthalmic Solution in Presbyopia Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presbyopia, the age-related decline in near vision, presents a significant area of research and development in ophthalmology. Pilocarpine, a cholinergic muscarinic agonist, has emerged as a leading therapeutic agent for the pharmacological treatment of this condition. By inducing miosis (pupil constriction) and increasing the depth of focus, this compound ophthalmic solutions can temporarily improve near visual acuity. This document provides detailed application notes and protocols for the clinical evaluation of this compound ophthalmic solutions in presbyopia, based on data from key Phase 3 clinical trials.

Mechanism of Action: Muscarinic Agonism in the Eye

This compound acts as a non-selective muscarinic receptor agonist, primarily targeting M1 and M3 receptors in the iris sphincter and ciliary muscles of the eye.[1] Activation of these receptors initiates a signaling cascade that leads to smooth muscle contraction. Contraction of the iris sphincter muscle results in a reduction of pupil size (miosis), creating a pinhole effect that increases the depth of focus and improves near vision.[2][3] Simultaneously, contraction of the ciliary muscle can also contribute to this effect. The intracellular signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction.[1][4]

pilocarpine_signaling_pathway cluster_cell Ciliary/Iris Sphincter Muscle Cell This compound This compound M_Receptor Muscarinic Receptor (M1/M3) This compound->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Miosis Miosis & Improved Near Vision Contraction->Miosis

This compound's muscarinic signaling pathway in eye muscles.

Key Phase 3 Clinical Trial Data for this compound Ophthalmic Solutions

Several formulations of this compound have undergone rigorous Phase 3 clinical evaluation. The following tables summarize the quantitative data from these pivotal trials, providing a comparative overview of their efficacy and safety profiles.

Table 1: Efficacy of this compound Ophthalmic Solutions in Presbyopia Clinical Trials
Clinical Trial ProgramInvestigational Drug (Concentration)Primary Endpoint: % of Participants with ≥3-Line Gain in Mesopic DCNVAKey Secondary/Other Efficacy DataOnset of ActionDuration of Effect
GEMINI 1 & 2 AGN-190584 (Vuity™) (1.25% this compound HCl)GEMINI 1: 30.7% vs 8.1% vehicle (Day 30, Hour 3) GEMINI 2: 26% vs 11% vehicle75% of participants treated with AGN-190584 achieved a ≥2-line improvement in mesopic DCNVA.15 minutesUp to 6 hours
VIRGO AGN-190584 (Vuity™) (1.25% this compound HCl) - Twice Daily35.1% vs 7.8% vehicle (Day 14, Hour 9, 3 hours post-second dose)Extended duration of effect up to 9 hours with twice-daily dosing.Not specified for the second doseUp to 9 hours
NEAR-1 & NEAR-2 CSF-1 (Qlosi™) (0.4% this compound HCl)40.1% vs 19.1% vehicle (pooled data, Day 8, 1 hour post-dose 1)On Day 15, participants achieved statistically significant 3-line or more improvement in DCNVA as early as 20 minutes and up to 8 hours post-dose 1.20 minutesUp to 8 hours
VISION-1 MicroLine (1% and 2% this compound)Met primary endpoint of a statistically significant proportion of subjects with a ≥3-line improvement in DCNVA vs placebo at 2 hours post-treatment.Specific percentages not detailed in the initial announcement.Not specifiedAt least 2 hours

DCNVA: Distance-Corrected Near Visual Acuity

Table 2: Safety and Tolerability of this compound Ophthalmic Solutions in Presbyopia Clinical Trials
Clinical Trial ProgramInvestigational DrugMost Common Adverse Events (>5% incidence)Incidence of HeadacheIncidence of Instillation Site Pain/IrritationDiscontinuation Rate Due to Adverse Events
GEMINI 1 & 2 AGN-190584 (Vuity™) (1.25% this compound HCl)Headache>5%Eye irritation (1-5%)1.2%
VIRGO AGN-190584 (Vuity™) (1.25% this compound HCl) - Twice DailyHeadache, Eye Irritation>5%>5%Not specified
NEAR-1 & NEAR-2 CSF-1 (Qlosi™) (0.4% this compound HCl)Headache, Instillation Site Pain6.8%5.8%Not specified
VISION-1 MicroLine (1% and 2% this compound)All adverse events were reported as mild in nature.Not specifiedNot specifiedNo serious adverse events reported.

Experimental Protocols for Presbyopia Clinical Trials with this compound

The following section outlines a generalized protocol for a Phase 3, multicenter, randomized, double-masked, vehicle-controlled clinical trial designed to evaluate the efficacy and safety of a this compound ophthalmic solution for the treatment of presbyopia. This protocol is a synthesis of methodologies reported in the GEMINI, VIRGO, and NEAR clinical trial programs.

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound ophthalmic solution compared to vehicle in improving near visual acuity in participants with presbyopia.

  • Secondary Objectives: To evaluate the onset and duration of action of the this compound solution, its safety and tolerability, and its impact on distance vision and patient-reported outcomes.

Study Design

A multicenter, randomized, double-masked, parallel-group, vehicle-controlled study.

clinical_trial_workflow Screening Screening Visit (Inclusion/Exclusion Criteria Assessment) Randomization Randomization (1:1) (this compound or Vehicle) Screening->Randomization Baseline Baseline Visit (Day 1) (Pre-dose Assessments) Randomization->Baseline Dosing Self-Administration of Study Drug (e.g., Once or Twice Daily) Baseline->Dosing FollowUp Follow-Up Visits (e.g., Day 8, Day 15, Day 30) Dosing->FollowUp Assessments Efficacy & Safety Assessments (Multiple time points post-dosing) FollowUp->Assessments Endpoint Primary Endpoint Analysis (e.g., Day 30, Hour 3) Assessments->Endpoint Conclusion End of Study Endpoint->Conclusion

Generalized workflow for a presbyopia clinical trial.
Participant Population

Inclusion Criteria:

  • Age: 40-64 years.

  • General Health: Good general health.

  • Visual Acuity:

    • Distance-Corrected Near Visual Acuity (DCNVA) at 40 cm between 20/50 and 20/160 Snellen equivalent (≥0.40 and ≤0.90 logMAR) in at least one eye.

    • Corrected Distance Visual Acuity (CDVA) at 4m of 20/20-2 or better (≤0.04 logMAR) in each eye.

  • Refractive Error: Manifest refraction between -4.50 and +2.00 diopter (D) sphere in each eye, with ≤2.00D difference between eyes and <2.00D of cylinder.

Exclusion Criteria:

  • Prior Ocular Surgery: History of refractive surgery or intraocular lens implantation.

  • Ocular Conditions: Presence of other ocular diseases that could affect vision.

  • Pupil Size: Average dark-adapted pupil diameter <3.5 mm.

  • Intraocular Pressure (IOP): IOP <9 or >22 mm Hg.

Study Procedures
  • Screening and Baseline: Informed consent is obtained, and eligibility is confirmed. Baseline visual acuity measurements (DCNVA, CDVA) and other ocular assessments are performed.

  • Randomization and Dosing: Eligible participants are randomized to receive either the this compound ophthalmic solution or the vehicle, to be self-administered bilaterally (in both eyes) once or twice daily for the duration of the study (e.g., 14 to 30 days).

  • Follow-up Visits: Participants return for follow-up visits on specified days (e.g., Day 8, 15, 30).

  • Efficacy Assessments:

    • Primary Endpoint: The proportion of participants with a gain of 3 or more lines in mesopic, high-contrast, binocular DCNVA without a loss of ≥1 line in CDVA at a specific time point (e.g., 1 hour post-dose on Day 8 or 3 hours post-dose on Day 30).

    • Visual Acuity Testing: DCNVA is typically assessed at 40 cm using a standard chart (e.g., ETDRS) under mesopic (low light) conditions.

  • Safety Assessments:

    • Adverse events are recorded at each visit.

    • Ocular examinations, including slit-lamp biomicroscopy, IOP measurements, and fundoscopy, are performed.

    • Drop comfort and conjunctival redness are also assessed.

Conclusion

The clinical development of this compound ophthalmic solutions for presbyopia has demonstrated a consistent and statistically significant improvement in near visual acuity with a favorable safety profile. The data from the GEMINI, VIRGO, and NEAR clinical trial programs provide a robust foundation for understanding the efficacy and safety of various this compound formulations. The standardized protocols outlined in this document serve as a guide for researchers and drug development professionals in the design and execution of future clinical trials in this therapeutic area. The continued investigation and optimization of this compound formulations hold promise for providing a convenient and effective non-surgical treatment option for individuals with presbyopia.

References

Application Notes and Protocols: Development of Pilocarpine-Based Ocular Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of advanced pilocarpine-based ocular drug delivery systems. The focus is on enhancing the bioavailability and prolonging the residence time of this compound for the treatment of conditions such as glaucoma.[1][2] Conventional this compound eye drops exhibit low bioavailability (1-3%) due to rapid precorneal elimination.[3][4] To overcome this, novel formulations like nanoparticles, in situ gels, and mucoadhesive systems are being explored.[2]

Nanoparticle-Based Drug Delivery Systems

Nanoparticles offer several advantages for ocular drug delivery, including improved drug penetration, controlled release, and enhanced bioavailability. Polymeric nanoparticles, lipid nanoparticles, and nanosuspensions have been successfully formulated for this compound delivery.

Quantitative Data Summary

The following tables summarize the key characteristics of various this compound-loaded nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Polymeric NanoparticlesEudragit® RS 100121.5 ± 2.28 to 291.5 ± 1.280.218 ± 0.003 to 0.658 ± 0.035+14.1 ± 0.7 to +19.8 ± 2.3--
Lipid NanoparticlesGelucire® 44/14-----
Chitosan-Carbopol NanoparticlesChitosan, Carbopol-----
PCL NanospheresPoly(ε-caprolactone)~227----
PCL NanocapsulesPoly(ε-caprolactone)~235--~3x higher than nanospheres-
Gelatin-grafted PNIPAA ThermogelPoly(N-isopropyl acrylamide)----~62

Table 2: In Vitro Drug Release from this compound-Loaded Nanoparticles

Formulation TypeRelease ProfileDurationReference
Eudragit RL 100 Nanosuspension (PRL4)Sustained release24 hours
PCL Nanospheres~85% released6 days
PCL NanocapsulesSustained releaseUp to 40 days
Gelatin-grafted PNIPAA Thermogel~95% cumulative release14 days
Experimental Protocols

Protocol 1: Preparation of Polymeric Nanoparticles by Solvent Displacement

This protocol is based on the method for preparing Eudragit RL 100 nanosuspensions.

Materials:

  • This compound Nitrate

  • Eudragit RL 100

  • Lutrol F68

  • Acetone

  • Distilled Water

Procedure:

  • Dissolve Eudragit RL 100 and this compound nitrate in acetone.

  • Prepare an aqueous solution of Lutrol F68.

  • Inject the organic phase (Eudragit/pilocarpine solution) into the aqueous phase under constant magnetic stirring.

  • Allow the acetone to evaporate under stirring for a specified time to form the nanosuspension.

  • Characterize the resulting nanoparticles for particle size, zeta potential, and drug loading.

Protocol 2: Preparation of Lipid Nanoparticles by Quasi-Emulsion Solvent Evaporation

This protocol is adapted from the preparation of polymeric and lipid nanoparticles.

Materials:

  • This compound HCl

  • Gelucire® 44/14 (lipid)

  • Octadecylamine (cationic agent)

  • Organic Solvent (e.g., Dichloromethane)

  • Aqueous phase (e.g., Poloxamer solution)

Procedure:

  • Dissolve Gelucire® 44/14, octadecylamine, and this compound HCl in the organic solvent.

  • Disperse the organic phase in the aqueous phase using a high-speed homogenizer to form a primary emulsion.

  • Evaporate the organic solvent under reduced pressure to allow the formation of lipid nanoparticles.

  • Wash and centrifuge the nanoparticle suspension to remove excess surfactant and unencapsulated drug.

  • Resuspend the pellet in a suitable medium for characterization.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization prep_start Start dissolve_drug Dissolve Drug & Polymer/Lipid in Organic Solvent prep_start->dissolve_drug emulsify Emulsification/ Dispersion dissolve_drug->emulsify prepare_aq Prepare Aqueous Phase (with stabilizer) prepare_aq->emulsify solvent_evap Solvent Evaporation/ Displacement emulsify->solvent_evap nanoparticles Nanoparticle Suspension solvent_evap->nanoparticles particle_size Particle Size & PDI (DLS) nanoparticles->particle_size zeta_potential Zeta Potential nanoparticles->zeta_potential morphology Morphology (SEM/TEM) nanoparticles->morphology drug_loading Drug Loading & Encapsulation Efficiency nanoparticles->drug_loading in_vitro_release In Vitro Release Study nanoparticles->in_vitro_release stability Stability Studies nanoparticles->stability

Caption: Workflow for nanoparticle preparation and characterization.

In Situ Gelling Systems

In situ gelling systems are liquid formulations that undergo a sol-gel transition upon instillation into the eye, triggered by physiological conditions like temperature or pH. This transition increases the viscosity and precorneal residence time of the formulation.

Quantitative Data Summary

Table 3: Properties of this compound-Based In Situ Gels

Polymer SystemGelling TriggerConcentration (%)OutcomeReference
Alginate/PluronicpH, Temperature0.1% Alginate, 14% PluronicIncreased gel strength and better drug retention than individual polymers.
XyloglucanTemperature1.0, 1.5, 2.0% w/wSustained miotic response, duration increased with concentration.
Pluronic F127Temperature25% w/wSimilar miotic response enhancement to 1.5% w/w xyloglucan gel.
Poloxamer/CarbopolTemperature-Suitable sol-gel transition and satisfactory release.
Experimental Protocols

Protocol 3: Preparation of a pH and Temperature-Sensitive In Situ Gel

This protocol is based on the alginate/pluronic system.

Materials:

  • This compound HCl

  • Sodium Alginate

  • Pluronic F127

  • Purified Water

  • pH adjusting agent (e.g., HCl, NaOH)

Procedure:

  • Disperse Pluronic F127 in cold purified water with gentle stirring and store overnight at 4°C to ensure complete dissolution.

  • Separately, dissolve sodium alginate in purified water with continuous stirring.

  • Dissolve this compound HCl in the Pluronic solution.

  • Slowly add the alginate solution to the this compound-Pluronic solution and mix until a homogenous solution is formed.

  • Adjust the pH of the final formulation to around 4.0.

  • Evaluate the formulation for gelling temperature, viscosity, and in vitro drug release.

Visualization of In Situ Gelation Mechanism

in_situ_gelation cluster_instillation Pre-instillation (Sol State) cluster_eye Post-instillation (Gel State) sol Liquid Formulation (Low Viscosity) (pH 4.0, 25°C) trigger Ocular Environment (Physiological pH & Temperature) sol->trigger gel Gel Formation (High Viscosity) (pH 7.4, 37°C) outcome Increased Residence Time & Sustained Drug Release gel->outcome trigger->gel

Caption: Mechanism of in situ gel formation in the eye.

Mucoadhesive Drug Delivery Systems

Mucoadhesive formulations adhere to the mucin layer of the ocular surface, thereby increasing the contact time and improving drug absorption. Polymers like gellan gum and its derivatives have shown promise in this area.

Quantitative Data Summary

Table 4: Performance of Mucoadhesive this compound Formulations

Polymer SystemFormulation TypeKey FindingReference
Gellan Gum/Poly(2-ethyl-2-oxazoline)Ocular Films-
Methacrylated Gellan GumIn Situ Gelling MucoadhesiveEnhanced mucoadhesive properties and improved drug delivery efficiency compared to unmodified gellan gum.
PLGA/PEGMucoadhesive Microparticles in a rapidly dissolving tabletPupil constriction lasted up to 330 minutes, a twofold increase compared to liquid eye drops.
Experimental Protocols

Protocol 4: Preparation of Mucoadhesive Ocular Films

This protocol is a general method for solvent casting of ocular films.

Materials:

  • This compound HCl

  • Mucoadhesive Polymer (e.g., Gellan Gum, Chitosan)

  • Plasticizer (e.g., Propylene Glycol)

  • Solvent (e.g., Water)

Procedure:

  • Dissolve the mucoadhesive polymer in the solvent with stirring to form a homogenous dispersion. This may require leaving it overnight.

  • Dissolve the this compound HCl and the plasticizer in a separate portion of the solvent.

  • Mix the drug solution with the polymer dispersion thoroughly.

  • Cast the resulting solution onto a petri dish or a suitable casting surface.

  • Dry the film at a controlled temperature until the solvent has completely evaporated.

  • Cut the film into appropriate sizes for ocular application.

  • Evaluate the films for thickness, swelling index, mucoadhesive strength, and in vitro drug release.

Protocol 5: Evaluation of Mucoadhesion (In Vitro)

This protocol describes a method for determining mucoadhesive strength using a texture analyzer.

Materials:

  • Mucoadhesive formulation (e.g., film, tablet)

  • Bovine buccal mucosal tissue (as a model)

  • Texture Analyzer

  • Phosphate Buffered Saline (PBS) pH 7.4

Procedure:

  • Obtain fresh bovine buccal mucosal tissue and mount it on the holder of the texture analyzer, maintaining it at 37±0.5°C.

  • Attach the formulation to the probe of the texture analyzer.

  • Lower the probe onto the mucosal surface at a constant speed (e.g., 1 mm/s).

  • Apply a constant contact force (e.g., 0.05 N) for a defined period (e.g., 2 minutes) to allow for adhesion.

  • Withdraw the probe at a constant speed.

  • The force required to detach the formulation from the mucosa is measured. The area under the force-distance curve represents the work of adhesion.

Visualization of Mucoadhesion Principle

mucoadhesion cluster_system Ocular Surface cornea Cornea/Conjunctiva mucin Mucin Layer drug_delivery_system Mucoadhesive Drug Delivery System (e.g., Film, Nanoparticle) drug_delivery_system->mucin Adheres to interaction Adhesion via Hydrogen Bonding, Electrostatic Interaction, etc. drug_delivery_system->interaction prolonged_contact Prolonged Contact Time drug_delivery_system->prolonged_contact interaction->mucin enhanced_absorption Enhanced Drug Absorption prolonged_contact->enhanced_absorption

Caption: Principle of mucoadhesion for ocular drug delivery.

References

Application Notes and Protocols for the Formulation of Pilocarpine Hydrochloride Niosomal Gels for Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and characterization of pilocarpine hydrochloride niosomal gels, a promising drug delivery system for the treatment of glaucoma. The protocols detailed below offer a step-by-step approach to enhance the ocular bioavailability and prolong the precorneal residence time of this compound, a cholinergic agonist used to reduce intraocular pressure.

Formulation of this compound Hydrochloride Niosomes

Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a controlled release profile. The ether injection method is a common and effective technique for preparing this compound hydrochloride niosomes.[1][2][3]

Materials and Equipment
  • This compound Hydrochloride

  • Non-ionic surfactants (e.g., Span 20, Span 60, Span 80)

  • Cholesterol

  • Diethyl ether

  • Phosphate buffer saline (PBS) pH 7.4

  • Beakers and magnetic stirrer with hot plate

  • Syringe with a 16-gauge needle

  • Rotary evaporator (optional)

Niosome Preparation Protocol (Ether Injection Method)
  • Lipid Phase Preparation: Accurately weigh the desired molar ratios of a non-ionic surfactant (e.g., Span 60) and cholesterol.[2][3] Dissolve the mixture in 20 mL of diethyl ether.

  • Drug Incorporation: Dissolve 40 mg of this compound hydrochloride in the lipid solution.

  • Aqueous Phase Preparation: Heat 10 mL of PBS (pH 7.4) to a temperature of 60-65°C in a beaker, with slow agitation using a magnetic stirrer.

  • Injection: Take the lipid-drug solution into a syringe and inject it slowly through a 16-gauge needle into the heated aqueous phase.

  • Vesicle Formation: Continue stirring for a specified period to allow for the evaporation of the diethyl ether, leading to the formation of niosomal suspension.

  • Annealing: The resulting niosomal suspension can be stored at 4°C for 24 hours to allow for vesicle stabilization.

Formulation of this compound Hydrochloride Niosomal Gel

Incorporating the this compound-loaded niosomes into a gel base can significantly enhance their precorneal residence time and improve drug bioavailability.

Materials and Equipment
  • This compound hydrochloride niosomal suspension

  • Gelling agents (e.g., Carbopol 934, Locust Bean Gum)

  • Phosphate buffer saline (PBS) pH 7.4

  • Triethanolamine (for pH adjustment)

  • Beakers and overhead stirrer

  • Hot air oven for sterilization

Niosomal Gel Preparation Protocol
  • Polymer Dispersion: Disperse the required amount of the gelling agent (e.g., 1% w/w Carbopol 934 or 3% w/w Locust Bean Gum) in a small amount of PBS (pH 7.4).

  • Sterilization: Sterilize the aqueous polymer dispersion in a hot air oven at 160°C for 1 hour.

  • Hydration: Allow the sterile dispersion to hydrate for 4-5 hours.

  • Niosome Incorporation: Gradually add the prepared this compound hydrochloride niosomal suspension (equivalent to 0.4% w/w drug) to the hydrated gel base with continuous stirring until a homogenous gel is formed.

  • pH Adjustment: Adjust the pH of the gel to approximately 6.0 using triethanolamine solution.

  • Final Weight Adjustment: Adjust the final weight of the gel with PBS (pH 7.4).

Characterization of this compound Hydrochloride Niosomal Gels

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated niosomal gel.

Vesicle Size and Zeta Potential Analysis
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the niosomes, while the zeta potential indicates the surface charge and stability of the vesicles.

  • Protocol:

    • Dilute the niosomal suspension with deionized water to an appropriate concentration.

    • Analyze the sample using a particle size analyzer at a scattering angle of 90° and a temperature of 25°C.

    • Record the average vesicle size, polydispersity index (PDI), and zeta potential.

Entrapment Efficiency
  • Principle: The amount of drug successfully encapsulated within the niosomes is determined by separating the unentrapped drug and quantifying the drug in the vesicles.

  • Protocol (Centrifugation Method):

    • Centrifuge the niosomal suspension at a high speed (e.g., 15,000 rpm) at 4°C for 1 hour.

    • Carefully separate the supernatant containing the unentrapped drug.

    • Wash the niosomal pellet with PBS and recentrifuge.

    • Lyse the niosomal pellet using a suitable solvent (e.g., methanol or a mixture of PBS and a surfactant).

    • Quantify the amount of this compound hydrochloride in the lysed pellet using a validated analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Amount of drug in pellet / Total amount of drug used) x 100

In-Vitro Drug Release Study
  • Principle: The release of this compound hydrochloride from the niosomal gel is assessed over time using a dialysis membrane to simulate the physiological environment.

  • Protocol (Dialysis Membrane Method):

    • Place a known amount of the niosomal gel (equivalent to 4 mg of this compound HCl) in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

    • Immerse the dialysis bag in a receptor compartment containing 50 mL of simulated tear fluid (pH 7.4).

    • Maintain the temperature of the receptor medium at 37 ± 1°C and stir at 100 rpm.

    • Withdraw aliquots of the receptor medium at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the withdrawn samples for this compound hydrochloride content using a suitable analytical method.

    • Plot the cumulative percentage of drug released against time.

Mucoadhesive Strength Measurement
  • Principle: A texture analyzer is used to measure the force required to detach the niosomal gel from a simulated mucosal surface, indicating its mucoadhesive properties.

  • Protocol:

    • Use a texture analyzer equipped with a mucoadhesion test rig.

    • Apply a layer of the niosomal gel to the probe.

    • Bring the probe into contact with a simulated mucosal surface (e.g., a mucin disc or excised animal cornea) with a defined contact force and for a specific contact time.

    • Withdraw the probe at a constant speed and measure the force of detachment.

    • The peak detachment force and the work of adhesion (area under the force-distance curve) are used to quantify the mucoadhesive strength.

Sterility Testing
  • Principle: The sterility of the final niosomal gel formulation is a critical requirement for ophthalmic preparations and should be confirmed according to pharmacopeial standards (e.g., USP <71>).

  • Protocol (Direct Inoculation):

    • Aseptically transfer a specified quantity of the niosomal gel into two types of sterile culture media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi).

    • Incubate the media at appropriate temperatures (30-35°C for FTM and 20-25°C for SCDM) for a period of not less than 14 days.

    • Observe the media for any signs of microbial growth. The absence of turbidity indicates that the product is sterile.

Data Presentation

Table 1: Formulation Composition of this compound Hydrochloride Niosomes

Formulation CodeSurfactant (Type)Surfactant:Cholesterol (Molar Ratio)
F1Span 201:1
F2Span 601:1
F3Span 801:1
F4Span 602:1
F5Span 601:2

Table 2: Characterization of this compound Hydrochloride Niosomal Formulations

Formulation CodeEntrapment Efficiency (%)Vesicle Size (nm)In-Vitro Drug Release after 8h (%)
F172.33 ± 2.03215.4 ± 4.578.81 ± 4.82
F293.26 ± 1.75289.1 ± 5.266.98 ± 1.87
F381.54 ± 2.11345.6 ± 6.170.12 ± 3.25

Data presented as mean ± standard deviation (n=3). Data is illustrative and based on findings from cited literature.

Table 3: Composition of this compound Hydrochloride Niosomal Gels

Gel CodeNiosomal FormulationGelling AgentConcentration (% w/w)
G1F2Carbopol 9341.0
G2F2Locust Bean Gum3.0

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization A Materials Weighing (Surfactant, Cholesterol, this compound HCl) B Dissolution in Diethyl Ether A->B C Injection into Heated Aqueous Phase B->C D Niosome Formation C->D F Incorporation of Niosomes into Gel D->F E Gel Base Preparation E->F G Final Niosomal Gel F->G H Vesicle Size & Zeta Potential G->H I Entrapment Efficiency G->I J In-Vitro Drug Release G->J K Mucoadhesive Strength G->K L Sterility Testing G->L Pilocarpine_Signaling_Pathway This compound This compound HCl (Muscarinic Agonist) M3_Receptor Muscarinic M3 Receptor (in Ciliary Muscle) This compound->M3_Receptor Binds to Ciliary_Muscle Ciliary Muscle Contraction M3_Receptor->Ciliary_Muscle Activates Trabecular_Meshwork Increased Tension on Trabecular Meshwork Ciliary_Muscle->Trabecular_Meshwork Aqueous_Outflow Increased Aqueous Humor Outflow Trabecular_Meshwork->Aqueous_Outflow IOP_Reduction Reduction in Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

References

Application Note: Quantification of Pilocarpine in Tablets by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pilocarpine is a parasympathomimetic alkaloid derived from the leaves of Pilocarpus species. It is primarily used in the treatment of glaucoma and xerostomia (dry mouth). Accurate quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of this compound in tablets using a validated HPLC-DAD method. The method is also capable of separating this compound from its potential degradation products, such as isothis compound, pilocarpic acid, and isopilocarpic acid.[1][2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tablets is depicted in the following diagram:

This compound Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Acquisition & Analysis tab_prep Tablet Sample Preparation (Weighing, Crushing, Dissolving, Filtering) hplc_system HPLC System with DAD tab_prep->hplc_system Inject Sample std_prep Standard Preparation (this compound Reference Standard) std_prep->hplc_system Inject Standards chrom_sep Chromatographic Separation hplc_system->chrom_sep data_acq Data Acquisition (Chromatogram Recording) chrom_sep->data_acq peak_int Peak Integration & Identification data_acq->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of this compound cal_curve->quant

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Analytical balance (0.01 mg readability)

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound hydrochloride reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Triethylamine (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound tablets (sample)

Experimental Protocols

Chromatographic Conditions

A validated reversed-phase HPLC method is employed for the analysis.[5]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm) or Cyanopropyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.3 with phosphoric acid) in a ratio of 60:40 (v/v). An alternative mobile phase can be a buffer solution of acidified water, phosphoric acid, and triethylamine mixed with methanol.
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Injection Volume 20 µL
Detection Wavelength 215 nm
Run Time Approximately 10 minutes
Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 5 µg/mL to 50 µg/mL.

Sample Solution Preparation
  • Tablet Powder Preparation: Weigh and finely powder not fewer than 20 tablets.

  • Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of the mobile phase to the flask and sonicate for 15 minutes to ensure complete dissolution of the this compound.

  • Dilution and Filtration: Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2). The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Summary of Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for this compound should be well-resolved from any degradation products and excipients.Peak purity index > 0.999. No interference from placebo.
Linearity (r²) ≥ 0.9990.9999
Range Typically 80% to 120% of the test concentration.5 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.5%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).The method is robust within the tested parameter variations.

Data Analysis and Quantification

  • System Suitability: Before starting the analysis, inject a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Calibration Curve: Inject the working standard solutions in duplicate and plot a calibration curve of the average peak area versus the concentration of this compound.

  • Quantification of this compound in Tablets: Inject the prepared sample solution. The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve. The amount of this compound per tablet is then calculated based on the sample weight and dilution factor.

Conclusion

The described HPLC-DAD method provides a reliable, accurate, and precise means for the quantification of this compound in tablet dosage forms. The method is specific and robust for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method is fit for its intended purpose, adhering to regulatory requirements.

References

Application Notes and Protocols: Aggregated N-of-1 Trials of Pilocarpine for Xerostomia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerostomia, the subjective sensation of a dry mouth, is a prevalent and often debilitating condition that can arise from various causes, including Sjögren's syndrome, radiation therapy for head and neck cancers, and as a side effect of numerous medications.[1][2][3] This condition significantly impacts a patient's quality of life, affecting speech, chewing, swallowing, and oral health.[1][2] Pilocarpine, a cholinergic agonist, is a well-established treatment for xerostomia, stimulating salivary glands to produce saliva. However, individual responses to this compound can vary in terms of efficacy and side effects.

This compound's Mechanism of Action

This compound is a non-selective muscarinic receptor agonist that mimics the action of acetylcholine. It primarily targets M3 muscarinic receptors on the acinar cells of salivary glands. The binding of this compound to these Gq protein-coupled receptors activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels, which in turn stimulates the secretion of saliva.

pilocarpine_signaling_pathway cluster_cell Salivary Gland Acinar Cell This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase Increased Intracellular Ca2+ IP3->Ca_increase Stimulates release from endoplasmic reticulum Saliva Saliva Secretion Ca_increase->Saliva Triggers

Caption: this compound signaling pathway in salivary gland acinar cells.

Experimental Protocol

This protocol is designed as a series of double-blind, placebo-controlled, crossover n-of-1 trials.

Participant Recruitment

Eligible participants are identified based on the following criteria:

Inclusion CriteriaExclusion Criteria
Adults (≥18 years old)Known allergy or sensitivity to this compound
Clinical diagnosis of xerostomia (present for at least 2 weeks)Uncontrolled severe cardiovascular or pulmonary disease
Subjective feeling of a dry mouth with a severity score of ≥3 on an 11-point Numerical Rating Scale (NRS)Acute oral infections
Ability to provide informed consentConcomitant use of other cholinergic or anticholinergic drugs that cannot be stopped
Stable medical condition with no anticipated changes in medications that could affect xerostomia during the trialPregnancy or breastfeeding
Trial Design and Conduct

The aggregated n-of-1 trial will consist of three treatment cycles for each participant.

n_of_1_workflow cluster_workflow Aggregated N-of-1 Trial Workflow cluster_cycle1 Cycle 1 (6 days) cluster_cycle2 Cycle 2 (6 days) cluster_cycle3 Cycle 3 (6 days) Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Day 0) Recruitment->Baseline Randomization Randomization to Treatment Order Baseline->Randomization cluster_cycle1 cluster_cycle1 Randomization->cluster_cycle1 Period1A Period 1A (3 days) This compound or Placebo Period1B Period 1B (3 days) Alternative Treatment Period2A Period 2A (3 days) This compound or Placebo Period2B Period 2B (3 days) Alternative Treatment Period3A Period 3A (3 days) This compound or Placebo Period3B Period 3B (3 days) Alternative Treatment Data_Analysis Individual and Aggregated Data Analysis Reporting Reporting of Individual and Population Results Data_Analysis->Reporting cluster_cycle2 cluster_cycle2 cluster_cycle1->cluster_cycle2 cluster_cycle3 cluster_cycle3 cluster_cycle2->cluster_cycle3 cluster_cycle3->Data_Analysis

References

Troubleshooting & Optimization

Optimizing pilocarpine dosage to minimize adverse effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pilocarpine in animal studies. The focus is on optimizing dosage to achieve desired experimental outcomes while minimizing adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound administration in animal models?

A1: The most significant adverse effect is a high rate of mortality, particularly at doses required to induce status epilepticus (SE).[1][2][3] Other common adverse effects are related to the systemic cholinergic effects of this compound and can include:

  • Excessive salivation[4][5]

  • Diarrhea

  • Vomiting

  • Increased urination

  • Respiratory distress and pulmonary edema

  • Tremors and seizures

  • Hypotension and hypertension

  • Bradycardia and tachycardia

Q2: How can I reduce the mortality rate associated with this compound-induced status epilepticus?

A2: Several strategies can be employed to mitigate the high mortality rate:

  • Pre-treatment with Lithium: Administering lithium chloride (LiCl) prior to this compound significantly potentiates its convulsant effects, allowing for a substantial reduction in the required this compound dose (up to 10-fold).

  • Repeated Low Doses: Instead of a single high dose, administering repeated, smaller doses of this compound at set intervals can induce SE with significantly lower mortality.

  • Termination of Status Epilepticus: Timely termination of prolonged seizures with a benzodiazepine, such as diazepam or midazolam, is a common and effective method to reduce mortality and control the duration of SE. Levetiracetam has also been shown to improve survival rates.

  • Supportive Care: Providing post-seizure supportive care, such as administering dextrose solution and moist food, can aid in recovery and improve survival rates.

Q3: What is the recommended starting dose of this compound for inducing seizures in rats and mice?

A3: The optimal dose of this compound is highly variable and depends on the animal species, strain, and the use of pre-treatments. It is crucial to consult literature specific to your experimental model. The following tables provide a summary of dosages reported in various studies.

Troubleshooting Guides

Problem: Low Incidence of Seizures or Status Epilepticus

Possible Cause Troubleshooting Step
Insufficient this compound Dose The dose may be too low for the specific animal strain or sex. Gradually increase the dose in a pilot study. Consider administering a supplemental dose if seizures do not occur within a specific timeframe (e.g., 30 minutes).
This compound Resistance Some animals may exhibit resistance to this compound.
Incorrect Administration Ensure proper intraperitoneal (i.p.) injection technique.
Animal Strain Variability Different rodent strains have varying sensitivities to this compound. Review literature for reported effective doses in your chosen strain.

Problem: High Mortality Rate

Possible Cause Troubleshooting Step
This compound Overdose The administered dose is too high. Reduce the this compound dose.
Prolonged Status Epilepticus Uncontrolled, prolonged seizures can lead to cardiorespiratory collapse. Terminate SE at a predetermined time point (e.g., 1-3 hours) using a benzodiazepine like diazepam or midazolam.
Lack of Pre-treatment A single high dose of this compound without pre-treatment is associated with higher mortality. Implement a pre-treatment protocol with lithium chloride or scopolamine to reduce the required this compound dose.
Insufficient Post-Seizure Care Dehydration and hypoglycemia can contribute to mortality. Provide supportive care, including subcutaneous fluids (e.g., 5% dextrose) and easily accessible food and water post-seizure.

Data Presentation: this compound Dosage and Effects in Rodent Models

Table 1: this compound Dosage for Induction of Status Epilepticus in Mice

Strain Pre-treatment This compound Dose (mg/kg, i.p.) Outcome Mortality Rate Reference
Not SpecifiedScopolamine (0.5 mg/ml)280 (initial), with supplemental doses of 30-60Induction of SENot specified
C57BL/6JNone300Induction of SEHigh (not quantified in snippet)
FVB/NJNone200 (initial), with supplemental doses of 100Induction of SENot specified
Not SpecifiedLithiumNot specified (comparison study)Development of spontaneous recurrent seizuresNot specified

Table 2: this compound Dosage for Induction of Status Epilepticus in Rats

Pre-treatment This compound Dose (mg/kg, i.p.) Outcome Mortality Rate Reference
Lithium30 (single dose)SE in ~70% of animals45%
Lithium10 (repeated every 30 min, mean total dose of 26)SE induction<10%
None300-400 (single dose)Induction of SEHigh
None100, 200, or 300 (single dose)Dose-dependent seizure phenotypesNot specified

Experimental Protocols

Protocol 1: this compound-Induced Status Epilepticus in Mice (with Scopolamine Pre-treatment)

This protocol is adapted from a method designed to reliably generate mice that develop spontaneous recurrent seizures with reduced mortality.

  • Pre-treatment: Administer scopolamine (~0.5 mg/ml) via intraperitoneal (i.p.) injection.

  • This compound Administration: 30 minutes after scopolamine injection, administer this compound (e.g., 280 mg/kg, i.p.).

  • Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale.

  • Supplemental Dosing: If Stage 4 or 5 seizures are not observed within 20-30 minutes, a supplemental dose of this compound (30-60 mg/kg, i.p.) can be administered.

  • Termination of SE: To control the duration of SE and reduce mortality, administer a benzodiazepine such as midazolam 1 to 3 hours after the onset of SE.

  • Post-Procedure Care: Provide supportive care, including hydration with 5% dextrose solution and access to moist food, to aid in recovery.

Protocol 2: Repeated Low-Dose this compound Administration in Lithium-Pre-treated Rats

This protocol is designed to induce chronic epilepsy with a significantly lower mortality rate compared to a single high-dose protocol.

  • Pre-treatment: Administer lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours prior to this compound.

  • This compound Administration: Administer this compound at a low dose (e.g., 10 mg/kg, i.p.) at 30-minute intervals.

  • Monitoring: Observe for the onset of status epilepticus (SE). Typically, 2-4 injections are required.

  • Termination of SE: After a desired duration of SE (e.g., 90 minutes), terminate the seizures with an injection of diazepam.

  • Post-Procedure Care: Monitor the animals for recovery and provide supportive care as needed.

Mandatory Visualizations

experimental_workflow cluster_pretreatment Pre-treatment Phase cluster_induction Seizure Induction Phase cluster_management Status Epilepticus Management cluster_recovery Recovery Phase pretreatment Administer Pre-treatment (e.g., Scopolamine or Lithium) This compound Administer this compound (Single high dose or repeated low doses) pretreatment->this compound Wait 30 min to 24 hrs monitoring Monitor for Seizure Activity (Racine Scale) This compound->monitoring se_onset Onset of Status Epilepticus monitoring->se_onset If SE develops termination Terminate SE with Benzodiazepine (e.g., Diazepam, Midazolam) se_onset->termination After desired duration (1-3 hrs) post_care Provide Supportive Care (Hydration, Nutrition) termination->post_care long_term_monitoring Long-term Monitoring for Spontaneous Recurrent Seizures post_care->long_term_monitoring

Caption: Experimental workflow for this compound-induced status epilepticus.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound m1_receptor M1 Muscarinic Receptor This compound->m1_receptor Agonist gq_protein Gq Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc neuronal_excitation Increased Neuronal Excitability & Seizures ca_release->neuronal_excitation pkc->neuronal_excitation

Caption: this compound's action on the M1 muscarinic receptor signaling pathway.

References

Technical Support Center: Enhancing the Tolerability of Pilocarpine Ophthalmic Solutions in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the tolerability of pilocarpine ophthalmic solutions in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound ophthalmic solutions.

Issue 1: High Incidence of Ocular Discomfort (Stinging, Burning) Upon Instillation

  • Question: Our animal subjects are exhibiting signs of significant ocular discomfort (e.g., excessive blinking, eye rubbing) immediately after the administration of our this compound solution. How can we mitigate this?

  • Answer: Ocular discomfort is a common side effect of this compound, often attributed to the acidic pH of the formulation required for stability.[1] Here are several strategies to address this issue:

    • pH Optimization: this compound is susceptible to hydrolysis at physiological pH, necessitating formulation at an acidic pH (around 4-5) for stability.[1] However, ophthalmic solutions with a pH below 6.0 can cause discomfort.[1]

      • Strategy 1: Rapid pH Equilibration: Develop a formulation with a vehicle that rapidly equilibrates to the physiological pH of the tear film upon instillation. This can significantly improve comfort and tolerability.[1][2]

      • Strategy 2: Near-Neutral pH Formulation: While less stable, a near-neutral pH solution (around 6.5) has been shown to be as effective in lowering intraocular pressure as an acidic solution in some studies. This may require more frequent preparation of the solution.

    • Viscosity Modification: Increasing the viscosity of the solution can prolong the contact time with the ocular surface, potentially allowing for a lower concentration of this compound to be used, which can reduce irritation.

      • Excipients to Consider: Hypromellose (hydroxypropyl methylcellulose), carboxymethyl cellulose, and Carbopol-940 are commonly used viscosity-enhancing agents.

    • Use of Soothing Agents: The addition of demulcents or soothing agents to the formulation may help to alleviate stinging and burning sensations.

Issue 2: Inconsistent Miosis or Intraocular Pressure (IOP) Reduction

  • Question: We are observing significant variability in the miotic response and IOP reduction in our experimental subjects. What could be the cause, and how can we improve consistency?

  • Answer: Inconsistent results can stem from several factors related to the formulation and experimental procedure.

    • Formulation Instability: this compound is prone to degradation, especially at higher pH and temperatures.

      • Troubleshooting Steps:

        • Verify Formulation pH: Regularly check the pH of your this compound solution. A shift in pH can indicate degradation.

        • Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. Unbuffered neutral preparations are particularly unstable at room temperature.

        • Fresh Preparation: For less stable formulations, prepare the solution fresh before each experiment.

    • Poor Bioavailability: The low pH of traditional this compound formulations can limit its corneal penetration, as the ionized form of the drug is less permeable.

      • Improvement Strategies:

        • Optimized Vehicle: Utilize a vehicle that enhances bioavailability by promoting faster pH equilibration.

        • Permeation Enhancers: Consider the use of excipients that can improve corneal permeability.

    • Inconsistent Drop Size and Administration: Variability in the volume of the instilled drop can lead to inconsistent dosing.

      • Best Practices:

        • Use a calibrated dropper to ensure consistent drop volume.

        • Standardize the administration technique to minimize variability in drug delivery.

Issue 3: Systemic Side Effects in Animal Models

  • Question: Our animal models are exhibiting systemic side effects such as salivation, tremors, and gastrointestinal distress. How can we minimize these effects?

  • Answer: Systemic side effects occur due to the absorption of this compound into the bloodstream.

    • Reduction of Systemic Absorption:

      • Nasolacrimal Occlusion: Gently applying pressure to the inner corner of the eye after instillation can help to block the nasolacrimal duct, reducing systemic absorption.

      • Lower Concentration/Sustained Release: Employing a lower concentration of this compound in a sustained-release formulation (e.g., mucoadhesive gels, nanoparticles) can provide the desired local effect with reduced systemic exposure.

Frequently Asked Questions (FAQs)

Formulation and Stability

  • What is the optimal pH for a this compound ophthalmic solution to balance stability and tolerability?

    • For long-term stability, a pH of 4.0-5.0 is recommended. However, for improved tolerability, a formulation that rapidly adjusts to the physiological pH of tears (around 7.4) upon instillation is ideal.

  • What is the impact of viscosity on the tolerability and efficacy of this compound solutions?

    • Increasing viscosity can enhance comfort by providing a lubricating effect and can improve efficacy by prolonging the contact time of the drug with the ocular surface.

  • Which excipients can be used to improve the tolerability of this compound solutions?

    • Viscosity Modifiers: Hypromellose, carboxymethyl cellulose.

    • Buffers: Citrate and phosphate buffers are commonly used, but their concentration should be optimized to avoid irritation.

    • Tonicity Adjusting Agents: Sodium chloride is used to make the solution isotonic.

Mechanism of Action and Side Effects

  • How does this compound cause ocular side effects like blurred vision and brow ache?

    • This compound is a muscarinic receptor agonist that causes contraction of the ciliary muscle and iris sphincter. This leads to miosis (pupil constriction) and accommodative spasm, which can result in blurred vision, difficulty seeing in dim light, and brow ache.

  • What are the most common adverse events reported in clinical trials of this compound ophthalmic solutions?

    • The most frequently reported side effects include headache, brow ache, blurred vision, eye irritation, and eye pain.

Experimental Considerations

  • What are the key parameters to monitor when assessing the tolerability of a new this compound formulation in vivo?

    • Key parameters include signs of ocular irritation (redness, swelling, discharge), changes in corneal opacity, and behavioral indicators of discomfort (e.g., eye rubbing). The Draize test is a standardized method for this assessment.

  • Are there any alternatives to this compound for inducing miosis in research?

    • Yes, other cholinergic agonists like carbachol can be used. The choice of agent will depend on the specific requirements of the study.

Data Presentation

Table 1: Comparison of Ocular Discomfort with Different this compound Formulations

FormulationThis compound ConcentrationMean Ocular Discomfort Score (VAS)Key FindingsReference
Optimized Formulation1.0%1.66Lower discomfort compared to the generic formulation.
Generic Formulation1.0%6.04Higher discomfort scores.
Optimized Formulation1.25%6.00Lower discomfort than the generic formulation up to 2 minutes post-instillation.
Generic Formulation1.0%10.53Highest discomfort scores in this comparison.

Table 2: Adverse Events Reported for Different this compound Formulations

FormulationThis compound ConcentrationAdverse EventsIncidenceReference
Optimized Formulation1.0%Eye pressure/pain1 event
Generic Formulation1.0%Brow ache, vision blur, stinging, itching, light sensitivity5 events
Optimized Formulation1.25%Brow ache1 event
Generic Formulation1.0%Not specified5 events

Table 3: pH and Stability of this compound Ophthalmic Solutions

FormulationBufferInitial pHStability FindingsReference
UnbufferedNone~4.5Stable for an extended period when stored properly. pH may decrease over time.
Phosphate BufferedPhosphate~6.5Unstable at room temperature, with over 20% potency loss in 6 months.
Borax BufferedBorax~6.5Unstable at room temperature, with over 20% potency loss in 6 months.
Citrate BufferCitrate5.5Chemically stable for 60 days at 25°C and 90 days at 4°C.
Phosphate BufferPhosphate7.5Significant decomposition at all tested temperatures (4, 25, and 38°C).

Experimental Protocols

Protocol 1: In Vitro pH Equilibration Assay

This protocol determines the time it takes for a this compound formulation to reach the pH of simulated tear fluid (STF).

  • Materials:

    • This compound ophthalmic solution (test formulation)

    • Simulated Tear Fluid (STF)

    • Micro pH probe

    • 15-ml centrifuge tubes

    • Pipettes

  • Procedure:

    • Pipette 250 µl of the this compound formulation into the bottom of a 15-ml centrifuge tube.

    • Insert a micro pH probe into the solution.

    • Record the initial pH of the formulation.

    • Add a predetermined volume of STF to the tube to simulate the dilution that occurs in the eye.

    • Immediately start a timer and record the pH at regular intervals (e.g., every 30 seconds) until the pH stabilizes.

  • Data Analysis:

    • Plot the pH values against time to visualize the equilibration curve.

    • Determine the time required to reach a stable pH, which should be close to the physiological pH of tears.

Protocol 2: In Vivo Ocular Tolerance Assessment (Modified Draize Test)

This protocol is a modification of the Draize test to assess the ocular tolerance of a this compound formulation in an animal model (e.g., rabbits).

  • Animals:

    • Healthy adult albino rabbits.

  • Procedure:

    • Examine the eyes of each rabbit 24 hours before the test to ensure there are no pre-existing signs of irritation.

    • Instill a single drop of the this compound test solution into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives a saline solution.

    • Observe and score ocular reactions at 1, 24, 48, and 72 hours after instillation.

    • Grading of ocular lesions should be performed for the cornea, iris, and conjunctiva based on a standardized scoring system.

  • Scoring:

    • Cornea: Opacity and area of cornea involved.

    • Iris: Degree of inflammation.

    • Conjunctiva: Redness, chemosis (swelling), and discharge.

  • Data Analysis:

    • Calculate the mean irritation score for each observation time point.

    • Compare the scores of the test group with the control group to determine the level of irritation.

Mandatory Visualizations

Pilocarpine_Signaling_Pathway cluster_cell Smooth Muscle Cell (e.g., Iris Sphincter) This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Muscle Contraction (Miosis) DAG->Contraction Contributes to Ca_release->Contraction Leads to

Caption: this compound's signaling pathway for inducing miosis.

Experimental_Workflow_Tolerability cluster_invitro In Vitro Assays cluster_invivo In Vivo Assessment Formulation This compound Formulation (e.g., varying pH, viscosity) InVitro In Vitro Testing Formulation->InVitro InVivo In Vivo Testing (Animal Model) Formulation->InVivo pH_Equilibration pH Equilibration Assay InVitro->pH_Equilibration Stability_Test Stability Testing (HPLC) InVitro->Stability_Test Draize_Test Modified Draize Test InVivo->Draize_Test IOP_Measurement IOP Measurement InVivo->IOP_Measurement Miosis_Assessment Miosis Assessment InVivo->Miosis_Assessment Data_Analysis Data Analysis and Comparison Conclusion Conclusion on Tolerability Profile Data_Analysis->Conclusion pH_Equilibration->Data_Analysis Stability_Test->Data_Analysis Draize_Test->Data_Analysis IOP_Measurement->Data_Analysis Miosis_Assessment->Data_Analysis

Caption: Workflow for assessing this compound solution tolerability.

References

Technical Support Center: Overcoming Pilocarpine Resistance in Rodent Models of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pilocarpine in rodent models of temporal lobe epilepsy (TLE).

Frequently Asked Questions (FAQs)

Q1: What is this compound resistance in the context of TLE models?

A1: this compound resistance refers to the failure of a rodent to develop status epilepticus (SE), the prolonged seizure activity required to model TLE, following the administration of a standard dose of this compound. This can manifest as a complete lack of seizures, or the occurrence of only minor, brief seizures that do not progress to SE. This phenomenon can be attributed to several factors, including the animal's genetic background, age, sex, and the expression of drug efflux transporters at the blood-brain barrier (BBB)[1][2].

Q2: What are the primary known mechanisms behind this compound resistance?

A2: The primary mechanisms are believed to be:

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) drug efflux transporter, encoded by the ABCB1 gene (also known as the multidrug resistance protein 1 or MDR1 gene)[1][3]. P-gp is highly expressed at the BBB and actively transports this compound out of the brain, reducing its concentration at the target muscarinic receptors and thereby diminishing its convulsive effect[1]. Seizure activity itself can further upregulate P-gp expression, contributing to pharmacoresistance.

  • Genetic Factors: Significant variations in sensitivity to this compound exist between different rodent strains and even within substrains from different vendors. These differences are linked to genetic variations, including polymorphisms in the ABCB1 gene, which can alter P-gp expression and function.

  • Physiological Factors: Age and sex can influence an animal's susceptibility to this compound. For instance, younger animals may be more resistant, and sex hormones can modulate seizure thresholds.

Q3: Are there alternative chemoconvulsants if this compound consistently fails?

A3: Yes, the kainic acid model is another widely used chemoconvulsant model for TLE. Kainic acid, a glutamate analog, induces SE through a different mechanism of action. However, it's important to note that rodent strains can also exhibit varying sensitivity to kainic acid.

Troubleshooting Guides

Issue 1: Failure to Induce Status Epilepticus with Standard this compound Doses

This is a common issue, particularly in certain mouse strains like C57BL/6.

Troubleshooting Steps:

  • Implement the Lithium-Pilocarpine Protocol: Pre-treatment with lithium chloride significantly sensitizes the brain to the effects of this compound, allowing for a substantial reduction in the required this compound dose and a higher success rate in inducing SE. This is the most common and effective first-line strategy.

  • Optimize Dosing Based on Rodent Strain: The effective dose of this compound varies significantly between strains. Consult the literature for recommended doses for the specific strain you are using. If this information is unavailable, a dose-response study may be necessary.

  • Consider a Ramp-Up Dosing Protocol: Instead of a single high dose of this compound, administering incremental smaller doses can help to overcome individual variations in tolerance and reduce mortality.

  • Inhibit P-glycoprotein (P-gp) Efflux: For animals suspected of having high P-gp activity, co-administration of a P-gp inhibitor can increase the brain concentration of this compound.

Issue 2: High Variability in Seizure Response within the Same Strain

Even within the same strain, significant variability can be observed, sometimes due to sourcing animals from different vendors.

Troubleshooting Steps:

  • Standardize Animal Sourcing: Whenever possible, source all animals for a study from the same vendor and barrier facility to minimize genetic drift.

  • Control for Age and Weight: Use animals within a narrow age and weight range, as these factors can influence drug metabolism and seizure susceptibility.

  • Consider Sex Differences: Be aware that males and females can respond differently to this compound. It is often advisable to use only one sex for a given experiment or to balance the sexes across experimental groups and analyze the data accordingly.

  • Strictly Control Environmental Conditions: Factors such as housing conditions, diet, and light-dark cycles can impact an animal's physiology and response to drugs.

Experimental Protocols

Lithium-Pilocarpine Protocol for Increased Sensitivity

This protocol is designed to increase the susceptibility of rodents to this compound-induced SE.

Materials:

  • Lithium Chloride (LiCl) solution (127 mg/kg in sterile saline)

  • This compound hydrochloride solution (10-30 mg/kg in sterile saline)

  • Methylscopolamine nitrate solution (1 mg/kg in sterile saline) to reduce peripheral cholinergic effects.

  • Diazepam solution (10 mg/kg) to terminate SE.

Procedure:

  • Administer Lithium Chloride (127 mg/kg, i.p.) to the rodent.

  • Wait for 18-24 hours.

  • Administer methylscopolamine (1 mg/kg, i.p.).

  • After 30 minutes, administer this compound (10-30 mg/kg, i.p.). The dose may need to be titrated based on the strain.

  • Monitor the animal for the onset of seizures using the Racine scale.

  • Once the animal has been in continuous SE (Racine stage 4-5) for the desired duration (typically 60-90 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.

  • Provide supportive care (e.g., hydration with saline, soft food) during the recovery period.

Protocol for P-glycoprotein Inhibition to Enhance this compound Efficacy

This protocol is for use in animals that are resistant to the lithium-pilocarpine model, suggesting a high level of P-gp activity at the BBB.

Materials:

  • P-glycoprotein inhibitor solution (e.g., Cyclosporin A, 10-20 mg/kg in an appropriate vehicle; or Tariquidar, though specific doses for this application require optimization).

  • Lithium-Pilocarpine protocol reagents as listed above.

Procedure:

  • Follow steps 1 and 2 of the Lithium-Pilocarpine Protocol.

  • Administer the P-gp inhibitor (e.g., Cyclosporin A, 10-20 mg/kg, i.p.) 30-60 minutes before the administration of methylscopolamine.

  • Proceed with steps 3-7 of the Lithium-Pilocarpine Protocol. The required dose of this compound may be significantly lower.

Note: The use of P-gp inhibitors can increase the brain penetration of other substances as well, which should be considered if other drugs are being administered.

Data Presentation

Table 1: this compound Doses for Status Epilepticus Induction in Different Rodent Strains

Rodent StrainPre-treatmentThis compound Dose (mg/kg, i.p.)Success Rate (%)Reference
Wistar RatLithium (127 mg/kg)30High
Wistar RatNone380Variable
Sprague-Dawley RatLithium (127 mg/kg)50High
Sprague-Dawley RatNone380Variable
Long-Evans RatNone380Lower than Sprague-Dawley
C57BL/6 MouseNone222-280Low to Moderate
FVB/NJ MouseNone200 (initial) + 100 (if needed)High
BALB/cJ MouseNoneRamping doseResistant to neurodegeneration
CBA/J MouseNone~200High

Table 2: Impact of P-glycoprotein on Drug Efficacy

ConditionDrugOutcomeReference
mdr1a (-/-) mice (P-gp deficient)Ivermectin100-fold increased sensitivity
mdr1a (-/-) mice (P-gp deficient)Vinblastine3-fold increased sensitivity
Pharmacoresistant TLE patients(R)-[11C]verapamil (P-gp substrate)Higher baseline P-gp activity
Rats with this compound-induced SEPhenytoinCo-administration with celecoxib (COX-2 inhibitor) decreased P-gp expression and increased brain phenytoin levels

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pilocarpine_Resistance_Pathway cluster_BBB Blood-Brain Barrier cluster_Neuron Neuron cluster_Interventions Interventions to Overcome Resistance Pilo_blood This compound (in bloodstream) Pgp P-glycoprotein (P-gp) (ABCB1) Pilo_blood->Pgp Binds to P-gp Pilo_brain This compound (in brain) Pilo_blood->Pilo_brain Passive Diffusion Pgp->Pilo_blood Efflux back to blood Muscarinic_R Muscarinic Receptor Pilo_brain->Muscarinic_R Activates SE Status Epilepticus Muscarinic_R->SE Leads to Pgp_Inhibitor P-gp Inhibitors (e.g., Cyclosporin A, Tariquidar) Pgp_Inhibitor->Pgp Inhibits Efflux Lithium Lithium Pre-treatment Lithium->Muscarinic_R Increases Sensitivity

Caption: Mechanism of this compound Resistance and Interventions.

Experimental_Workflow cluster_strategy1 Strategy 1: Lithium Pre-treatment cluster_strategy2 Strategy 2: P-gp Inhibition cluster_strategy3 Strategy 3: Combined Approach start Start: this compound-Resistant Rodent Model LiCl Administer Lithium Chloride (127 mg/kg, i.p.) start->LiCl Pgp_inhibitor Administer P-gp Inhibitor (e.g., Cyclosporin A, 10-20 mg/kg, i.p.) start->Pgp_inhibitor LiCl2 Administer Lithium Chloride start->LiCl2 Wait Wait 18-24 hours LiCl->Wait Pilo_low Administer low-dose this compound (10-30 mg/kg, i.p.) Wait->Pilo_low Monitor Monitor for Status Epilepticus (Racine Scale) Pilo_low->Monitor Wait2 Wait 30-60 minutes Pgp_inhibitor->Wait2 Pilo_standard Administer standard-dose this compound Wait2->Pilo_standard Pilo_standard->Monitor Wait3 Wait 18-24 hours LiCl2->Wait3 Pgp_inhibitor2 Administer P-gp Inhibitor Wait3->Pgp_inhibitor2 Wait4 Wait 30-60 minutes Pgp_inhibitor2->Wait4 Pilo_low2 Administer low-dose this compound Wait4->Pilo_low2 Pilo_low2->Monitor Success Success: Status Epilepticus Induced Monitor->Success Yes Failure Failure: No Status Epilepticus Monitor->Failure No

Caption: Experimental Workflow for Overcoming this compound Resistance.

ABC_Transporter_Regulation cluster_signals Regulatory Signals cluster_pathways Signaling Pathways cluster_outcome Outcome at the BBB Inflammation Inflammation (e.g., TNF-α, IL-1β) PKC PKC Pathway Inflammation->PKC NFkB NF-κB Pathway Inflammation->NFkB Seizures Seizure Activity (Glutamate release) COX2 COX-2 Pathway Seizures->COX2 Genetic Genetic Factors (ABCB1 Polymorphisms) Pgp_expression Increased P-gp Expression and Function Genetic->Pgp_expression Influences baseline expression/function PKC->Pgp_expression NFkB->Pgp_expression COX2->Pgp_expression

Caption: Signaling Pathways Regulating P-glycoprotein Expression.

References

Technical Support Center: The Pilocarpine Model of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the pilocarpine model of temporal lobe epilepsy (TLE). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful replication of this widely used animal model.

Troubleshooting Guide

This guide addresses common issues encountered during the induction and maintenance of the this compound model of TLE.

Problem Possible Cause(s) Recommended Solution(s)
High Mortality Rate During or Shortly After Status Epilepticus (SE) - Dose of this compound is too high for the specific rodent strain, age, or sex. Different strains and even different batches of the same strain can have varying sensitivities to this compound.[1] Age is also a critical factor, with older animals showing significantly higher mortality.[2] - Peripheral cholinergic effects are not adequately blocked. this compound's peripheral effects can lead to cardiorespiratory distress.[3] - Prolonged and severe seizures. The duration and intensity of SE are directly linked to mortality.[1][4] - Hyperthermia. Seizure activity can lead to a dangerous increase in body temperature. - Dehydration and nutritional deficit post-SE. Animals may be unable to eat or drink properly after the seizure episode.- Optimize this compound dosage. Start with a lower dose and titrate up, or use a divided-dose protocol (e.g., an initial dose followed by smaller supplemental doses). The lithium-pilocarpine model allows for a lower effective dose of this compound. - Administer a peripheral muscarinic antagonist. Pre-treatment with methyl-scopolamine or scopolamine methyl bromide is crucial to block peripheral cholinergic effects. - Terminate SE at a defined time point. Use a benzodiazepine like diazepam or midazolam to stop the seizures after a specific duration (e.g., 90 minutes). Levetiracetam has also been shown to be effective in reducing mortality. - Monitor and control body temperature. Immediately after SE induction, transfer the animal to a cage at room temperature to prevent hyperthermia. - Provide supportive care. Administer 5% dextrose solution and provide moist, easily accessible food after SE to aid recovery.
Failure to Induce Status Epilepticus (SE) - Insufficient this compound dose. The dose may be too low for the specific animal. - Variability in drug absorption or metabolism. - Incorrect injection technique (e.g., intraperitoneal injection going into the intestines). - Administer supplemental doses of this compound. If seizures do not begin within a certain timeframe after the initial injection, one or two smaller supplemental doses can be given. - Use the lithium-pilocarpine protocol. Pre-treatment with lithium chloride significantly potentiates the effect of this compound, allowing for lower and more effective doses. - Ensure proper injection technique.
High Variability in Seizure Severity and Latency - Genetic differences between animals. - Differences in age and weight. - Environmental factors (e.g., stress, time of day). - Use a homogenous group of animals. Control for strain, age, sex, and weight. - Standardize experimental conditions. Perform injections and observations at the same time of day to minimize circadian variability. - Employ a clear and consistent seizure scoring scale. The Racine scale or a modified version is commonly used to behaviorally assess seizure severity.
Low Incidence of Spontaneous Recurrent Seizures (SRS) - Insufficient duration or severity of the initial SE. The initial insult needs to be significant enough to trigger epileptogenesis. - Neuroprotective effects of the drug used to terminate SE. Some drugs may interfere with the processes leading to chronic epilepsy.- Ensure a sufficient duration of SE. A common duration is 90 minutes before termination with a drug like diazepam. - Consider the choice of drug to terminate SE. While diazepam is common, other options like midazolam or pentobarbital can be used, though they may have different long-term effects on epileptogenesis.
Inconsistent or Unreliable Histopathological Findings - Variability in the severity of the initial SE. The extent of neuronal damage is often correlated with the duration and intensity of SE. - Timing of tissue collection. The progression of histopathological changes occurs over time.- Standardize the duration of SE. This will help ensure more consistent initial brain injury. - Collect tissue at consistent time points post-SE. For example, 7 days and 6 weeks post-pilocarpine are time points where hippocampal neuronal loss can be observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in inducing seizures?

A1: this compound is a cholinergic agonist that primarily acts on M1 muscarinic acetylcholine receptors in the brain. This activation leads to excessive neuronal excitation and the generation of seizures, particularly in limbic structures like the hippocampus and amygdala, which are critically involved in TLE.

Q2: Why is pre-treatment with scopolamine or methyl-scopolamine necessary?

A2: this compound has significant peripheral cholinergic effects, such as excessive salivation, lacrimation, and gastrointestinal distress, which can lead to systemic complications and increase mortality. Scopolamine and methyl-scopolamine are muscarinic antagonists. Methyl-scopolamine is often preferred as it does not cross the blood-brain barrier, thereby blocking the peripheral effects of this compound without interfering with its central seizure-inducing actions.

Q3: What is the purpose of using lithium in the lithium-pilocarpine model?

A3: Pre-treatment with lithium chloride significantly sensitizes the brain to the pro-convulsant effects of this compound. This allows for the use of a much lower dose of this compound to induce status epilepticus, which in turn can help to reduce the high mortality rate associated with high-dose this compound injections.

Q4: How are seizures behaviorally assessed in the this compound model?

A4: Seizures are typically scored using a modified version of the Racine scale, which categorizes the progression of behavioral manifestations.

Q5: What is the "latent period" observed in the this compound model?

A5: The latent period is a seizure-free interval that follows the initial this compound-induced status epilepticus. During this time, a process known as epileptogenesis occurs, involving complex molecular and cellular changes in the brain that ultimately lead to the development of spontaneous recurrent seizures (SRS), the hallmark of chronic epilepsy. The duration of the latent period can vary.

Q6: How can I monitor for the development of spontaneous recurrent seizures (SRS)?

A6: Continuous video and electroencephalogram (EEG) monitoring is the gold standard for detecting and quantifying SRS. This allows for the precise determination of seizure frequency, duration, and electrographic characteristics.

Quantitative Data Summary

Table 1: Mortality Rates in Different this compound Model Protocols
Rodent StrainThis compound Dose (mg/kg)Pre-treatment/Co-treatmentSE TerminationMortality RateReference(s)
Wistar Rat300-400Methyl-scopolamineNone (spontaneous remission)30-40%
Sprague-Dawley Rat400--100%
Sprague-Dawley Rat380--5%
Wistar Rat380--30%
Wistar Rat30 (Lithium model)Lithium ChlorideDiazepam (after 90 min)45%
Wistar Rat10 (repeated doses, Lithium model)Lithium ChlorideDiazepam (after 90 min)7%
C57BL/6 Mouse300ScopolamineLevetiracetam (200 mg/kg)~15%
C57BL/6 Mouse300Scopolamine-~7% (acute death)
Table 2: Modified Racine Scale for Behavioral Seizure Scoring
StageBehavioral Manifestations
1Mouth and facial movements (e.g., chewing, jaw clonus)
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with generalized tonic-clonic seizures

Note: This is a commonly used modification. Different researchers may use slight variations.

Detailed Experimental Protocols

Protocol 1: Standard this compound-Induced SE in Mice

This protocol is adapted from established methods for inducing status epilepticus in mice.

Materials:

  • 8-week-old male C57BL/6 mice

  • This compound hydrochloride solution (e.g., 280 mg/kg in saline)

  • Scopolamine methyl bromide solution (e.g., 2 mg/kg in saline)

  • Terbutaline hemisulfate solution (e.g., 2 mg/kg in saline) (optional, to reduce peripheral side effects)

  • Diazepam solution (e.g., 10 mg/kg in saline)

  • Sterile saline (0.9% NaCl)

  • 5% Dextrose solution

  • Syringes and needles (e.g., 30G)

Procedure:

  • Weigh each mouse to accurately calculate drug dosages.

  • Prepare fresh solutions of scopolamine methyl bromide and this compound hydrochloride in sterile saline. If using terbutaline, it can be mixed with the scopolamine.

  • Administer scopolamine methyl bromide (and terbutaline, if used) via intraperitoneal (i.p.) injection.

  • Return the mouse to its home cage and wait for 30 minutes.

  • Administer this compound hydrochloride via i.p. injection.

  • Immediately place the mouse in a clean cage for observation.

  • Monitor the mouse continuously for behavioral signs of seizures using a modified Racine scale (see Table 2).

  • Once the mouse enters status epilepticus (continuous seizures or multiple seizures without returning to baseline), record the time.

  • Allow SE to continue for a predetermined duration (e.g., 3 hours).

  • Terminate the seizures by administering diazepam via i.p. injection.

  • After diazepam injection, administer 1 mL of 5% dextrose solution subcutaneously to aid in recovery.

  • Provide supportive care, including placing moist food on the cage floor for easy access.

  • Monitor the animal's weight and general health daily for the first week post-SE.

Protocol 2: Lithium-Pilocarpine Model in Rats

This protocol utilizes lithium pre-treatment to reduce the required dose of this compound.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (e.g., 100-150g)

  • Lithium chloride (LiCl) solution (e.g., 127 mg/kg in sterile water)

  • This compound hydrochloride solution (e.g., 30 mg/kg in saline)

  • Methyl scopolamine nitrate solution (e.g., 1 mg/kg in saline)

  • Diazepam solution (e.g., 10 mg/kg in saline)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles

Procedure:

  • Weigh each rat to accurately calculate drug dosages.

  • Administer lithium chloride via i.p. injection 18-24 hours prior to this compound administration.

  • On the day of the experiment, administer methyl scopolamine nitrate via i.p. injection 30 minutes before this compound.

  • Administer this compound hydrochloride via i.p. injection.

  • Continuously monitor the rat for behavioral seizures using the Racine scale.

  • Once SE is established, allow it to persist for the desired duration (e.g., 90 minutes).

  • Terminate the seizures with an i.p. injection of diazepam.

  • Provide post-procedural supportive care as described in Protocol 1.

Visualizations

Experimental_Workflow_Pilocarpine_Model Experimental Workflow for the this compound Model of TLE cluster_preparation Phase 1: Preparation cluster_induction Phase 2: SE Induction cluster_se_management Phase 3: SE Management cluster_post_se Phase 4: Post-SE Care & Monitoring animal_prep Animal Acclimation & Baseline Measurements drug_prep Drug Preparation (this compound, Scopolamine, etc.) scopolamine Administer Peripheral Blocker (e.g., Methyl-Scopolamine) drug_prep->scopolamine wait1 Wait 30 minutes scopolamine->wait1 This compound Administer this compound wait1->this compound seizure_monitoring Behavioral Seizure Monitoring (Racine Scale) This compound->seizure_monitoring se_duration Maintain SE for Predetermined Duration (e.g., 90 mins) seizure_monitoring->se_duration termination Terminate SE (e.g., Diazepam injection) se_duration->termination supportive_care Supportive Care (Hydration, Nutrition) termination->supportive_care latent_period Latent Period supportive_care->latent_period srs_monitoring Monitor for SRS (Video-EEG) latent_period->srs_monitoring histology Histopathological Analysis srs_monitoring->histology

Caption: Experimental workflow for inducing TLE using the this compound model.

Pilocarpine_Signaling_Pathway Simplified Signaling in this compound-Induced Seizures cluster_cholinergic Cholinergic System cluster_neuronal_effects Neuronal Effects cluster_long_term Long-Term Consequences This compound This compound m1_receptor M1 Muscarinic Receptor This compound->m1_receptor Agonist excitation Increased Neuronal Excitability m1_receptor->excitation seizures Status Epilepticus (SE) excitation->seizures inhibition Decreased GABAergic Inhibition (long-term) seizures->inhibition contributes to epileptogenesis Epileptogenesis (Latent Period) seizures->epileptogenesis initiates srs Spontaneous Recurrent Seizures (SRS) epileptogenesis->srs neuronal_loss Neuronal Loss & Hip. Sclerosis epileptogenesis->neuronal_loss

Caption: Simplified signaling pathway of this compound-induced seizures and epileptogenesis.

References

Minimizing vision blur with an optimized pilocarpine vehicle for ophthalmic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing vision blur associated with pilocarpine in ophthalmic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of vision blur associated with this compound eye drops?

A1: this compound is a cholinergic agonist that stimulates muscarinic receptors in the eye. This stimulation leads to two main effects that cause vision blur:

  • Miosis: Constriction of the pupil.[1][2]

  • Accommodative Spasm: Contraction of the ciliary muscle, which increases the refractive power of the lens, inducing a temporary form of nearsightedness (myopia).[1][2][3]

This induced myopia is a significant contributor to blurred vision, especially for distance vision.

Q2: How does an optimized vehicle help in minimizing vision blur?

A2: An optimized vehicle can significantly reduce vision blur and other side effects like discomfort by:

  • Rapid pH Equilibration: this compound is formulated at an acidic pH (around 4.0) for stability but the eye's tear film has a pH of approximately 7.4. An optimized vehicle can be designed to rapidly neutralize to the tear film's pH upon instillation, which can improve comfort and tolerability.

  • Controlled Drug Release: Advanced drug delivery systems, such as niosomal gels, hydrogels, and nanoparticles, can provide a sustained and controlled release of this compound. This avoids the initial high concentration "bolus" effect that can lead to more pronounced side effects.

  • Enhanced Bioavailability: Some optimized vehicles can increase the bioavailability of this compound, meaning a lower concentration of the drug can be used to achieve the desired therapeutic effect, thereby reducing the intensity of side effects.

Q3: What are the common adverse events reported in clinical trials with this compound, besides vision blur?

A3: Common adverse events are generally mild and transient. Besides vision blur, these include:

  • Headache

  • Eye pain or discomfort

  • Conjunctival hyperemia (redness)

  • Stinging or burning sensation upon instillation

  • Increased tearing

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution/Troubleshooting Step
Excessive or Prolonged Vision Blur - High concentration of this compound. - Rapid absorption of the drug from a conventional vehicle. - Individual patient sensitivity.- Consider using a lower concentration of this compound if therapeutically viable. - Evaluate the use of a controlled-release vehicle (e.g., gel, hydrogel) to modulate drug release. - Assess the impact of the vehicle's pH and buffering capacity on drug release and tolerability.
Ocular Discomfort (Stinging, Burning) - Low pH of the this compound formulation. - Excipients in the vehicle.- Utilize a vehicle optimized for rapid pH equilibration with the tear film. - Review the composition of the vehicle for any potentially irritating excipients.
Inconsistent Pupillary Response - Poor drug bioavailability from the vehicle. - Inadequate retention time on the ocular surface.- Employ a mucoadhesive vehicle or a formulation that increases precorneal residence time (e.g., niosomal gels). - Investigate nanoparticle-based delivery systems to improve drug penetration and bioavailability.
Difficulty with Night Vision - Miosis (pupil constriction) is a known side effect of this compound, which reduces the amount of light entering the eye.- This is an inherent effect of this compound's mechanism of action. Inform study subjects about this potential side effect, especially regarding activities in low light conditions. - Evaluate if a lower effective dose in an optimized vehicle can reduce the degree of miosis while maintaining efficacy.

Data Presentation

Table 1: Comparison of Adverse Events in Clinical Trials of this compound Formulations

Adverse EventThis compound Group (%)Vehicle (Placebo) Group (%)Source
GEMINI 1 & 2 Trials (this compound 1.25%)
Headache13.49-
Conjunctival Hyperemia5.064.01
Vision Blurring4.530.80
Eye Pain4.261.6
VIRGO Trial (this compound 1.25%)
Ocular Irritation6.140

Table 2: Efficacy of this compound in Improving Near Vision

OutcomeThis compound Group (%)Vehicle (Placebo) Group (%)Source
Gain of ≥3 lines in binocular DCNVA3312
Gain of ≥2 lines in binocular DCNVA6336

*Distance-Corrected Near Visual Acuity

Experimental Protocols

1. In Vitro pH Equilibration Study

  • Objective: To determine the time required for the pH of a this compound formulation to equilibrate with simulated tear fluid (STF).

  • Methodology:

    • Prepare Simulated Tear Fluid (STF) with a physiological pH of 7.4.

    • Add a precise volume of the this compound formulation to a known volume of STF.

    • Continuously monitor the pH of the mixture using a calibrated pH meter.

    • Record the time taken for the pH of the mixture to stabilize at the pH of the STF.

    • Compare the equilibration time of the optimized formulation with a standard (generic) formulation.

2. In Vivo Ocular Discomfort and Vision Blur Assessment (Rabbit Model)

  • Objective: To evaluate the tolerability and effect on vision of a this compound formulation in vivo.

  • Methodology:

    • Use healthy New Zealand white rabbits for the study.

    • Instill a single drop of the test formulation (e.g., this compound-loaded niosomal gel) into the lower conjunctival sac of one eye. The contralateral eye can serve as a control, receiving a placebo vehicle.

    • Observe the rabbits at predefined time intervals (e.g., 30 min, 1h, 24h, 48h, etc.) for signs of ocular irritation such as redness, swelling, and discharge (Draize test).

    • For vision blur assessment, pupillary response (miosis) can be measured using a pupilometer at various time points. The duration and extent of miosis can serve as a surrogate marker for the intended pharmacological effect and potential for vision blur.

3. In Vitro Drug Release Study using Membrane Diffusion

  • Objective: To characterize the release profile of this compound from a sustained-release vehicle.

  • Methodology:

    • Prepare a diffusion cell apparatus (e.g., Franz diffusion cell).

    • Place the this compound-loaded formulation (e.g., hydrogel, niosomal suspension) in the donor compartment.

    • Separate the donor and receptor compartments with a semi-permeable membrane (e.g., cellulose membrane).

    • Fill the receptor compartment with a suitable dissolution medium (e.g., simulated tear fluid at 37°C).

    • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh medium.

    • Analyze the concentration of this compound in the withdrawn samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Formulation Development p1 pH Equilibration p3 Ocular Irritation (Draize Test) p1->p3 p2 Drug Release Profiling p4 Pupillary Response (Miosis) p2->p4 start Optimized Vehicle (e.g., Niosomal Gel) start->p1 Assess pH neutralization start->p2 Determine release kinetics

Caption: Experimental workflow for evaluating an optimized this compound vehicle.

signaling_pathway cluster_drug Drug Action cluster_eye Ocular Structures cluster_effects Physiological Effects cluster_symptom Clinical Outcome This compound This compound muscarinic_receptors Muscarinic Receptors (M3) This compound->muscarinic_receptors stimulates ciliary_muscle Ciliary Muscle muscarinic_receptors->ciliary_muscle pupil Pupil Sphincter muscarinic_receptors->pupil accommodation Accommodation (Induced Myopia) ciliary_muscle->accommodation contraction leads to miosis Miosis (Pupil Constriction) pupil->miosis contraction leads to blur Vision Blur accommodation->blur miosis->blur

Caption: Mechanism of this compound-induced vision blur.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanisms Optimization Mechanisms cluster_outcome Desired Outcome problem_node Vision Blur & Discomfort with this compound solution_node Optimized Drug Vehicle problem_node->solution_node mech1 Controlled Release solution_node->mech1 mech2 Rapid pH Equilibration solution_node->mech2 mech3 Enhanced Bioavailability solution_node->mech3 outcome_node Minimized Side Effects & Improved Patient Compliance mech1->outcome_node mech2->outcome_node mech3->outcome_node

Caption: Logic for using an optimized vehicle to minimize this compound side effects.

References

Addressing pilocarpine stability issues in aqueous solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pilocarpine in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound in aqueous solutions degrades primarily through two pathways: hydrolysis and epimerization.[1][2][3]

  • Hydrolysis: The lactone ring of the this compound molecule is susceptible to hydrolysis, which is a reversible process catalyzed by both hydrogen and hydroxide ions. This reaction opens the lactone ring to form the pharmacologically inactive pilocarpic acid.[1]

  • Epimerization: this compound can undergo epimerization at the carbon atom adjacent to the ethyl group, converting it into its inactive stereoisomer, isothis compound.[1] This process is also reversible, particularly under heat stress.

Below is a diagram illustrating the degradation pathways of this compound.

G This compound This compound (Active) PilocarpicAcid Pilocarpic Acid (Inactive) This compound->PilocarpicAcid Hydrolysis (reversible) Isothis compound Isothis compound (Inactive) This compound->Isothis compound Epimerization (reversible)

Caption: Degradation pathways of this compound in aqueous solution.

Q2: What is the optimal pH for ensuring the stability of a this compound aqueous solution?

A2: this compound demonstrates maximum stability in acidic conditions. The optimal pH range to minimize degradation is between 4 and 5. As the pH increases towards neutral and alkaline levels, the rate of both hydrolysis and epimerization significantly increases, leading to a loss of active this compound. Unbuffered solutions of this compound hydrochloride naturally have a pH of around 4.5.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. Both hydrolysis and epimerization rates increase with temperature. It is crucial to consider the impact of temperature, especially during procedures like heat sterilization, as the rate of epimerization increases more rapidly with temperature than hydrolysis. For long-term storage, refrigeration at low temperatures (e.g., below 4°C) is recommended to maintain stability.

Q4: My this compound solution has been stored for a while. How can I check if it has degraded?

A4: The most reliable method to assess the degradation of your this compound solution is through High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate and quantify this compound, isothis compound, and pilocarpic acid, giving you a precise measure of the remaining active compound. Simple spectrophotometric methods are generally not suitable as they cannot distinguish between this compound and its epimeric degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of pharmacological effect in my experiment. Degradation of this compound due to improper storage or solution preparation.1. Verify pH: Ensure the pH of your stock solution is within the optimal range of 4-5. 2. Check Storage Conditions: Store this compound solutions protected from light and at refrigerated temperatures (2-8°C). 3. Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Unexpected peaks in my HPLC chromatogram. Presence of degradation products, namely isothis compound and pilocarpic acid.1. Identify Peaks: Compare the retention times of your unknown peaks with those of this compound, isothis compound, and pilocarpic acid standards. 2. Optimize Separation: Adjust your HPLC mobile phase or gradient to achieve better resolution between this compound and its degradation products.
Precipitate formation in my buffered this compound solution. Interaction with buffer components or pH-dependent solubility issues.1. Buffer Selection: Certain buffers, like phosphate, can catalyze the degradation of this compound. Consider using a citrate buffer. 2. pH Adjustment: Ensure the final pH of the buffered solution is within the stable range for this compound.

Data Presentation: Stability of this compound Solutions

The following tables summarize the stability of this compound under different conditions.

Table 1: Effect of pH on this compound Stability

pHStorage Temperature (°C)Stability OutcomeReference
≤ 4Not specifiedPrediction of five-year durability for non-buffered eye drops.
4-5Not specifiedConsidered the range for suitable stability.
5.54No significant degradation over 90 days.
5.525Chemically stable for 60 days.
7.54, 25, 38Significant decomposition observed at all temperatures.

Table 2: Effect of Temperature on this compound Stability in Buffered Solutions

pHStorage Temperature (°C)Stability OutcomeReference
~6.5 (Phosphate or Borax buffered)Room Temperature (6 months)Lost over 20% potency.
~6.5 (Phosphate or Borax buffered)< 4°C (6 months)Retained 93-94% of this compound.
5.538Significant decomposition, with a predicted 10% loss in 27-36 days.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for the analysis of this compound and its primary degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (this compound, Isothis compound, Pilocarpic Acid) Prep_Sample Dilute Test Sample Set_Conditions Set HPLC Conditions (Column, Mobile Phase, Flow Rate, Wavelength) Prep_Sample->Set_Conditions Inject_Standard Inject Standard Solutions Set_Conditions->Inject_Standard Inject_Sample Inject Test Sample Inject_Standard->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Sample->Generate_Curve Quantify Quantify this compound and Degradants Generate_Curve->Quantify

References

Technical Support Center: Managing Pilocarpine-Induced Systemic Side Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the systemic side effects of pilocarpine in research subjects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during experiments involving this compound administration.

Q1: What are the primary systemic side effects of this compound in research animals, and what is the underlying mechanism?

A1: this compound is a non-selective muscarinic acetylcholine receptor agonist.[1] Its systemic administration leads to the activation of muscarinic receptors throughout the body, resulting in a range of parasympathomimetic side effects. These commonly include:

  • Excessive Salivation (Sialorrhea): Activation of M3 receptors in the salivary glands.[2][3]

  • Lacrimation (Tearing): Stimulation of M3 receptors in the lacrimal glands.

  • Bronchial Secretion and Bronchoconstriction: Action on M3 receptors in the respiratory tract.

  • Bradycardia (slowed heart rate): Primarily mediated by M2 receptors in the heart.

  • Diarrhea and Urination: Increased smooth muscle contraction in the gastrointestinal and urinary tracts via M3 receptor activation.[1]

  • Sweating: Stimulation of muscarinic receptors on sweat glands.

These peripheral effects can lead to significant physiological distress, morbidity, and mortality in animal models, complicating the interpretation of central nervous system (CNS) effects, such as seizures.

Q2: How can I reduce the peripheral cholinergic side effects of this compound without affecting its central effects?

A2: The most common strategy is the co-administration of a peripherally acting muscarinic antagonist. These drugs do not readily cross the blood-brain barrier (BBB), thus blocking the peripheral effects of this compound while allowing it to exert its effects on the CNS.[4]

Commonly used antagonists include:

  • Scopolamine Methyl Nitrate (Methylscopolamine): A quaternary ammonium derivative of scopolamine that poorly penetrates the BBB.

  • Glycopyrrolate: A quaternary ammonium anticholinergic agent that is less likely to cause CNS side effects compared to atropine.

Q3: What are the recommended dosages for these peripheral antagonists?

A3: Dosages can vary depending on the animal model and experimental goals. The following table provides a general guideline based on published research.

AntagonistAnimal ModelDosageAdministration Route & Timing
Scopolamine Methyl Nitrate Rat1 mg/kgIntraperitoneal (i.p.), 30 minutes before this compound
Glycopyrrolate Rat0.004 - 0.01 mg/kgIntramuscular (i.m.) or Intravenous (i.v.), 30-60 minutes before this compound
Atropine Sulfate Mouse1-5 mg/kgIntraperitoneal (i.p.), 30 minutes before this compound

Q4: I am still observing high mortality rates in my this compound-induced seizure model, even with the use of a peripheral antagonist. What can I do to troubleshoot this?

A4: High mortality in the this compound model is a common and significant issue. Here are several strategies to mitigate this:

  • Optimize this compound Dosing:

    • Dose Reduction: High doses of this compound (e.g., 300-400 mg/kg in rats) are associated with higher mortality. Consider using the lithium-pilocarpine model, which allows for a significant reduction in the required this compound dose (e.g., 30 mg/kg in rats).

    • Ramp-up Dosing: Instead of a single high dose, administer repeated lower doses of this compound (e.g., 10 mg/kg every 30 minutes) until status epilepticus (SE) is induced. This method has been shown to reduce mortality to below 10%.

  • Control Seizure Duration:

    • Prolonged SE is a major contributor to mortality. Terminate SE at a predetermined time point (e.g., 90 minutes) with an anticonvulsant like diazepam (10 mg/kg, i.p.).

  • Supportive Care:

    • Hydration: Provide subcutaneous saline to prevent dehydration from excessive salivation and urination.

    • Nutrition: Administer glucose solution orally or via gavage to prevent hypoglycemia.

    • Thermoregulation: Maintain the animal's body temperature, as both hyperthermia and hypothermia can occur.

  • Animal Strain and Supplier:

    • There are known strain and even substrain differences in susceptibility to this compound-induced seizures and mortality. Be consistent with the strain and supplier of your animals.

Q5: My seizure induction rate is low and inconsistent. How can I improve the reliability of my this compound model?

A5: Variability in seizure induction is another common challenge. Consider the following factors:

  • Lithium Pre-treatment: The lithium-pilocarpine model generally results in a more consistent and higher rate of SE induction (approaching 100%) compared to high-dose this compound alone (around 60%).

  • Age and Weight of Animals: Use animals within a consistent and appropriate age and weight range, as susceptibility to this compound can vary with development.

  • Route of Administration: Ensure consistent and accurate intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

  • Environmental Factors: Stress can influence seizure thresholds. Acclimate animals to the experimental environment and handle them consistently.

Q6: Are there alternatives to this compound for inducing seizures in temporal lobe epilepsy models?

A6: Yes, several other chemoconvulsants are used to model temporal lobe epilepsy. The choice of model depends on the specific research question.

  • Kainic Acid: An analogue of glutamate that acts on kainate receptors. It produces a similar pattern of neuronal damage and spontaneous recurrent seizures as this compound, though the time course of neurodegeneration may be slower.

  • Pentylenetetrazole (PTZ): A GABA-A receptor antagonist. The PTZ kindling model, involving repeated sub-convulsive doses, is often used to study epileptogenesis.

Other models for studying seizures include:

  • Maximal Electroshock Seizure (MES) Test: A model for generalized tonic-clonic seizures.

  • 6-Hz Psychomotor Seizure Test: A model for therapy-resistant focal seizures.

Data Presentation: Comparison of Anticholinergic Agents

The following tables summarize quantitative data on the efficacy of different anticholinergic agents in reducing this compound-induced systemic side effects.

Table 1: Reduction of this compound-Induced Salivation in Rats

AntagonistDoseRoute% Reduction in Salivation (mean ± SD)Citation
Noradrenaline (intracerebroventricular) 80 nmoli.c.v.55 ± 8
Noradrenaline (intracerebroventricular) 160 nmoli.c.v.70 ± 6
Atropine Methyl Bromide (intracerebroventricular) 8 nmoli.c.v.71 ± 9
Atropine Methyl Bromide (intracerebroventricular) 16 nmoli.c.v.77 ± 5

Table 2: Comparison of Cardiovascular Effects of Glycopyrrolate and Atropine

Drug CombinationPrimary Cardiovascular EffectMagnitude of EffectCitation
Glycopyrrolate + Neostigmine Less fluctuation in heart rateLower Area Under the Curve (AUC) for heart rate changes (p < 0.05)
Atropine + Neostigmine More pronounced initial tachycardia followed by a decreaseHigher AUC for heart rate changes (p < 0.05)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Lithium-Pilocarpine Model of Status Epilepticus in Rats

  • Objective: To induce status epilepticus (SE) with reduced mortality.

  • Materials:

    • Lithium chloride (LiCl) solution (127 mg/kg in sterile saline)

    • Scopolamine methyl nitrate solution (1 mg/kg in sterile saline)

    • This compound hydrochloride solution (30 mg/kg in sterile saline)

    • Diazepam solution (10 mg/kg)

    • Male Wistar rats (150-200g)

  • Procedure:

    • Administer LiCl (127 mg/kg, i.p.).

    • 18-24 hours after LiCl administration, administer scopolamine methyl nitrate (1 mg/kg, i.p.).

    • 30 minutes after scopolamine methyl nitrate, administer this compound (30 mg/kg, i.p.).

    • Observe the animal for seizure activity using the Racine scale. SE is characterized by continuous stage 4 or 5 seizures.

    • To control seizure duration and reduce mortality, administer diazepam (10 mg/kg, i.p.) 90 minutes after the onset of SE.

    • Provide post-procedural supportive care, including hydration and nutrition.

2. Co-administration of Glycopyrrolate to Reduce Peripheral Side Effects

  • Objective: To block peripheral muscarinic receptors during this compound administration.

  • Materials:

    • Glycopyrrolate solution (0.004 mg/kg in sterile saline)

    • This compound hydrochloride solution (dose as required for the primary experiment)

  • Procedure:

    • Administer glycopyrrolate (0.004 mg/kg, i.m.) 30 to 60 minutes prior to the anticipated administration of this compound.

    • Administer this compound as per the primary experimental protocol.

    • Monitor the animal for both the desired central effects and the reduction of peripheral side effects (e.g., salivation, lacrimation).

Visualizations

This compound Signaling Pathway

pilocarpine_signaling This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Salivation, Seizure) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: this compound's activation of the M3 muscarinic receptor signaling cascade.

Experimental Workflow: Lithium-Pilocarpine Model

experimental_workflow start Start li_cl Administer Lithium Chloride (127 mg/kg, i.p.) start->li_cl wait_18_24h Wait 18-24 hours li_cl->wait_18_24h scopolamine Administer Scopolamine Methyl Nitrate (1 mg/kg, i.p.) wait_18_24h->scopolamine wait_30min Wait 30 minutes scopolamine->wait_30min This compound Administer this compound (30 mg/kg, i.p.) wait_30min->this compound observe Observe for Seizures (Racine Scale) This compound->observe se_onset Status Epilepticus (SE) Onset observe->se_onset diazepam Administer Diazepam (10 mg/kg, i.p.) after 90 min of SE se_onset->diazepam supportive_care Provide Supportive Care (Hydration, Nutrition) diazepam->supportive_care end End of Acute Phase supportive_care->end

Caption: Workflow for the induction of status epilepticus using the lithium-pilocarpine model.

References

Optimizing the pH equilibration of pilocarpine formulations to match tear fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the pH equilibration of pilocarpine formulations to match tear fluid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the target pH for a this compound ophthalmic formulation?

A1: There is a critical balance to be struck. For optimal stability and to prevent hydrolysis of the this compound molecule, a pH range of 4.0 to 5.5 is generally recommended.[1] However, the natural pH of human tear fluid is approximately 7.4 (typically ranging from 6.5 to 7.6).[2][3] Formulations with a low pH can cause stinging, irritation, and reflex tearing upon instillation, which can lead to rapid clearance of the drug from the ocular surface and reduced bioavailability.[2][4] Therefore, the goal is to formulate at a stable acidic pH but allow for rapid neutralization to the physiological pH of tears upon application.

Q2: How is rapid pH equilibration achieved in an acidic this compound formulation?

A2: Rapid pH equilibration is achieved by using a buffer system with a low buffer capacity. This means the buffer maintains the acidic pH for stability during storage but is easily overcome by the natural buffering capacity of the tear fluid. When the eye drop is instilled, the tear fluid will quickly neutralize the formulation, bringing the pH closer to the comfortable physiological range of 7.4.

Q3: What are common buffering agents used in this compound eye drops?

A3: Common buffering agents for ophthalmic solutions include citrate, phosphate, and borate buffers. For this compound, citrate and phosphate buffers are frequently used. The choice of buffer and its concentration is critical; it must be sufficient to maintain the desired pH during the product's shelf life but weak enough to allow for rapid in-eye pH adjustment.

Q4: Can the concentration of the buffer affect drug delivery and patient comfort?

A4: Yes, significantly. A higher buffer concentration (and thus higher buffer capacity) will resist the neutralizing effect of tears more strongly. This can prolong the time the formulation remains at an acidic, irritating pH on the ocular surface. Studies have shown that increasing buffer strength can decrease the miotic response to this compound, likely due to irritation and reflex tearing. Therefore, a lower buffer concentration is generally preferred to enhance comfort and bioavailability.

Data Presentation

Table 1: pH of Human Tear Fluid and this compound Formulations

ParameterpH Value/RangeReference
Average Human Tear Fluid~7.4
Normal Range of Human Tear Fluid6.5 - 7.6
Optimal pH for this compound Stability4.0 - 5.5
Typical Commercial this compound HCl Solution pH3.5 - 5.5

Table 2: Example Buffer Systems and Their Impact on Equilibration

Buffer System (Hypothetical)Concentration (mM)Initial Formulation pHTime to Reach pH 7.0 in Simulated Tear Fluid (STF)Expected Patient Comfort
Citrate Buffer54.5< 1 minuteGood
Citrate Buffer204.52-3 minutesModerate
Citrate Buffer504.5> 5 minutesPoor
Phosphate Buffer105.0< 1 minuteGood
Phosphate Buffer505.03-4 minutesPoor

Note: The data in Table 2 is illustrative and based on established formulation principles. Actual equilibration times will vary depending on the specific formulation components and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Simulated Tear Fluid (STF)

This protocol outlines the preparation of a simplified STF for in vitro testing, mimicking the electrolyte composition of human tears.

Materials:

  • Sodium Chloride (NaCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Calcium Chloride Dihydrate (CaCl₂·2H₂O)

  • Purified Water (USP grade)

  • Analytical balance

  • Volumetric flasks (100 mL)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the following components:

    • 0.67 g of Sodium Chloride

    • 0.20 g of Sodium Bicarbonate

    • 0.008 g of Calcium Chloride Dihydrate

  • Add the weighed components to a 100 mL volumetric flask.

  • Add approximately 80 mL of purified water to the flask.

  • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all salts are completely dissolved.

  • Once dissolved, add purified water to bring the final volume to exactly 100 mL.

  • Calibrate a pH meter and measure the pH of the STF. It should be approximately 7.4. Adjust if necessary with dilute HCl or NaOH.

  • This solution should be freshly prepared for each experiment to ensure pH accuracy.

Protocol 2: In Vitro pH Equilibration Time Measurement

This protocol details a method to measure the time it takes for a this compound formulation to be neutralized by STF.

Materials:

  • This compound formulation to be tested

  • Simulated Tear Fluid (STF) from Protocol 1

  • Calibrated pH meter with a micro-electrode

  • Small beaker or vial (e.g., 10 mL)

  • Magnetic stirrer and a small stir bar

  • Micropipette

  • Stopwatch

Procedure:

  • Place 5 mL of the prepared STF into the small beaker.

  • Place the beaker on the magnetic stirrer and add the small stir bar. Begin stirring at a low, consistent speed to simulate gentle tear mixing without introducing air bubbles.

  • Immerse the tip of the calibrated micro-pH electrode into the STF.

  • Allow the pH reading of the STF to stabilize and record this as the baseline pH at time = 0.

  • Using a micropipette, add a standard volume of the this compound formulation to the STF (e.g., 50 µL, to approximate the volume of an eye drop relative to the tear film).

  • Start the stopwatch immediately upon addition of the formulation.

  • Record the pH at regular intervals (e.g., every 15 seconds for the first 2 minutes, then every 30 seconds).

  • Continue recording until the pH reading stabilizes and remains constant for at least three consecutive readings.

  • The pH equilibration time is the time taken for the pH of the mixture to rise from its initial acidic value to a stable, near-neutral pH (e.g., pH 7.0).

  • Repeat the experiment at least three times to ensure reproducibility.

Protocol 3: Determination of Buffer Capacity

This protocol describes how to determine the buffer capacity of your formulation by titration.

Materials:

  • This compound formulation

  • Calibrated pH meter

  • Burette

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 N Hydrochloric Acid (HCl) solution

  • Beaker (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a precise volume (e.g., 20 mL) of your this compound formulation into the 50 mL beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Immerse the pH electrode into the solution and record the initial pH.

  • Fill the burette with the standardized 0.1 N NaOH solution.

  • Slowly add small increments (e.g., 0.1 mL) of the NaOH solution to the formulation.

  • After each addition, allow the pH to stabilize and record both the volume of NaOH added and the new pH reading.

  • Continue the titration until the pH has increased by at least 2 units from the initial pH.

  • Plot the pH of the solution versus the volume of NaOH added.

  • The buffer capacity (β) can be calculated for each addition using the following formula: β = ΔB / ΔpH Where:

    • ΔB is the moles of base added per liter of the formulation.

    • ΔpH is the change in pH produced by the addition of the base.

  • The buffer capacity is not a single value but changes with pH. The value is often reported at the initial pH of the formulation. A lower β value indicates a lower buffer capacity and a greater likelihood of rapid in-eye pH equilibration.

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Patient Discomfort Why are patients reporting stinging or burning upon instillation? The initial pH of the formulation is too low, and/or the buffer capacity is too high, preventing rapid neutralization by the tear film.1. Lower the concentration of the buffering agents to reduce the buffer capacity. 2. Evaluate alternative buffering agents that are effective at a lower concentration. 3. Ensure the initial pH is within the stable range for this compound but not excessively acidic (e.g., aim for pH 5.0-5.5 rather than below 4.0).
Formulation Instability Why is the this compound degrading over time, even with a buffer? 1. The initial pH of the formulation is too high (closer to neutral), which accelerates the hydrolysis of this compound. 2. The buffer capacity is insufficient to maintain the target acidic pH throughout the product's shelf life. 3. Incompatible excipients are present in the formulation.1. Adjust the formulation to a lower initial pH, within the 4.0-5.5 stability range for this compound. 2. Slightly increase the buffer concentration to enhance pH stability during storage, but re-evaluate the pH equilibration time to ensure it remains rapid. 3. Conduct compatibility studies with all formulation excipients.
Precipitation in Formulation Why is a precipitate forming in the formulation during storage or after pH adjustment? The pH of the solution may have shifted into a range where this compound (or another excipient) has poor solubility. This compound, as an alkaloid, can precipitate at a more alkaline pH.1. Verify the pH of the formulation. If it has drifted upwards, the buffer system may be inadequate. 2. Ensure the formulation is stored correctly and protected from factors that could alter the pH (e.g., exposure to air which can introduce CO₂). 3. Re-evaluate the buffer system for its ability to maintain the target pH.
Inconsistent Equilibration Time Why are the in vitro pH equilibration times inconsistent between batches? 1. Minor variations in the concentration of buffer components. 2. Inaccurate preparation of the Simulated Tear Fluid (STF). 3. Inconsistent volumes used in the experimental setup.1. Implement strict quality control on the weighing and dissolution of buffer components. 2. Always use freshly prepared STF for each experiment. 3. Use calibrated micropipettes for all volume measurements and ensure consistent stirring speed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Analysis & Optimization prep_pilo Prepare this compound Formulation measure_ph Measure Initial Formulation pH prep_pilo->measure_ph measure_equilibration Measure pH Equilibration Time prep_pilo->measure_equilibration measure_buffer Determine Buffer Capacity prep_pilo->measure_buffer prep_stf Prepare Simulated Tear Fluid (STF) prep_stf->measure_equilibration analyze Analyze Data: - Equilibration Time - Buffer Capacity measure_equilibration->analyze measure_buffer->analyze optimize Optimize Formulation: Adjust Buffer Concentration analyze->optimize Data suggests slow equilibration? final_formulation Final Optimized Formulation analyze->final_formulation Data meets targets? optimize->prep_pilo Iterate

Caption: Workflow for optimizing this compound formulation pH equilibration.

Pilocarpine_Signaling This compound This compound m3_receptor M3 Muscarinic Receptor This compound->m3_receptor binds gq_protein Gq Protein m3_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on cellular_response Cellular Response (e.g., Ciliary Muscle Contraction) dag->cellular_response activates PKC, contributes to ca_release Ca²⁺ Release er->ca_release ca_release->cellular_response triggers

Caption: this compound's signaling pathway via the M3 muscarinic receptor.

Troubleshooting_Logic start Experiment Encountered Issue issue_type What is the issue? start->issue_type discomfort Patient Discomfort (Stinging/Burning) issue_type->discomfort Comfort instability Formulation Instability (Degradation/Precipitation) issue_type->instability Stability inconsistent_data Inconsistent Results issue_type->inconsistent_data Data cause_discomfort Cause: High Buffer Capacity or Excessively Low pH discomfort->cause_discomfort cause_instability Cause: Incorrect pH for Stability or Inadequate Buffer instability->cause_instability cause_inconsistent Cause: Inconsistent Prep/Method inconsistent_data->cause_inconsistent solution_discomfort Solution: Lower Buffer Concentration cause_discomfort->solution_discomfort solution_instability Solution: Adjust Formulation pH and/or Buffer Strength cause_instability->solution_instability solution_inconsistent Solution: Standardize Protocols (QC, Fresh Reagents) cause_inconsistent->solution_inconsistent

Caption: Logical flow for troubleshooting common formulation issues.

References

Guidelines for troubleshooting unexpected outcomes in pilocarpine-induced SE models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pilocarpine-Induced Status Epilepticus (SE) Models

Welcome to the technical support center for this compound-induced status epilepticus (SE) models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidelines for troubleshooting unexpected outcomes in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. High Mortality Rate

Q1: We are experiencing a high mortality rate in our animals after this compound administration. What are the common causes and how can we reduce it?

A1: High mortality is a significant challenge in the this compound model, often attributed to the severity of status epilepticus, cardiorespiratory collapse, or peripheral cholinergic effects.[1][2][3] Several factors can be optimized to improve survival rates:

  • This compound Dosage: High doses of this compound are directly correlated with increased mortality.[1] It is crucial to determine the optimal dose for the specific rodent species, strain, age, and gender being used, as susceptibility can vary significantly.[1] A dose-response study is recommended to identify the minimum effective dose that induces SE while minimizing mortality.

  • Animal Strain and Age: Different rodent strains exhibit varying sensitivity to this compound. For instance, Sprague-Dawley rats have been reported to have lower mortality rates compared to Wistar rats in some studies. Age is also a critical factor; older animals show significantly higher mortality rates.

  • Pre-treatment with Anticholinergics: To mitigate the peripheral cholinergic effects of this compound (e.g., excessive salivation, respiratory distress), pre-treatment with a peripherally acting muscarinic antagonist like scopolamine methylnitrate or glycopyrrolate is essential.

  • Termination of Status Epilepticus: The duration of SE is a major determinant of mortality and neuronal damage. Timely administration of an anticonvulsant, such as diazepam or levetiracetam, is critical to terminate SE and improve survival. Recent studies suggest that levetiracetam may offer a better survival outcome compared to diazepam.

  • Supportive Care: Providing supportive care during and after SE is crucial. This includes maintaining body temperature, ensuring proper hydration (e.g., with subcutaneous saline), and providing nutritional support (e.g., oral glucose).

  • Lithium-Pilocarpine Protocol: The use of lithium as a pre-treatment can significantly reduce the required dose of this compound to induce SE, thereby potentially lowering mortality. However, this protocol also requires careful optimization as it can still result in high mortality if not properly controlled.

II. Variability in Seizure Induction and Severity

Q2: We are observing significant variability in the induction of status epilepticus. Some animals do not develop SE, while others experience very severe seizures. How can we achieve more consistent results?

A2: Consistency in SE induction is key for reliable experimental outcomes. Variability can stem from several sources:

  • Genetic Background: As mentioned, different strains and even substrains from different vendors can have varied responses to this compound. Using a consistent and well-characterized animal supplier is recommended.

  • This compound Dosing Strategy: A single high dose of this compound can lead to an all-or-none response with high variability and mortality. A ramp-up or repeated low-dose injection strategy can help to titrate the dose for each animal, leading to more consistent SE induction and reduced mortality.

  • Environmental Factors: The time of day for this compound administration can influence seizure susceptibility, with some studies reporting more rapid generalization of seizures during the dark phase of the circadian cycle. Maintaining consistent environmental conditions (light cycle, temperature, noise levels) is important.

  • Lithium Pre-treatment: The lithium-pilocarpine model is known to produce more consistent and prolonged seizures with a higher induction rate compared to this compound alone.

  • Health Status of Animals: Ensure that all animals are healthy and free from any underlying conditions that could affect their response to the chemoconvulsant.

III. Post-SE Complications

Q3: Our animals survive the acute phase of SE, but some die unexpectedly in the following days. What could be the cause?

A3: Sudden unexpected death in epilepsy (SUDEP) is a phenomenon also observed in animal models. Post-SE mortality can be linked to several factors:

  • Cardiac Issues: this compound-induced SE can lead to cardiac stress, arrhythmias, and other electrocardiographic changes, which can contribute to spontaneous death in the days following the initial insult.

  • Respiratory Distress: Prolonged seizures can lead to respiratory compromise.

  • Brain Damage: The extent of neuronal damage induced by SE can be severe and widespread, potentially affecting critical brain regions that control vital functions.

  • Dehydration and Malnutrition: Animals may have difficulty eating and drinking after a severe SE episode. Continuous supportive care is essential during this period.

Quantitative Data Summary

Table 1: Factors Influencing Mortality Rate in this compound-Induced SE Models

FactorObservationReference(s)
This compound Dose Higher doses (e.g., 300-400 mg/kg in rats) are associated with higher mortality rates (30-100% depending on strain).
Animal Age Mortality increases with age, from 0% in 5-week-old rats to 90% in 28-week-old rats.
Animal Strain Sprague-Dawley rats may have lower mortality rates compared to Wistar rats. Mice generally show higher mortality rates than rats.
SE Duration Longer duration of SE before termination with anticonvulsants leads to higher mortality.
Termination Agent Using levetiracetam (200 mg/kg) to terminate SE resulted in a lower mortality rate (~15%) compared to diazepam in one study.
Lithium Pre-treatment Allows for a lower this compound dose (e.g., 30 mg/kg), which can reduce mortality, though rates can still be high (up to 95% in some reports).

Table 2: Typical Timelines and Seizure Characteristics

ParameterTypical Range/ValueReference(s)
Latency to SE Onset ~47 minutes in C57BL/6 mice with 300 mg/kg this compound. Varies with dose and administration protocol.
SE Induction Rate ~70% in C57BL/6 mice with 300 mg/kg this compound. Can be up to 100% with the lithium-pilocarpine model.
Latent Period 3 to 30 days before the appearance of spontaneous recurrent seizures (SRSs).
SRS Frequency Highly variable, can range from 1 to 37 seizures per week in one refined model.

Experimental Protocols

Standard this compound-Induced SE Protocol (Mouse)

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Animal Preparation: Use 6-8 week old C57BL/6J mice. Allow animals to acclimate to the housing facility for at least one week.

  • Scopolamine Pre-treatment: Administer scopolamine methylnitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

  • This compound Administration: 30 minutes after scopolamine, inject this compound hydrochloride (e.g., 300 mg/kg, i.p.).

  • Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale. The onset of SE is typically defined as the first continuous seizure (Stage 4 or 5) lasting for at least 5 minutes.

  • Termination of SE: After a predetermined duration of SE (e.g., 1-2 hours), administer an anticonvulsant.

    • Diazepam: 10 mg/kg, i.p.

    • Levetiracetam: 200 mg/kg, i.p.

  • Post-SE Care: Provide supportive care, including hydration with saline and access to softened food. Monitor the animals closely for the next 24-48 hours.

Lithium-Pilocarpine Induced SE Protocol (Rat)
  • Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.).

  • Waiting Period: Wait for 18-24 hours.

  • Scopolamine Pre-treatment: 30 minutes before this compound, inject scopolamine methylnitrate (1 mg/kg, i.p.).

  • This compound Administration: Administer a lower dose of this compound (e.g., 25-30 mg/kg, i.p.).

  • Seizure Monitoring and Termination: Follow steps 4 and 5 from the standard protocol.

Visualizations

Signaling Pathway and Experimental Workflows

Pilocarpine_Action_Pathway This compound Action and SE Induction Pathway This compound This compound (M1 Receptor Agonist) M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor activates Excitatory_Activity Increased Excitatory Cholinergic Activity M1_Receptor->Excitatory_Activity Glutamate_Release Increased Glutamate Release Excitatory_Activity->Glutamate_Release Neuronal_Hyperexcitability Neuronal Hyperexcitability Excitatory_Activity->Neuronal_Hyperexcitability NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor activates NMDA_Receptor->Neuronal_Hyperexcitability SE Status Epilepticus (SE) Neuronal_Hyperexcitability->SE Neuronal_Damage Neuronal Damage & Cell Death SE->Neuronal_Damage leads to Epileptogenesis Epileptogenesis (Latent Period) Neuronal_Damage->Epileptogenesis initiates SRS Spontaneous Recurrent Seizures (SRS) Epileptogenesis->SRS results in

Caption: this compound-induced SE signaling cascade.

Troubleshooting_Workflow Troubleshooting Workflow for this compound SE Model Start Experiment Start: This compound Administration High_Mortality High Mortality? Start->High_Mortality Low_SE_Induction Low SE Induction Rate? High_Mortality->Low_SE_Induction No Action_Mortality Reduce this compound Dose Check Animal Strain/Age Ensure Supportive Care Optimize SE Termination High_Mortality->Action_Mortality Yes High_Variability High Variability? Low_SE_Induction->High_Variability No Action_Induction Increase this compound Dose Use Li-Pilo Protocol Check Animal Strain Low_SE_Induction->Action_Induction Yes Successful_Model Successful Model Proceed with Study High_Variability->Successful_Model No Action_Variability Standardize Protocol: - Animal Strain/Supplier - Dosing Strategy (Ramp-up) - Environmental Conditions High_Variability->Action_Variability Yes Action_Mortality->Start Re-evaluate Action_Induction->Start Re-evaluate Action_Variability->Start Re-evaluate

Caption: Decision tree for troubleshooting common issues.

References

Pilocarpine Administration Protocols: A Technical Support Guide for Improved Experimental Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying pilocarpine administration protocols to enhance experimental consistency. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-induced seizure experiments and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Mortality Rate - this compound dosage is too high for the specific rodent strain, age, or sex.- Duration of Status Epilepticus (SE) is too long.- Ineffective termination of SE.- Peripheral cholinergic effects (e.g., cardiorespiratory collapse).- Optimize this compound Dose: Start with a lower dose and titrate up. Consider a "ramping up" protocol with multiple subthreshold doses instead of a single high dose.[1][2][3]- Limit SE Duration: Terminate SE with a drug like diazepam or levetiracetam at a consistent time point after onset (e.g., 60-90 minutes).[4][5]- Improve SE Termination: Consider using levetiracetam instead of diazepam, as it may lead to higher survival rates.- Mitigate Peripheral Effects: Pre-treat with a peripheral muscarinic antagonist like scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before this compound administration.
Failure to Induce Status Epilepticus (SE) - this compound dosage is too low.- Rodent strain is resistant to this compound.- Improper drug administration.- Increase this compound Dose: If an initial dose does not induce SE within 30-60 minutes, administer a supplemental dose (e.g., 30-60 mg/kg for mice, or half the initial dose for rats).- Consider Strain Differences: Be aware that different strains have varying sensitivity to this compound. For example, Sprague-Dawley rats are generally more sensitive than Long-Evans rats.- Use a Potentiating Agent: Employ the lithium-pilocarpine model, where pre-treatment with lithium chloride (LiCl) significantly lowers the required this compound dose.- Verify Administration Technique: Ensure proper intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique.
High Variability in Seizure Latency and Severity - Inconsistent timing of injections.- Biological variability (age, weight, sex, genetics).- Environmental factors (stress, time of day).- Standardize Procedures: Administer injections at the same time of day for all animals to minimize circadian rhythm effects.- Use Homogenous Animal Groups: Use animals of the same sex, age, and a narrow weight range. Employ inbred strains where possible to reduce genetic variability.- Control Environmental Conditions: Maintain a consistent and quiet environment to reduce stress.
Excessive Peripheral Cholinergic Side Effects (e.g., salivation, diarrhea) - this compound's action on peripheral muscarinic receptors.- Administer a Peripheral Antagonist: Pre-treat with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to this compound. This will not cross the blood-brain barrier and will selectively block peripheral effects.
Low Incidence of Spontaneous Recurrent Seizures (SRS) - Insufficient initial insult (SE was too short or not severe enough).- Genetic resistance of the animal strain.- Ensure Robust SE Induction: Confirm that animals experience continuous convulsive seizures for a sufficient duration before termination.- Allow for an Adequate Latent Period: The time to the first spontaneous seizure can vary from a few days to several weeks. Monitor animals for a sufficient period before concluding a failed induction of the chronic epilepsy phenotype.- Select an Appropriate Strain: Some strains are more prone to developing SRS than others.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for inducing status epilepticus?

A1: The optimal dose is highly dependent on the rodent species and strain. For mice, a common starting point is 280-300 mg/kg i.p. For rats, a higher dose of 320-400 mg/kg i.p. is often used. However, it is crucial to perform pilot studies to determine the most effective and safe dose for your specific experimental conditions. The lithium-pilocarpine model allows for a significantly lower dose of this compound (e.g., 30 mg/kg in rats).

Q2: How can I reduce the mortality rate associated with this compound-induced SE?

A2: Several strategies can significantly improve survival rates. Pre-treatment with scopolamine methyl nitrate (1 mg/kg) helps to mitigate life-threatening peripheral cholinergic effects. Limiting the duration of SE by administering an anticonvulsant like diazepam (10 mg/kg) or levetiracetam (50-200 mg/kg) after a fixed period (e.g., 60-90 minutes) is also critical. Using a "ramping up" protocol with multiple, smaller doses of this compound can also reduce mortality compared to a single high dose.

Q3: What should I do if my animals do not develop SE after the initial this compound injection?

A3: If SE is not observed within 30-60 minutes, a supplemental dose of this compound can be administered. For mice, this is typically 30-60 mg/kg. For rats, a second dose of half the initial amount may be effective. It is important to have a clear and consistent protocol for when and how to administer supplemental doses to maintain experimental consistency.

Q4: How long after SE induction should I expect to see spontaneous recurrent seizures (SRS)?

A4: The latent period between the initial SE and the onset of SRS is variable and can range from a few days to several weeks. Some studies have noted that a shorter latency period may be associated with a higher frequency of subsequent seizures. Continuous or intermittent video-EEG monitoring is the most reliable method to determine the onset and frequency of SRS.

Q5: Are there differences between mouse and rat strains in their response to this compound?

A5: Yes, significant strain differences exist. For example, in rats, Sprague-Dawley strains are generally more susceptible to this compound-induced seizures and exhibit higher seizure frequency in the chronic phase compared to Long-Evans rats. Among mouse strains, there are also notable differences in the dose required to induce SE, mortality rates, and the severity of resulting neuropathology. It is essential to select and report the specific strain used in your study.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound administration protocols to aid in experimental design and comparison.

Table 1: this compound Dosage and Outcomes in Different Rodent Strains

Species/StrainThis compound Dose (mg/kg, i.p.)Pre-treatmentSE Induction Rate (%)Mortality Rate (%)Reference(s)
Mouse
C57BL/6300Scopolamine (1 mg/kg)~70%~7% (acute)
CD-1280 (initial) + 30-60 (supplemental)Scopolamine (0.5 mg/ml)HighLow (with protocol)
FVB/NJ100 (repeated doses)ScopolamineHigh20-50% (strain dependent)
Rat
Wistar320-380Scopolamine (1 mg/kg)High30-55%
Sprague-Dawley385Scopolamine (1 mg/kg)HighVariable, can be high
Sprague-Dawley30 (with LiCl)Lithium Chloride (3 mEq/kg)HighLower than pilo alone
Long-Evans(Not specified)(Not specified)Lower than Sprague-Dawley(Not specified)

Table 2: Latency to Seizure and Duration of Status Epilepticus

Species/StrainThis compound ProtocolLatency to First Seizure (min)Latency to SE Onset (min)Recommended SE Duration (min)Reference(s)
Mouse
C57BL/6300 mg/kg~31~4760
C57BL/6JMultiple low doses~30VariesVaries
Rat
Wistar350 mg/kg15-3050-6090-180
Sprague-Dawley380 mg/kg20-4040-6060-120

Detailed Experimental Protocols

Protocol 1: Standard this compound-Induced SE in Mice

This protocol is adapted for inducing status epilepticus in mice with a single high dose of this compound.

Materials:

  • This compound hydrochloride

  • Scopolamine methyl nitrate

  • Sterile 0.9% saline

  • Diazepam or Levetiracetam

  • Heating pad or incubator

Procedure:

  • Animal Preparation: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Scopolamine Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg) via intraperitoneal (i.p.) injection.

  • Waiting Period: Return the mouse to its home cage and wait for 30 minutes.

  • This compound Administration: Administer this compound hydrochloride (280-300 mg/kg, dissolved in sterile saline) via i.p. injection.

  • Seizure Monitoring: Immediately after injection, place the mouse in a clean cage on a heating pad or in an incubator set to 30-32°C to maintain body temperature. Continuously monitor the animal's behavior for seizure activity using a modified Racine scale.

  • Supplemental Dose (if necessary): If the mouse does not exhibit at least a stage 4 seizure (rearing with forelimb clonus) within 30-60 minutes, administer a supplemental dose of this compound (30-60 mg/kg, i.p.).

  • Status Epilepticus: SE is defined as continuous behavioral seizure activity. Once SE begins, allow it to continue for a predetermined duration (e.g., 60-90 minutes).

  • Termination of SE: To terminate the seizures and improve survival, administer diazepam (10 mg/kg, i.p.) or levetiracetam (50-200 mg/kg, i.p.).

  • Post-SE Care: Provide supportive care, including subcutaneous administration of 1-2 ml of warm sterile saline to prevent dehydration. Keep the animal in a warm, quiet environment until it has fully recovered. Provide easy access to food and water.

Protocol 2: Lithium-Pilocarpine Model in Rats

This protocol utilizes lithium pre-treatment to increase sensitivity to this compound, allowing for a lower, less toxic dose.

Materials:

  • Lithium chloride (LiCl)

  • This compound hydrochloride

  • Scopolamine methyl nitrate

  • Sterile 0.9% saline

  • Diazepam

Procedure:

  • Lithium Administration: Administer lithium chloride (3 mEq/kg, i.p.) to adult male rats (e.g., Sprague-Dawley, 250-300g).

  • Waiting Period: Return the rat to its home cage for 18-24 hours.

  • Scopolamine Pre-treatment: 30 minutes before this compound administration, inject scopolamine methyl nitrate (1 mg/kg, i.p.).

  • This compound Administration: Administer a low dose of this compound hydrochloride (30 mg/kg, i.p.).

  • Seizure Monitoring and Termination: Follow steps 5, 7, 8, and 9 from Protocol 1. The onset of SE is typically rapid with this method.

Visualizations

Signaling Pathway of this compound-Induced Seizures

The following diagram illustrates the key signaling pathways involved in the initiation of seizures following systemic this compound administration.

Pilocarpine_Signaling_Pathway cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain Pilocarpine_p Systemic This compound WBC White Blood Cells Pilocarpine_p->WBC Activates Pilocarpine_b This compound (in brain) Pilocarpine_p->Pilocarpine_b Crosses BBB IL1b Increased Serum IL-1β WBC->IL1b Releases BBB BBB Leakage IL1b->BBB Induces Neuron Neuronal Hyperexcitability BBB->Neuron Ionic Imbalance (K+) M1R Muscarinic M1 Receptors Pilocarpine_b->M1R Agonist ERK ERK Pathway Activation M1R->ERK M1R->Neuron SE Status Epilepticus Neuron->SE

Caption: this compound acts both peripherally and centrally to induce seizures.

Experimental Workflow for this compound-Induced Seizure Model

This diagram outlines the general workflow for conducting a this compound-induced seizure experiment, from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_post Post-SE Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Drug_Prep Prepare this compound, Scopolamine, etc. Pretreat Scopolamine Injection (1 mg/kg, i.p.) Drug_Prep->Pretreat Wait1 Wait 30 min Pretreat->Wait1 Pilo_Inject This compound Injection (Dose varies) Wait1->Pilo_Inject Monitor_SE Behavioral & EEG Monitoring for SE Pilo_Inject->Monitor_SE Terminate_SE Terminate SE (e.g., Diazepam) Monitor_SE->Terminate_SE Supportive_Care Supportive Care (Saline, warmth) Terminate_SE->Supportive_Care Latent_Period Latent Period (Days to Weeks) Supportive_Care->Latent_Period Monitor_SRS Monitor for Spontaneous Recurrent Seizures (SRS) Latent_Period->Monitor_SRS Data_Analysis Data Analysis (Seizure frequency, etc.) Monitor_SRS->Data_Analysis Histo Histopathology Monitor_SRS->Histo

Caption: Standard workflow for the this compound model of temporal lobe epilepsy.

References

Validation & Comparative

Comparative analysis of pilocarpine and other muscarinic agonists like carbachol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the muscarinic agonists pilocarpine and carbachol. Supported by experimental data, this analysis delves into their receptor binding affinities, functional potencies, and the intracellular signaling cascades they trigger.

This compound and carbachol are well-characterized cholinomimetic drugs that exert their effects through the activation of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are pivotal in regulating a wide array of physiological functions, making them attractive targets for therapeutic intervention in various diseases.[2] While both this compound and carbachol are agonists at mAChRs, they exhibit distinct pharmacological profiles that are critical for their clinical applications and for guiding future drug discovery efforts.

Mechanism of Action and Receptor Subtypes

This compound is a natural alkaloid that acts as a non-selective muscarinic agonist, with a noted preference for M1 and M3 receptors.[3][4] It is considered a partial agonist at many muscarinic receptor subtypes, meaning it does not produce a maximal response even at high concentrations.[5] In contrast, carbachol, a synthetic choline ester, is a full agonist at both muscarinic and nicotinic acetylcholine receptors. Its resistance to degradation by acetylcholinesterase results in a more prolonged duration of action compared to acetylcholine.

Muscarinic receptors are classified into five subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and carbachol at various muscarinic receptor subtypes. These values are compiled from multiple studies and may vary depending on the experimental conditions and cell systems used.

AgonistReceptor SubtypeBinding Affinity (Ki or pKi)Source
This compound M1 (human)pKi: 5.1
M2 (rat)IC50: 14.9 µM
M3 (human)Similar Kd to Carbachol
M4 (human)--
Cardiac (guinea pig)pKd (higher affinity): 5.88
Cardiac (guinea pig)pKd (lower affinity): 5.08
Carbachol M1 (CHO-M1 cells)--
M2 (rat heart)--
M3 (human)Similar Kd to this compound
M4 (human)--
Cardiac (guinea pig)Multiple affinity states (SH, H, L)
AgonistFunctional AssayCell Line/TissueEC50Emax (% of Carbachol)Source
This compound PI Turnover (M1/M3)Rat Hippocampus18 µM35%
Low-Km GTPase (M2)Rat Cortex4.5 µM50%
Calcium Mobilization (M1)CHO-M1 cells6.8 µM-
Amylase ReleaseRat Pancreatic Acini-63%
PI HydrolysisRat Pancreatic Acini-3% (27% above basal vs 872% for carbachol)
Carbachol Calcium Mobilization (M1)CHO-M1 cells1.7 µM100%
PI TurnoverCanine Atrial Slices--
PI TurnoverCultured Cerebellar Granule Cells~7 µM100%
Pupil ConstrictionMouse EyeMuch lower EC50 than this compound100%

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by agonists like this compound and carbachol initiates distinct downstream signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for comparing muscarinic agonists.

Gq_Signaling Agonist This compound / Carbachol M1_M3_M5 M1, M3, M5 Receptor Agonist->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_Signaling Agonist This compound / Carbachol M2_M4 M2, M4 Receptor Agonist->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response

Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., Ca²⁺ flux, PI turnover) Functional_Assay->Data_Analysis Comparison Compare Potency and Efficacy (this compound vs. Carbachol) Data_Analysis->Comparison Conclusion Draw Conclusions on Agonist Profile (Full vs. Partial Agonist) Comparison->Conclusion

Caption: Experimental Workflow for Comparing Muscarinic Agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of muscarinic agonists. Below are summaries of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

  • Objective: To quantify the affinity of this compound and carbachol for M1-M5 muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing a specific muscarinic receptor subtype.

    • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

    • Test compounds (this compound, carbachol).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors, leading to an increase in intracellular calcium.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and carbachol in inducing calcium mobilization.

  • Materials:

    • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer.

    • Test compounds (this compound, carbachol).

    • A fluorescence plate reader with kinetic reading capability.

  • Procedure:

    • Plate cells in a multi-well plate and allow them to attach.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • The peak fluorescence response is proportional to the increase in intracellular calcium.

    • Plot the response against the agonist concentration to determine the EC50 and Emax values.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify the activity of Gq/11-coupled receptors.

  • Objective: To assess the ability of this compound and carbachol to stimulate the PI signaling pathway.

  • Materials:

    • Cells or tissue expressing the muscarinic receptor of interest.

    • [3H]-myo-inositol.

    • LiCl (to inhibit inositol monophosphatase).

    • Test compounds (this compound, carbachol).

    • Anion exchange chromatography columns.

    • Scintillation counter.

  • Procedure:

    • Label the cells or tissue by incubating with [3H]-myo-inositol, which is incorporated into the phosphoinositide pool.

    • Pre-incubate the cells with LiCl.

    • Stimulate the cells with varying concentrations of the test compound.

    • Stop the reaction and extract the inositol phosphates.

    • Separate the different inositol phosphates using anion exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

    • The amount of inositol phosphate accumulation is a measure of receptor activation.

Conclusion

The comparative analysis of this compound and carbachol reveals significant differences in their pharmacological profiles. Carbachol generally acts as a potent, full agonist at muscarinic receptors, eliciting a maximal physiological response. In contrast, this compound often behaves as a partial agonist, with lower efficacy in several functional assays. This distinction is critical for their therapeutic applications. For instance, the partial agonism of this compound may contribute to a more favorable side-effect profile in certain clinical settings. For researchers in drug development, a thorough understanding of these differences, supported by robust experimental data, is essential for the design and screening of novel muscarinic receptor modulators with improved selectivity and desired functional activity.

References

Validating the Pilocarpine-Induced Model of Temporal Lobe Epilepsy with EEG: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of temporal lobe epilepsy (TLE). The pilocarpine-induced model is a widely utilized chemoconvulsant model that recapitulates many of the key features of human TLE. This guide provides an objective comparison of the this compound model with other common alternatives, supported by experimental data, with a focus on electroencephalographic (EEG) validation.

The this compound model of TLE is valued for its ability to induce status epilepticus (SE), which is then followed by a latent period and the subsequent development of spontaneous recurrent seizures (SRSs), mirroring the progression of acquired epilepsy in humans.[1][2] Continuous video-EEG monitoring is the gold standard for validating this model, allowing for the precise characterization of seizure events and the underlying neural network dysfunction.

Comparison of Temporal Lobe Epilepsy Animal Models

The selection of an animal model for TLE research is contingent on the specific research question. The following table provides a comparative overview of the this compound model and other commonly used alternatives.

FeatureThis compound ModelKainic Acid ModelPentylenetetrazol (PTZ) Kindling Model
Induction Method Systemic or intracerebral injection of this compound, a muscarinic cholinergic agonist.[3]Systemic or intracerebral injection of kainic acid, a glutamate receptor agonist.[3]Repeated administration of subconvulsive doses of PTZ, a GABA-A receptor antagonist.[4]
Pathophysiology Induces an initial status epilepticus (SE) leading to hippocampal neuronal loss, mossy fiber sprouting, and subsequent spontaneous recurrent seizures (SRSs).Also induces SE with similar histopathological changes to the this compound model, including neuronal loss and mossy fiber sprouting.Progressive development of seizures with repeated chemical stimulation, leading to a lowered seizure threshold. It does not typically cause the extensive neuronal death seen in chemoconvulsant models.
EEG Correlates Characterized by an acute phase of high-voltage fast activity and spikes during SE, followed by a latent period and then the appearance of interictal spikes and spontaneous seizures in the chronic phase.Similar EEG patterns to the this compound model, with ictal and interictal activity observed during the chronic period.Gradual increase in the duration and severity of EEG seizures with each PTZ administration.
Advantages Robust induction of SRSs, closely mimics the clinical progression of human TLE, and seizure progression is generally faster than in the kainic acid model.Reproduces key histopathological features of human TLE and is a well-established model.Allows for the study of epileptogenesis in a controlled, progressive manner without the initial severe brain injury from SE.
Limitations High mortality rate associated with SE, and variability in the latency to the first spontaneous seizure.High mortality rate and variability in seizure development.Does not fully recapitulate the spontaneous nature of seizures seen in chronic epilepsy and lacks the initial precipitating injury characteristic of many human TLE cases.

EEG Validation of the this compound Model: Quantitative Data

EEG recordings are crucial for the quantitative assessment of the this compound model. The following table summarizes key EEG parameters reported in the literature for rodents subjected to the this compound-induced model of TLE.

EEG ParameterFindingSpecies/StrainReference
Latency to first SRS 3 to 30 daysWistar Rats
SRS Frequency 1-5 seizures per week in the chronic stage.Adult Male Albino Mice
SRS Duration 50-60 secondsAdult Male Albino Mice
Interictal Spikes Frequent during seizure-free periods and during sleep.Rats
Ictal EEG Pattern Bursts of spiking activity in the hippocampus that often spread to the neocortex.Rats

Experimental Protocols

This compound-Induced Status Epilepticus Protocol

This protocol is a standard method for inducing status epilepticus in mice, which subsequently leads to the development of chronic epilepsy.

  • Animal Preparation: Use 8-week-old male C57BL/6 mice.

  • Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

  • This compound Administration: Thirty minutes after scopolamine, inject this compound hydrochloride (310 mg/kg, i.p.).

  • Behavioral Monitoring: Observe the animals for behavioral signs of seizures, typically progressing through the Racine scale (from facial movements to generalized tonic-clonic seizures).

  • Status Epilepticus: SE is considered induced when an animal exhibits continuous seizure activity for at least 30 minutes.

  • Termination of SE: After 40 minutes of SE, administer diazepam (8 mg/kg, i.p.) to terminate the seizures and reduce mortality.

  • Post-SE Care: Provide supportive care, including hydration and soft food, to aid in recovery.

EEG Electrode Implantation and Recording Protocol

This protocol outlines the procedure for implanting electrodes for chronic EEG monitoring in rodents.

  • Animal Anesthesia: Anesthetize the mouse or rat with an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame.

  • Craniotomy: Expose the skull and drill small burr holes over the target brain regions (e.g., hippocampus and cortex).

  • Electrode Implantation: Implant stainless steel or tungsten microelectrodes into the desired brain regions. A reference and ground screw are placed over a region distant from the recording sites, such as the cerebellum.

  • Headmount Fixation: Secure the electrode assembly to the skull using dental cement.

  • Recovery: Allow the animal to recover fully from surgery before initiating EEG recordings.

  • EEG Recording: Connect the animal to a recording system via a flexible cable and commutator to allow for free movement. For telemetry-based systems, the transmitter is implanted subcutaneously. Record EEG continuously to capture both interictal and ictal events.

Signaling Pathways in this compound-Induced Epileptogenesis

The development of epilepsy following this compound-induced SE involves complex molecular and cellular changes. Several signaling pathways are implicated in this process of epileptogenesis.

This compound-Induced Epileptogenesis Signaling Pathways This compound This compound MuscarinicReceptor Muscarinic Receptor Activation This compound->MuscarinicReceptor Agonist StatusEpilepticus Status Epilepticus (SE) MuscarinicReceptor->StatusEpilepticus NeuronalInjury Neuronal Injury & Inflammation StatusEpilepticus->NeuronalInjury mTOR mTOR Pathway NeuronalInjury->mTOR MAPK MAPK Pathway NeuronalInjury->MAPK JAK_STAT JAK/STAT Pathway NeuronalInjury->JAK_STAT Epileptogenesis Epileptogenesis (Chronic Epilepsy) mTOR->Epileptogenesis MAPK->Epileptogenesis JAK_STAT->Epileptogenesis

References

A Comparative Analysis of Commercial vs. Reformulated Pilocarpine Ophthalmic Solutions for Ocular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the in vitro and in-eye performance of commercially available and reformulated pilocarpine eye drops, supported by experimental data.

This guide provides a detailed comparison of standard commercial this compound hydrochloride solutions and a recently developed reformulated this compound solution (Vuity™, 1.25% this compound HCl). The analysis focuses on key performance attributes, including in vitro pH equilibration and corneal permeability, as well as in-eye effects on pupil diameter and user comfort. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of ophthalmic drug development.

Executive Summary

This compound has long been a staple in the treatment of glaucoma and is now being utilized for presbyopia. Traditional formulations are acidic to ensure the stability of the this compound molecule, which can lead to ocular discomfort upon instillation. A reformulated this compound solution with a proprietary vehicle has been developed to address this limitation by allowing for rapid pH equilibration with the tear film. This guide presents a compilation of data from various studies to compare the performance of these formulations. The reformulated solution demonstrates faster pH neutralization, which is hypothesized to improve both tolerability and bioavailability. In-eye studies suggest reduced ocular discomfort and vision blur with the reformulated product. This guide provides the detailed experimental protocols used to generate such comparative data.

Data Presentation

Table 1: In Vitro Performance Comparison
ParameterCommercial this compound HCl (1%)Reformulated this compound HCl (1.25%)Key Findings
Initial pH ~4.41[1]~4.35[1]Both formulations are acidic to maintain this compound stability.
pH after 1 min in Simulated Tear Fluid ~4.44[1]~6.43 (Equilibrated)[1]The reformulated solution rapidly equilibrates to the pH of the tear film.
Time to pH Equilibration > 10 minutes[1]< 1 minuteThe proprietary vehicle in the reformulated solution facilitates rapid neutralization.
Apparent Permeability (Papp) at pH 4.3 Not directly measured, but expected to be low0.330 x 10⁻⁶ cm/sPermeability is low at acidic pH due to the ionized state of this compound.
Apparent Permeability (Papp) at pH ~7.2 Not directly measured, but expected to be higher5.03 x 10⁻⁶ cm/sIncreased pH leads to a higher proportion of the un-ionized form of this compound, which has greater corneal permeability.
Table 2: In-Eye Performance Comparison
ParameterCommercial this compound HCl (1%)Reformulated this compound HCl (1.25%)Key Findings
Ocular Discomfort (Visual Analog Scale) Higher mean scoresLower mean scoresThe rapid pH equilibration of the reformulated solution likely contributes to improved comfort.
Vision Blur (Visual Analog Scale) Higher mean scoresSignificantly lower mean scores (p=0.049)Reduced vision blur is a notable advantage of the reformulated product.
Adverse Events (Pilot Study) More frequent (e.g., brow ache, stinging)Less frequentThe improved tolerability profile of the reformulated solution is evident in the lower incidence of adverse events.
Miotic Effect (Pupil Constriction) in Rabbits Strong initial miosis, shorter durationPotentially prolonged duration of actionReformulations may offer altered pharmacokinetic profiles, leading to sustained efficacy.

Experimental Protocols

In Vitro pH Equilibration Study

This experiment is designed to measure the time it takes for an ophthalmic solution to reach the pH of the surrounding tear film upon application.

Materials:

  • Commercial this compound HCl Ophthalmic Solution (e.g., 1% generic solution)

  • Reformulated this compound HCl Ophthalmic Solution (e.g., Vuity™ 1.25%)

  • Simulated Tear Fluid (STF): prepared by dissolving 0.67 g NaCl, 0.20 g NaHCO₃, and 0.008 g CaCl₂·2H₂O in 100 g of distilled deionized water. The pH is adjusted to 7.4.

  • 15 mL centrifuge tubes

  • Micro pH probe and meter

  • Pipettes

Procedure:

  • Pipette 250 µL of the test ophthalmic solution into the bottom of a 15 mL centrifuge tube.

  • Insert the micro pH probe into the solution and record the initial pH.

  • Gently add 7.5 mL of STF to the centrifuge tube, avoiding direct contact with the pH probe.

  • Start a timer immediately upon the addition of STF.

  • Record the pH at predefined time intervals (e.g., 0, 0.5, 1, 3, 5, and 10 minutes) without stirring.

  • The experiment is complete when the pH stabilizes or after a predetermined duration.

Ex Vivo Corneal Permeation Study

This study evaluates the rate at which this compound permeates through corneal tissue, providing an indication of its potential bioavailability.

Materials:

  • Excised rabbit corneas

  • Franz diffusion cells

  • Receptor solution: Phosphate-buffered saline (PBS) at pH 7.4

  • Commercial and reformulated this compound solutions

  • High-Performance Liquid Chromatography (HPLC) system for this compound quantification

  • Water bath with temperature control

  • Magnetic stirrers

Procedure:

  • Healthy albino rabbits are euthanized, and the corneas are carefully excised with a 2-4 mm rim of scleral tissue.

  • The excised corneas are mounted on the Franz diffusion cells, with the epithelial side facing the donor chamber.

  • The receptor chamber is filled with degassed PBS (pH 7.4) and maintained at 37°C with constant stirring.

  • A known volume of the test this compound solution is added to the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), samples are withdrawn from the receptor chamber.

  • An equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber after each sampling to maintain sink conditions.

  • The concentration of this compound in the collected samples is determined using a validated HPLC method.

  • The cumulative amount of this compound permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).

In-Vivo Miotic Response Study in Rabbits

This experiment assesses the efficacy of this compound formulations in causing pupillary constriction (miosis) in an animal model.

Materials:

  • Albino rabbits

  • Commercial and reformulated this compound solutions

  • Digital caliper or a pupillometer for measuring pupil diameter

  • Restraining boxes for the animals

  • Topical anesthetic (optional, for initial handling)

Procedure:

  • Healthy albino rabbits with no signs of ocular inflammation are used. The baseline pupil diameter of both eyes is measured and recorded using a digital caliper under controlled lighting conditions.

  • A single drop of the test solution is instilled into one eye of each rabbit, with the contralateral eye serving as a control (receiving a saline solution).

  • The pupil diameter is measured at various time points post-instillation (e.g., 0.25, 0.5, 1, 2, 3, 4, 5, and 7 hours).

  • The miotic response is calculated as the change in pupil diameter from the baseline.

  • The time to onset of miosis, the maximum miotic effect, and the duration of action are determined for each formulation.

Mandatory Visualization

InVitro_pH_Equilibration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Simulated Tear Fluid (STF) at pH 7.4 prep_sample Pipette 250 µL of this compound Solution into Tube prep_solution->prep_sample add_stf Gently Add 7.5 mL of STF prep_sample->add_stf start_timer Start Timer Immediately add_stf->start_timer measure_ph Record pH at Timed Intervals (0, 0.5, 1, 3, 5, 10 min) start_timer->measure_ph plot_data Plot pH vs. Time measure_ph->plot_data determine_equilibration Determine Time to pH Equilibration plot_data->determine_equilibration ExVivo_Corneal_Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis excise_cornea Excise Rabbit Cornea mount_cornea Mount Cornea on Franz Diffusion Cell excise_cornea->mount_cornea fill_receptor Fill Receptor Chamber with PBS (pH 7.4) at 37°C mount_cornea->fill_receptor add_drug Add this compound Solution to Donor Chamber fill_receptor->add_drug sample_receptor Sample Receptor Chamber at Timed Intervals add_drug->sample_receptor replace_medium Replace with Fresh Medium sample_receptor->replace_medium hplc_analysis Analyze Samples by HPLC sample_receptor->hplc_analysis calculate_flux Calculate Permeation Flux and Coefficient hplc_analysis->calculate_flux InVivo_Miotic_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis baseline_measurement Measure Baseline Pupil Diameter in Rabbits instill_drop Instill One Drop of Test Solution baseline_measurement->instill_drop measure_pupil Measure Pupil Diameter at Timed Intervals instill_drop->measure_pupil calculate_change Calculate Change in Pupil Diameter measure_pupil->calculate_change determine_parameters Determine Onset, Max Effect, and Duration calculate_change->determine_parameters

References

Head-to-head comparison of pilocarpine and cevimeline regarding effectiveness and side effects

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy and side effect profiles of two leading muscarinic agonists, supported by experimental data for researchers, scientists, and drug development professionals.

Pilocarpine and cevimeline are two prominent muscarinic acetylcholine receptor agonists utilized in the management of xerostomia (dry mouth), a condition frequently associated with Sjögren's syndrome and radiation therapy for head and neck cancers. Both drugs function by stimulating the M1 and M3 muscarinic receptors on salivary glands, thereby increasing saliva production. While their therapeutic goal is the same, nuanced differences in their receptor affinity, effectiveness, and side effect profiles warrant a detailed comparative analysis for informed clinical and research decisions. This guide provides a comprehensive head-to-head comparison of this compound and cevimeline, integrating data from clinical trials and experimental studies.

Efficacy in Stimulating Salivary Flow

Clinical studies have demonstrated that both this compound and cevimeline are effective in increasing salivary secretion in patients with xerostomia. However, the degree of efficacy and patient response can vary.

A randomized, crossover, double-blind trial involving 22 patients with dry mouth found that both this compound (5mg three times a day) and cevimeline (30mg three times a day) increased salivary secretion, with no statistically significant difference observed between the two drugs in terms of efficacy.[1] Another pilot study with a similar design involving 15 patients also concluded that both medications increased saliva secretion, with a slightly higher, though not statistically significant, increment observed with this compound.[2]

In contrast, a retrospective study of 118 patients with primary Sjögren's syndrome suggested that cevimeline was associated with lower rates of treatment failure compared to this compound. For first-time users, the failure rate was 27% for cevimeline versus 47% for this compound.[3] A separate retrospective chart review of 110 patients with hyposalivation found that at a 3-month follow-up, cevimeline showed a significant improvement in stimulated salivary flow compared to this compound, although this difference was not significant at the 6-month mark.

Table 1: Quantitative Comparison of Efficacy in Clinical Trials

Efficacy OutcomeThis compoundCevimelineStudy Reference
Treatment Failure Rate (First-time users) 47%27%Brito-Zerón et al., 2019
Treatment Failure Rate (All users) 61%32%Brito-Zerón et al., 2019
Discontinuation due to Lack of Efficacy (First line) 19% (11 of 59 patients)10% (6 of 59 patients)Brito-Zerón et al., 2019
Improvement in Stimulated Salivary Flow (3 months) Less significantMore significant (p=0.033)Farag et al., 2019
Improvement in Unstimulated Salivary Flow (3 months) No significant differenceNo significant differenceFarag et al., 2019

Side Effect Profiles

The primary differentiator between this compound and cevimeline often lies in their side effect profiles, which can significantly impact patient adherence. The most commonly reported side effect for both drugs is sweating, a consequence of their stimulation of muscarinic receptors on sweat glands.

Multiple studies indicate that this compound is associated with a higher incidence and severity of sweating compared to cevimeline. In a retrospective review, severe sweating was the most frequent reason for discontinuing therapy and occurred more often in patients taking this compound (25%) than in those taking cevimeline (11%). Another study reported that the overall adherence rate was significantly higher in the cevimeline group, which was attributed to a lower proportion of adverse effects with cevimeline compared to this compound.

Other shared cholinergic side effects include nausea, rhinitis, and urinary frequency. However, one preclinical study in rats suggested that cevimeline may cause a significant hypothermic effect at higher doses, which was not observed with this compound.

Table 2: Comparison of Common Side Effects

Side EffectThis compoundCevimelineStudy Reference
Severe Sweating 25%11%Noisaeh et al., 2013
Discontinuation due to Adverse Events (First line) 47% (28 of 59 patients)27% (16 of 59 patients)Brito-Zerón et al., 2019
Overall Adverse Effects Higher proportion reportedLower proportion reportedFarag et al., 2019
Digestive Symptoms 32.1%32.3%Tsuboi et al., 2017
Hyperhidrosis 39.3%29.0%Tsuboi et al., 2017

Experimental Protocols

Randomized, Crossover, Double-Blind Clinical Trial for Efficacy and Side Effects

A common experimental design to compare this compound and cevimeline is a randomized, crossover, double-blind clinical trial.

  • Participants: Patients with a diagnosis of xerostomia, often meeting specific criteria such as the American-European Consensus Group criteria for Sjögren's syndrome. Exclusion criteria typically include uncontrolled asthma, narrow-angle glaucoma, and acute iritis.

  • Randomization and Blinding: Participants are randomly assigned to one of two treatment sequences: this compound first followed by cevimeline, or cevimeline first followed by this compound. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Periods: Each treatment period typically lasts for a predefined duration, for example, four weeks. Standard dosages are used, such as 5 mg of this compound three times a day and 30 mg of cevimeline three times a day.

  • Washout Period: A washout period of at least one week is implemented between the two treatment periods to minimize carryover effects from the first drug.

  • Outcome Measures:

    • Salivary Flow Rates: Unstimulated and stimulated whole saliva are collected at baseline and at the end of each treatment period.

      • Unstimulated Saliva Collection: Patients refrain from eating, drinking, smoking, or oral hygiene for at least one hour before collection. They are asked to sit in a relaxed position and drool into a pre-weighed collection tube for a set period, typically 5 to 15 minutes.

      • Stimulated Saliva Collection: Saliva production is stimulated by chewing a standardized substance like paraffin wax or a piece of gauze for a defined period (e.g., 5 minutes). The collected saliva is then measured by weight or volume.

    • Side Effects: Patients record the incidence and severity of any adverse effects in a diary throughout the study.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA for repeated measures, to compare the effects of the two drugs on salivary flow and the incidence of side effects.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Periods cluster_assessment Outcome Assessment cluster_analysis Data Analysis P Patient Population (Xerostomia Diagnosis) E Eligibility Screening (Inclusion/Exclusion Criteria) P->E C Informed Consent E->C R Randomization C->R B Double-Blinding (Patient & Investigator) R->B T1 Treatment Period 1 (this compound or Cevimeline) B->T1 W Washout Period T1->W S Salivary Flow Measurement (Unstimulated & Stimulated) T1->S SE Side Effect Monitoring (Patient Diaries) T1->SE T2 Treatment Period 2 (Crossover Drug) W->T2 T2->S T2->SE A Statistical Analysis (e.g., ANOVA) S->A SE->A

Figure 1: Experimental workflow for a crossover clinical trial.

Signaling Pathways

Both this compound and cevimeline are muscarinic receptor agonists. Their therapeutic effect in treating xerostomia is primarily mediated through the activation of M3 muscarinic receptors located on the acinar cells of salivary glands. This activation triggers a downstream signaling cascade that ultimately leads to the secretion of saliva.

This compound is a non-selective muscarinic agonist, meaning it can activate all five subtypes of muscarinic receptors (M1-M5). In contrast, cevimeline exhibits a higher affinity for M1 and M3 receptors. This relative selectivity for the M3 receptor, which is predominant in salivary glands, is thought to contribute to its potentially more favorable side effect profile, as it may have less activity at other muscarinic receptor subtypes found in other tissues.

The activation of M3 receptors, which are G-protein coupled receptors (GPCRs), initiates the following signaling cascade:

  • Receptor Activation: The binding of this compound or cevimeline to the M3 receptor induces a conformational change in the receptor.

  • G-protein Activation: The activated receptor interacts with and activates the Gq/11 family of G-proteins.

  • Phospholipase C Activation: The alpha subunit of the activated G-protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Salivary Secretion: The increase in intracellular Ca2+ concentration is a key signal that triggers the transport of water and electrolytes across the acinar cell membrane, resulting in the secretion of saliva.

Pilocarpine_Signaling cluster_receptors Muscarinic Receptors P This compound (Non-selective agonist) M1 M1 P->M1 M2 M2 P->M2 M3 M3 P->M3 M4 M4 P->M4 M5 M5 P->M5 Gq Gq/11 Activation M1->Gq Side_Effects Systemic Side Effects (e.g., Sweating) M1->Side_Effects M2->Side_Effects M3->Gq Primary Pathway M4->Side_Effects M5->Side_Effects PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca Increased Intracellular Ca2+ IP3_DAG->Ca Saliva Saliva Secretion Ca->Saliva

Figure 2: this compound's non-selective signaling pathway.

Cevimeline_Signaling cluster_receptors Muscarinic Receptors C Cevimeline (Selective agonist) M1 M1 C->M1 High Affinity M3 M3 C->M3 High Affinity Side_Effects Reduced Systemic Side Effects M1->Side_Effects Gq Gq/11 Activation M3->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca Increased Intracellular Ca2+ IP3_DAG->Ca Saliva Saliva Secretion Ca->Saliva

Figure 3: Cevimeline's selective signaling pathway.

Conclusion

Both this compound and cevimeline are effective treatments for xerostomia, with a well-established mechanism of action. The choice between these two agents often comes down to a balance between efficacy and tolerability for the individual patient. While some studies suggest comparable efficacy, others indicate that cevimeline may have a lower rate of treatment discontinuation, primarily due to a more favorable side effect profile with a lower incidence of severe sweating. The higher selectivity of cevimeline for M3 receptors provides a plausible pharmacological basis for this clinical observation. For researchers and drug development professionals, the nuanced differences in receptor selectivity and patient-reported outcomes between these two drugs highlight the potential for developing even more targeted and tolerable therapies for xerostomia. Future research could focus on developing muscarinic agonists with even greater selectivity for the M3 receptor subtype in salivary glands to further minimize systemic side effects.

References

A Validated HPLC-DAD Method for Accurate Quantification of Pilocarpine in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: November 2025

A novel, specific, and robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been successfully developed and validated for the quantification of pilocarpine in pharmaceutical tablet formulations. This method offers a significant improvement in separating this compound from its degradation products, ensuring accurate determination of the active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the new HPLC-DAD method, comparing it with existing analytical techniques and presenting detailed experimental data to support its validity. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound-containing pharmaceuticals.

Method Validation and Performance

The newly developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ).

A key challenge in this compound analysis is its degradation into products with similar physicochemical properties, such as isothis compound, pilocarpic acid, and isopilocarpic acid.[1][2] The validated method effectively separates this compound from these degradation products, a critical factor for accurate quantification in stability studies and routine quality control.[1]

Chromatographic Conditions

The optimal separation was achieved using a modified-silica cyanopropyl column with an isocratic mobile phase. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column Modified-silica cyanopropyl
Mobile Phase Acetonitrile / 10 mM Potassium Dihydrogen Phosphate Buffer (60:40, v/v)
pH 5.30
Flow Rate 1.0 mL/min
Oven Temperature 50 °C
Detection Wavelength 215 nm[3]
Validation Parameters

The validation of the method yielded the following results, confirming its suitability for the intended application.

Validation ParameterResult
Linearity (r²) 0.9999[3]
Accuracy (Recovery %) Satisfactory, within specifications
Precision (RSD %) Intraday: 0.1852%, Interday: 0.1932%
Limit of Quantification (LOQ) 250 ng/mL
Limit of Detection (LOD) 75 ng/mL
Robustness No significant influence from minor variations in parameters

Comparison with Alternative Methods

While other analytical methods exist for this compound quantification, such as older HPLC methods and spectroscopic techniques, the new HPLC-DAD method offers several advantages. Many older methods are now considered obsolete as they are not suitable for solid dosage forms and have longer analysis times. This validated HPLC-DAD method provides a rapid and reliable solution for the analysis of this compound in tablets.

The method was successfully applied to determine the this compound hydrochloride content in commercially available Salagen® tablets and other formulated tablets. The results were consistent with the label claims, demonstrating the method's applicability for routine quality control. For instance, the content in Salagen® tablets was found to be 4.81 ± 0.07 mg/tablet (96.16 ± 1.33%).

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound hydrochloride was prepared by dissolving an accurately weighed amount of the reference standard in purified water to achieve a known concentration. Working standard solutions were prepared by diluting the stock solution with the mobile phase.

Sample Preparation

Twenty tablets were accurately weighed and finely powdered. A portion of the powder equivalent to the average weight of one tablet was transferred to a volumetric flask, dissolved in the mobile phase, and sonicated. The solution was then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

Chromatographic Analysis

The HPLC system was equilibrated with the mobile phase for at least 30 minutes. Equal volumes of the standard and sample solutions were injected into the chromatograph. The peak area of this compound was measured at 215 nm, and the concentration in the sample was calculated using the calibration curve obtained from the standard solutions.

Workflow and Process Visualization

The following diagram illustrates the key stages involved in the validation of the new HPLC-DAD method for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Review & Preliminary Studies B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Method Optimization B->C D Specificity C->D Optimized Method E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Robustness G->H I LOD & LOQ H->I J Analysis of this compound in Pharmaceutical Tablets I->J Validated Method K Data Analysis & Reporting J->K

Figure 1. Workflow for the validation of the HPLC-DAD method.

References

Comparing pilocarpine microneedles with the iontophoresis method for sweat induction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cystic fibrosis diagnosis and sudomotor function studies, the method of sweat induction is a critical first step. The conventional approach, pilocarpine iontophoresis, has long been the gold standard. However, a newer technology utilizing this compound-loaded microneedles is emerging as a promising alternative. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative data from comparative studies between this compound microneedles and iontophoresis for sweat induction.

ParameterThis compound MicroneedlesThis compound IontophoresisKey Findings & Citations
This compound Delivery >0.5 mg/cm²[1][2][3]~0.25 mg/cm²Microneedle patches can deliver double the amount of this compound per unit area compared to iontophoresis.[1][2] In a study with healthy adults, the total amount of this compound delivered was similar between the two methods (1.1 ± 0.4 mg for MN vs. 1.2 ± 0.7 mg for iontophoresis).
Sweat Volume Equivalent or greater sweat output compared to iontophoresis. In horses, microneedles generated more sweat when normalized to skin area. In healthy adults, sweat output was equivalent (41.2 ± 25.0 mg for MN vs. 43.8 ± 32.3 mg for iontophoresis).Standard method for sweat induction.Microneedles are capable of inducing a comparable, if not greater, volume of sweat, which is crucial for reducing "Quantity Not Sufficient" (QNS) results in clinical settings.
Sweat Chloride Concentration Comparable to iontophoresis in some studies, higher in others. In horses, chloride concentrations were not significantly different (50.3 ± 13.8 mmol/L for MN vs. 60.0 ± 21.8 mmol/L for iontophoresis). In healthy adults, microneedle-induced sweat had a higher chloride concentration (31.2 ± 13.4 mmol/L for MN vs. 24.0 ± 13.2 mmol/L for iontophoresis).Established baseline for sweat chloride analysis.While some studies show comparable results, the potential for higher chloride concentrations with microneedles warrants further investigation to understand the physiological basis.
Patient Experience Well-tolerated with little to no pain and mild, transient erythema.Generally considered safe, but can cause skin irritation.Microneedles offer a potentially more patient-friendly experience, which is particularly advantageous for pediatric and sensitive populations.

Signaling Pathway of this compound-Induced Sweating

This compound induces sweating by acting as a cholinergic agonist, primarily targeting muscarinic receptors on eccrine sweat glands. The binding of this compound initiates a signaling cascade that leads to the secretion of sweat.

pilocarpine_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ion_Channels Ion Channels (e.g., Cl⁻, K⁺) Ca2_release->Ion_Channels Activates PKC->Ion_Channels Modulates Sweat_Secretion Sweat Secretion Ion_Channels->Sweat_Secretion Leads to

This compound-induced sweat secretion signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for both sweat induction methods.

This compound Microneedle Patch Method

This protocol is based on studies utilizing dissolvable microneedle patches containing this compound.

  • Site Preparation: Clean the selected skin area (e.g., forearm) with an alcohol wipe and allow it to dry completely.

  • Patch Application: Remove the microneedle patch from its sterile packaging. Firmly press the patch onto the prepared skin area for approximately 30 seconds to ensure the microneedles penetrate the stratum corneum.

  • Dissolution and Drug Delivery: Leave the patch in place for a predetermined duration (e.g., 15-20 minutes) to allow the microneedles to dissolve and release the this compound into the skin.

  • Patch Removal: Carefully remove the patch backing.

  • Sweat Collection: Immediately after patch removal, place a validated sweat collection device (e.g., Macroduct® Sweat Collection System) over the treated area.

  • Collection Duration: Collect sweat for a standardized period, typically 30 minutes.

  • Sample Processing: Quantify the collected sweat volume and analyze for chloride concentration using standard laboratory procedures.

This compound Iontophoresis Method

This protocol is a generalized procedure based on the established Webster Sweat Inducer and Pilogel® Iontophoretic Disks method.

  • Site Preparation: Clean the selected skin area (e.g., forearm) with deionized water and dry it thoroughly.

  • Electrode Placement: Place a this compound-containing gel disc (positive electrode) and a saline gel disc (negative electrode) on the prepared skin, ensuring they are a few inches apart.

  • Iontophoresis: Connect the electrodes to the iontophoresis device. Apply a small, controlled electrical current (typically 1.5 mA) for 5 minutes to drive the this compound into the skin.

  • Electrode Removal: After 5 minutes, turn off the current and remove the electrodes. Clean the skin area to remove any residual gel.

  • Sweat Collection: Place a pre-weighed filter paper or a specialized collection device over the stimulated area.

  • Collection Duration: Cover the collection device with a waterproof adhesive film and leave it in place for 30 minutes.

  • Sample Processing: Carefully remove the collection device and re-weigh it to determine the sweat volume. Elute the sweat from the filter paper for chloride analysis.

Experimental Workflow Comparison

The following diagram illustrates the key steps and differences in the experimental workflows for both methods.

experimental_workflow cluster_Microneedle This compound Microneedle Workflow cluster_Iontophoresis This compound Iontophoresis Workflow MN_Start Start MN_Prep Skin Preparation (Alcohol Wipe) MN_Start->MN_Prep MN_Apply Apply Microneedle Patch (30s press) MN_Prep->MN_Apply MN_Wait Wait for Dissolution (15-20 min) MN_Apply->MN_Wait MN_Remove Remove Patch MN_Wait->MN_Remove MN_Collect Sweat Collection (30 min) MN_Remove->MN_Collect MN_Analyze Sample Analysis MN_Collect->MN_Analyze MN_End End MN_Analyze->MN_End IO_Start Start IO_Prep Skin Preparation (Deionized Water) IO_Start->IO_Prep IO_Apply Place Electrodes IO_Prep->IO_Apply IO_Ionto Iontophoresis (1.5 mA for 5 min) IO_Apply->IO_Ionto IO_Remove Remove Electrodes & Clean Skin IO_Ionto->IO_Remove IO_Collect Sweat Collection (30 min) IO_Remove->IO_Collect IO_Analyze Sample Analysis IO_Collect->IO_Analyze IO_End End IO_Analyze->IO_End

Comparison of experimental workflows.

Conclusion

This compound microneedles present a viable and potentially advantageous alternative to the traditional iontophoresis method for sweat induction. The key benefits include a simplified procedure that eliminates the need for specialized electrical equipment, potentially higher drug delivery efficiency, and an improved patient experience. While sweat volume and chloride concentrations are generally comparable, further research is warranted to fully understand the nuances and standardize the microneedle-based approach for routine clinical and research use. For laboratories seeking a more accessible, less equipment-dependent, and patient-friendly method for sweat induction, this compound microneedles are a technology of significant interest.

References

Pilocarpine Demonstrates Superior Efficacy to Placebo in Alleviating Sjögren's Syndrome Symptoms in Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – An in-depth analysis of multiple randomized controlled trials (RCTs) reveals that pilocarpine is significantly more effective than placebo in treating the debilitating symptoms of dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) in patients with Sjögren's syndrome. The data, compiled from rigorous clinical studies, provide compelling evidence for researchers, scientists, and drug development professionals on the therapeutic benefits of this muscarinic agonist.

Sjögren's syndrome is a chronic autoimmune disorder characterized by the infiltration of exocrine glands, primarily the salivary and lacrimal glands, by lymphocytes, leading to a significant reduction in saliva and tear production. This compound, a cholinergic parasympathomimetic agent, stimulates these glands to increase secretion, offering symptomatic relief. This guide synthesizes the quantitative data and experimental methodologies from key RCTs to offer a clear comparison of this compound's efficacy versus placebo.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated across several objective and subjective measures. The following tables summarize the key findings from notable RCTs.

Table 1: Efficacy of this compound on Salivary Flow
StudyInterventionBaseline (Unstimulated Salivary Flow)Post-Treatment (Unstimulated Salivary Flow)p-value
Vivino et al. (1999) [1]5 mg this compound QIDData not specified2- to 3-fold increase from baseline< 0.001
PlaceboData not specifiedNo significant change-
Papas et al. (2004) [2]5-7.5 mg this compound TIDData not specifiedSignificant increase from baseline≤ 0.0001
PlaceboData not specifiedNo significant change-
Table 2: Efficacy of this compound on Tear Production
StudyInterventionOutcome MeasureResultp-value
Wu et al. (2024 Meta-analysis) [3]Oral this compoundSchirmer's TestNo significant improvementRight Eye: p=0.22, Left Eye: p=0.14
Placebo/Control
Papas et al. (2004) [2]5-7.5 mg this compound TIDImprovement in 6 of 8 ocular symptomsSignificant improvement at 12 weeks≤ 0.04
PlaceboMinimal differences-

Note: While some individual studies and meta-analyses show a lack of statistically significant improvement in Schirmer's test results, patient-reported outcomes for dry eye symptoms often show significant improvement with this compound treatment.

Table 3: Efficacy of this compound on Patient-Reported Symptoms (Visual Analogue Scale - VAS)
StudyInterventionOutcome MeasureBaseline VAS (mm)Post-Treatment VAS (mm)p-value
Komuro et al. (2023) [4]5 mg this compound (single dose)Ocular Dryness63.9 ± 26.737.9 ± 30.3< 0.0001
Oral Dryness67.5 ± 29.941.0 ± 32.7< 0.0001
Papas et al. (2004) 5-7.5 mg this compound TIDGlobal Assessment of Dry MouthData not specifiedSignificant improvement≤ 0.0001
PlaceboData not specifiedNo significant change-
5-7.5 mg this compound TIDGlobal Assessment of Dry EyesData not specifiedSignificant improvement at 12 weeks≤ 0.0001
PlaceboData not specifiedNo significant change-

Experimental Protocols

The methodologies employed in these RCTs are crucial for interpreting the validity of their findings. Below is a representative experimental protocol synthesized from the reviewed studies.

Objective: To evaluate the efficacy and safety of oral this compound compared to placebo for the treatment of xerostomia and keratoconjunctivitis sicca in patients with Sjögren's syndrome.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria: Patients diagnosed with primary or secondary Sjögren's syndrome according to the American-European Consensus Group (AECG) criteria. Evidence of clinically significant dry mouth and dry eyes.

  • Exclusion Criteria: History of hypersensitivity to this compound, uncontrolled severe cardio-pulmonary disease, use of other systemic medications known to influence tear or saliva flow, and certain ocular conditions such as narrow-angle glaucoma or acute iritis.

Intervention:

  • Treatment Group: Oral this compound hydrochloride tablets (e.g., 5 mg) administered three to four times daily.

  • Control Group: Identical-looking placebo tablets administered on the same schedule.

  • Duration: Typically 12 weeks.

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in unstimulated whole salivary flow rate. The "spitting method" is a common collection technique where patients expectorate all saliva into a pre-weighed container for a set period (e.g., 5-15 minutes) without any oral stimulation.

    • Patient-reported global assessment of improvement in dry mouth and dry eyes, often measured on a 100-mm Visual Analogue Scale (VAS).

  • Secondary Efficacy Endpoints:

    • Change from baseline in tear production as measured by the Schirmer's test. This test involves placing a small filter paper strip inside the lower eyelid for 5 minutes to measure tear production in millimeters.

    • Patient-reported improvement in specific symptoms of dry mouth (e.g., difficulty speaking, difficulty swallowing) and dry eyes (e.g., gritty sensation, need for artificial tears) via questionnaires.

    • Safety and tolerability assessed through the monitoring of adverse events.

Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate. The proportion of responders in each group may be compared using chi-squared or Fisher's exact tests.

Visualizations

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Outcome Assessment cluster_analysis Data Analysis s1 Patient Population with Sjögren's Syndrome s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization r2 This compound Group r1->r2 r3 Placebo Group r1->r3 t1 Daily Dosing (e.g., 5mg QID) r2->t1 t2 Daily Dosing (Placebo QID) r3->t2 a2 Follow-up Assessments (e.g., Weeks 6 & 12) t1->a2 t2->a2 a1 Baseline Measurements (Salivary Flow, Schirmer's, VAS) a1->r1 a3 Final Assessment a2->a3 d1 Statistical Analysis of Efficacy & Safety Data a3->d1

A typical workflow for a randomized controlled trial of this compound.

Pilocarpine_Signaling_Pathway cluster_cell Salivary/Lacrimal Gland Acinar Cell cluster_transactivation Transactivation Pathway pilo This compound m3r M3 Muscarinic Receptor pilo->m3r binds gq Gq Protein m3r->gq activates src Src m3r->src activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 induces release secretion Saliva/Tear Secretion ca2->secretion stimulates egfr EGFR src->egfr transactivates erk ERK Activation egfr->erk leads to

This compound's mechanism of action in salivary and lacrimal gland cells.

Mechanism of Action

This compound exerts its effects by acting as a non-selective muscarinic receptor agonist, with a strong affinity for the M3 subtype, which is highly expressed in salivary and lacrimal glands. As depicted in the signaling pathway diagram, the binding of this compound to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key second messenger that drives the secretion of saliva and tears. Additionally, studies have suggested that M3 receptor activation by this compound can lead to the transactivation of the epidermal growth factor receptor (EGFR) via Src kinase, activating the ERK signaling pathway, which may contribute to cytoprotective effects in salivary gland cells.

Conclusion

The evidence from randomized controlled trials strongly supports the use of oral this compound for the symptomatic treatment of dry mouth and dry eyes in patients with Sjögren's syndrome. This compound consistently demonstrates a statistically significant and clinically meaningful improvement in salivary flow and patient-reported symptoms of oral and ocular dryness when compared to placebo. While the effect on tear production as measured by the Schirmer's test is less consistent, the subjective relief reported by patients is a crucial indicator of its therapeutic value. The most common side effect associated with this compound is sweating, a predictable consequence of its mechanism of action. This guide provides a robust, data-driven overview for professionals in the field, underscoring the value of this compound in the management of Sjögren's syndrome.

References

A Comparative Analysis of Pilocarpine Nanoparticle Depot Formulations and Conventional Eyedrops for Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pilocarpine nanoparticle depot formulations and conventional this compound eyedrops for the treatment of glaucoma. The information presented is collated from various scientific studies to aid in research and development efforts in ophthalmic drug delivery.

Executive Summary

Conventional this compound eyedrops, a long-standing treatment for glaucoma, are challenged by poor bioavailability and the need for frequent administration, leading to issues with patient compliance. This compound nanoparticle depot formulations have emerged as a promising alternative, designed to provide sustained drug release, enhance ocular bioavailability, and improve therapeutic outcomes. This guide presents a comparative study of these two formulations, supported by experimental data and detailed methodologies.

Performance Comparison: Nanoparticle Depot vs. Conventional Eyedrops

The following tables summarize the quantitative data from various studies, highlighting the key performance differences between this compound nanoparticle depot formulations and conventional eyedrops.

Table 1: Physicochemical Characteristics of this compound Formulations

ParameterConventional EyedropsThis compound-Loaded PLGA NanoparticlesThis compound-Loaded Chitosan/Carbopol Nanoparticles
Formulation Type Aqueous SolutionPolymeric NanoparticlesPolymeric Nanoparticles
This compound Concentration 1-4% (10-40 mg/mL)[1][2]Typically 1-2% encapsulatedNot explicitly stated, but sufficient for sustained release
Particle Size N/A~82.7 nm[2]~294 nm[3][4]
Encapsulation Efficiency N/A~57%Not explicitly stated
Zeta Potential N/ANot explicitly stated in this studyNot explicitly stated in this study

Table 2: In Vivo Performance in Rabbit Models

ParameterConventional 1-2% EyedropsThis compound-Loaded PLGA NanoparticlesThis compound-Loaded Chitosan/Carbopol Nanoparticles
Onset of Miosis 15-30 minutesSlower onset, but more sustainedSlower onset, but more sustained
Duration of Miosis 4-8 hoursIncreased by 40% compared to eyedropsSignificantly longer-lasting decrease in pupil diameter
Total Miotic Response Baseline~68% increase compared to eyedropsMost significant long-lasting effect
Intraocular Pressure (IOP) Reduction Effective, but requires frequent dosingSustained reductionSustained reduction
Dosing Frequency Up to 4 times dailyPotential for reduced dosing frequencyPotential for reduced dosing frequency

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative studies.

Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)

Objective: To encapsulate the hydrophilic drug this compound hydrochloride within a biodegradable PLGA matrix.

Materials:

  • Poly(D,L-lactic-co-glycolic acid) (PLGA)

  • This compound Hydrochloride

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in dichloromethane.

  • Aqueous Phase (Internal) Preparation: Dissolve this compound hydrochloride in deionized water.

  • Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA, and again emulsify to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellets multiple times with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticle pellet for long-term storage.

In Vitro Drug Release Study (Dialysis Membrane Method)

Objective: To evaluate the release profile of this compound from the nanoparticle formulation in a simulated ocular environment.

Materials:

  • This compound-loaded nanoparticles

  • Simulated Tear Fluid (STF, pH 7.4)

  • Dialysis membrane (with a molecular weight cut-off that retains nanoparticles but allows free drug to pass)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Preparation: Accurately weigh a quantity of this compound-loaded nanoparticles and disperse them in a small volume of STF.

  • Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag and securely seal both ends.

  • Release Study: Immerse the dialysis bag in a beaker containing a known volume of STF, maintained at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

In Vivo Miosis Assay in Rabbit Model

Objective: To assess the miotic effect and duration of action of the this compound formulations in vivo.

Materials:

  • Albino rabbits

  • This compound nanoparticle formulation

  • Conventional this compound eyedrops (as control)

  • Saline solution (as negative control)

  • Digital caliper or a specialized pupilometer

Procedure:

  • Animal Acclimatization: House the rabbits in a controlled environment with a regular light-dark cycle.

  • Baseline Measurement: Measure the initial pupil diameter of both eyes of each rabbit.

  • Formulation Instillation: Instill a precise volume (e.g., 50 µL) of the test formulation (nanoparticles or conventional eyedrops) into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive saline.

  • Pupil Diameter Measurement: At specified time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after instillation, measure the pupil diameter of both eyes.

  • Data Analysis: Calculate the change in pupil diameter from the baseline for each eye at each time point. Compare the miotic effect and duration of action between the different formulations.

Quantification of this compound in Aqueous Humor by HPLC

Objective: To determine the concentration of this compound that has penetrated the cornea and reached the aqueous humor.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • This compound standard solutions

  • Aqueous humor samples collected from treated rabbit eyes

  • Protein precipitation agent (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation: Collect aqueous humor samples from the eyes of treated rabbits at various time points after instillation of the this compound formulation.

  • Protein Precipitation: Add a protein precipitation agent to the aqueous humor samples to remove proteins that could interfere with the analysis. Centrifuge the samples and collect the supernatant.

  • HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.

  • Chromatography: Elute the this compound using the specified mobile phase and flow rate. Detect the this compound peak at a specific wavelength (e.g., 215 nm).

  • Quantification: Create a calibration curve using the this compound standard solutions. Determine the concentration of this compound in the aqueous humor samples by comparing their peak areas to the calibration curve.

Ocular Irritation Assessment (Draize Test)

Objective: To evaluate the potential of the nanoparticle formulation to cause irritation to the ocular surface.

Materials:

  • Albino rabbits

  • Test formulation (this compound nanoparticles)

  • Saline solution (as control)

  • Scoring system for ocular lesions (Draize scale)

Procedure:

  • Instillation: Instill a single dose of the test formulation into the conjunctival sac of one eye of each rabbit. The other eye remains untreated as a control.

  • Observation: Examine the cornea, iris, and conjunctiva for any signs of irritation (redness, swelling, discharge, opacity) at specified time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: Grade the observed ocular reactions according to the Draize scoring system.

  • Classification: Based on the scores, classify the formulation's irritation potential (e.g., non-irritating, mildly irritating, etc.).

Mandatory Visualizations

Signaling Pathway of this compound in Glaucoma

This compound is a cholinergic agonist that primarily targets muscarinic receptors (M3) in the eye. Its mechanism of action to reduce intraocular pressure (IOP) involves two main pathways.

Pilocarpine_Mechanism cluster_pathways This compound's Dual Mechanism of Action for IOP Reduction This compound This compound M3_Ciliary Muscarinic M3 Receptor (Ciliary Muscle) This compound->M3_Ciliary Binds to M3_Sphincter Muscarinic M3 Receptor (Iris Sphincter Muscle) This compound->M3_Sphincter Binds to Ciliary_Contraction Ciliary Muscle Contraction M3_Ciliary->Ciliary_Contraction Stimulates Pupil_Constriction Pupil Constriction (Miosis) M3_Sphincter->Pupil_Constriction Stimulates Trabecular_Meshwork Increased Outflow through Trabecular Meshwork Ciliary_Contraction->Trabecular_Meshwork Leads to IOP_Reduction Reduced Intraocular Pressure (IOP) Trabecular_Meshwork->IOP_Reduction Angle_Opening Opening of Trabecular Meshwork Angle Pupil_Constriction->Angle_Opening Facilitates in Angle-Closure Glaucoma Angle_Opening->IOP_Reduction

Caption: this compound's mechanism of action in reducing intraocular pressure.

Experimental Workflow for Nanoparticle Formulation and Evaluation

The development and evaluation of a this compound nanoparticle depot formulation typically follow a structured experimental workflow.

Nanoparticle_Workflow Formulation Nanoparticle Formulation (e.g., Double Emulsion) Characterization Physicochemical Characterization - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency - Morphology (TEM/SEM) Formulation->Characterization Biocompatibility Biocompatibility Assessment (e.g., Draize Test) Formulation->Biocompatibility InVitro In Vitro Studies - Drug Release Profile - Stability Characterization->InVitro InVivo In Vivo Studies (Rabbit Model) - Miosis Assay - IOP Reduction - Pharmacokinetics (Aqueous Humor) InVitro->InVivo Data_Analysis Data Analysis and Comparison to Conventional Eyedrops InVivo->Data_Analysis Biocompatibility->InVivo

Caption: General experimental workflow for developing and testing this compound nanoparticles.

Conclusion

The compiled data and experimental evidence strongly suggest that this compound nanoparticle depot formulations offer significant advantages over conventional eyedrops. These advantages include a prolonged duration of action, enhanced bioavailability, and the potential for a reduced dosing frequency, which can collectively improve patient compliance and the overall management of glaucoma. While further clinical trials are necessary to fully establish their safety and efficacy in humans, the preclinical data presented in this guide underscore the potential of nanotechnology to revolutionize ocular drug delivery for glaucoma and other ophthalmic diseases.

References

A Comparative Analysis of Pilocarpine 1.25% Ophthalmic Solution Versus Vehicle for the Treatment of Presbyopia: A Meta-Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of pilocarpine 1.25% ophthalmic solution against its vehicle for the treatment of presbyopia. The data presented is synthesized from a systematic review and meta-analysis of randomized controlled trials, offering an objective evaluation for researchers, scientists, and professionals in the field of drug development.

Efficacy of this compound 1.25%

This compound 1.25% has demonstrated a statistically significant improvement in near and intermediate vision for individuals with presbyopia when compared to a vehicle solution. The primary measure of efficacy in clinical trials is the proportion of participants achieving a gain of three or more lines in mesopic, high-contrast, binocular Distance Corrected Near Visual Acuity (DCNVA).

A systematic review and meta-analysis that included three randomized controlled trials (GEMINI 1, GEMINI 2, and VIRGO) with a total of 980 participants showed that a significantly higher proportion of patients in the this compound group achieved this primary endpoint compared to the vehicle group.[1][2][3] Specifically, in the GEMINI 1 and 2 trials, this endpoint was met on day 30 at hour 3.[4] The onset of action is rapid, with improvements seen as early as 15 minutes, and the effect can last for up to 6 hours.[5]

Table 1: Proportion of Participants with ≥3-Line Gain in Mesopic DCNVA

Study/AnalysisThis compound 1.25% GroupVehicle GroupStatistical Significance
Meta-Analysis of 3 RCTsSignificantly Higher ProportionLower ProportionP < 0.01
GEMINI 1 & 2 (Day 30, Hour 3)Statistically SignificantPlaceboMet Primary Endpoint
Recent Clinical Trial (Day 30, Hour 3)31%4%P < 0.001

A recent multicenter, randomized, double-masked clinical trial involving 234 participants further corroborates these findings, showing a 1.3-line improvement in mesopic DCNVA by day 30 in the this compound group compared to the placebo group.

Safety and Tolerability Profile

The safety profile of this compound 1.25% has been well-characterized in clinical trials. Adverse events are generally mild and transient. The most commonly reported treatment-emergent non-serious adverse events are headache and eye redness. Pooled analysis from three randomized controlled trials indicated a significantly increased risk of treatment-associated adverse events with this compound compared to placebo.

Table 2: Common Adverse Events Reported in Clinical Trials

Adverse EventFrequency in this compound 1.25% GroupFrequency in Vehicle Group
Headache>5%, 13.49%Lower Incidence
Eye Redness (Conjunctival Hyperemia)>5%Lower Incidence
Instillation Site Pain5.8% (in a 0.4% this compound study)N/A
Blurred VisionReportedLower Incidence
Eye PainReportedLower Incidence

No serious adverse events were observed in the pivotal GEMINI 1 and GEMINI 2 studies for VUITY™ (this compound HCl ophthalmic solution 1.25%). However, rare but serious adverse effects like retinal detachment have been associated with miotics, and a retinal examination is recommended before initiating treatment.

Experimental Protocols

The data presented is primarily derived from randomized, double-masked, placebo-controlled clinical trials. A typical experimental design is outlined below.

Study Design

A multicenter, randomized, double-masked, parallel-group study comparing this compound 1.25% with a vehicle (placebo).

Participant Population
  • Age: 40 to 55 years old.

  • Diagnosis: Presbyopia.

  • Inclusion Criteria: Standard near vision impairment criteria, such as a best-corrected near visual acuity of N6 at 33 cm in both eyes and a high contrast uncorrected logMAR distance visual acuity of 0.1 or better.

  • Exclusion Criteria: History of severe dry eye disease, corneal abnormalities, cataracts, or other retinal/ocular pathologies.

Intervention
  • Treatment Group: Instillation of one drop of this compound 1.25% ophthalmic solution in each eye once daily.

  • Control Group: Instillation of one drop of a vehicle solution in each eye once daily.

Randomization and Masking

Participants are randomized in a 1:1 ratio to either the treatment or control group using a computer-generated sequence. Both participants and investigators are masked to the treatment allocation, with identical, unmarked bottles for both this compound and the vehicle.

Outcome Measures
  • Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater improvement in mesopic, high-contrast, binocular Distance Corrected Near Visual Acuity (DCNVA) without a loss of more than one line of Corrected Distance Visual Acuity (CDVA) at a specified time point (e.g., Day 30, Hour 3).

  • Secondary Efficacy Endpoints: Improvements in photopic and intermediate vision, and the duration of effect.

  • Safety Endpoints: Incidence of treatment-emergent adverse events, assessed through ophthalmic examinations and patient reporting.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 30 Days) cluster_assessment Outcome Assessment p Patient Population (Presbyopia, 40-55 yrs) i Inclusion/Exclusion Criteria Met p->i r 1:1 Randomization (Double-Masked) i->r tg Treatment Group: This compound 1.25% Once Daily r->tg cg Control Group: Vehicle Once Daily r->cg pe Primary Endpoint: ≥3-line gain in mesopic DCNVA tg->pe se Secondary Endpoints: Photopic/Intermediate Vision tg->se ae Safety Assessment: Adverse Events tg->ae cg->pe cg->se cg->ae

Typical Clinical Trial Workflow

Mechanism of Action: Signaling Pathway

This compound is a cholinergic muscarinic agonist. Its efficacy in treating presbyopia stems from its action on the muscarinic M3 receptors located in the smooth muscle cells of the iris sphincter and ciliary bodies of the eye.

  • Binding to M3 Receptors: this compound binds to and activates the M3 muscarinic receptors on the iris sphincter muscle.

  • Muscle Contraction (Miosis): This activation leads to the contraction of the iris sphincter muscle, resulting in a reduction of the pupil size (miosis).

  • Pinhole Effect and Increased Depth of Focus: The smaller pupil creates a "pinhole" effect, which increases the depth of focus and improves the ability to focus on near objects.

  • Ciliary Muscle Contraction: this compound also stimulates the ciliary muscle to contract, which can contribute to improved reading vision, particularly in younger presbyopic patients.

G P This compound 1.25% (Ophthalmic Solution) M3 Muscarinic M3 Receptor (Iris Sphincter & Ciliary Muscle) P->M3 IS Iris Sphincter Muscle Contraction M3->IS CM Ciliary Muscle Contraction M3->CM Miosis Pupil Constriction (Miosis) IS->Miosis Accom Enhanced Accommodation CM->Accom Pinhole Pinhole Effect Miosis->Pinhole DOF Increased Depth of Focus Pinhole->DOF NV Improved Near Vision DOF->NV Accom->NV

This compound's Mechanism of Action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pilocarpine
Reactant of Route 2
Pilocarpine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.